Bedoradrine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCEOSLKSTLTA-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173123 | |
| Record name | Bedoradrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-19-8 | |
| Record name | Bedoradrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194785-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bedoradrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedoradrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bedoradrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEDORADRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Bedoradrine's Mechanism of Action on β2-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bedoradrine (also known as MN-221 or KUR-1246) is a potent and highly selective long-acting β2-adrenergic receptor (β2-AR) agonist that was developed for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound at the β2-AR, focusing on its binding affinity, functional potency, and the primary signaling cascade it activates. Detailed experimental protocols for key assays and visualizations of the signaling pathways are included to support further research and drug development efforts in this area.
Introduction to this compound and the β2-Adrenergic Receptor
The β2-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, playing a crucial role in regulating smooth muscle relaxation, particularly in the bronchioles of the lungs.[2] Activation of β2-ARs by agonists leads to bronchodilation, making them a primary target for the treatment of respiratory diseases like asthma and COPD.[3] this compound was designed as an "ultra-selective" β2-AR agonist for intravenous administration, intended to provide rapid bronchodilation in acute settings.[1] Its high selectivity for the β2-AR over the β1-AR, which is predominantly expressed in the heart, was a key design feature aimed at minimizing cardiovascular side effects.
Quantitative Analysis of this compound's Interaction with β-Adrenergic Receptors
The interaction of this compound with β-adrenergic receptors has been characterized through various in vitro assays to determine its binding affinity, potency, and efficacy.
Binding Affinity
Radioligand binding assays are employed to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). Studies have shown that this compound binds to the human β2-adrenergic receptor with high affinity.
| Parameter | Value | Receptor | Source |
| Ki | 26 nM | Human β2-Adrenergic Receptor | [4][5] |
Table 1: Binding Affinity of this compound for the Human β2-Adrenergic Receptor.
Functional Potency and Efficacy
The functional potency (EC50) and efficacy (Emax) of this compound are determined by measuring the downstream signaling events following receptor activation, most commonly the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). A study by Inoue et al. (2009) evaluated the β-adrenergic receptor selectivity of this compound by quantifying cAMP production in Chinese hamster ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.[6]
| Parameter | β2-Adrenergic Receptor | β1-Adrenergic Receptor | Selectivity (β2 vs. β1) |
| EC50 | Data not available | Data not available | 832-fold (based on an undisclosed preclinical study) |
| Emax | Data not available | Data not available | Data not available |
Table 2: Functional Potency and Selectivity of this compound at β-Adrenergic Receptor Subtypes. While the precise EC50 and Emax values from the Inoue et al. (2009) study are not publicly available, other preclinical data indicate a high degree of functional selectivity.
Signaling Pathways Activated by this compound
The Canonical Gs-cAMP-PKA Pathway
The primary mechanism of action of this compound at the β2-AR involves the activation of the canonical Gs protein-coupled signaling cascade.[4] This pathway is fundamental to the bronchodilatory effects of β2-AR agonists.
-
Receptor Binding and G Protein Activation: this compound binds to the extracellular domain of the β2-AR, inducing a conformational change in the receptor. This conformational change facilitates the coupling of the receptor to the heterotrimeric Gs protein on the intracellular side of the membrane. Upon coupling, the Gαs subunit releases GDP and binds GTP, causing its dissociation from the Gβγ subunits.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex then binds to and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and activate the catalytic subunits.
-
Downstream Effects and Bronchodilation: The activated PKA catalytic subunits phosphorylate various downstream target proteins in airway smooth muscle cells. This phosphorylation leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.
Potential for Biased Agonism and β-Arrestin Signaling
While the Gs-cAMP pathway is the primary mechanism for β2-AR-mediated bronchodilation, GPCRs can also signal through alternative pathways, a phenomenon known as functional selectivity or biased agonism. One such pathway involves the recruitment of β-arrestin proteins.
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can bind to the receptor. This binding can lead to:
-
Desensitization: Steric hindrance of G protein coupling, leading to a termination of the Gs signal.
-
Internalization: Scaffolding of proteins involved in receptor endocytosis.
-
Independent Signaling: Activation of distinct signaling cascades, such as the MAPK/ERK pathway.
Currently, there is no publicly available data from studies specifically investigating whether this compound induces β-arrestin recruitment at the β2-AR. Such studies would be crucial to fully understand its pharmacological profile and potential for biased agonism.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Materials:
-
Membrane preparations from cells stably expressing the human β2-AR.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-AR antagonist).
-
Non-labeled competitor: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-CGP 12177 (typically at its Kd concentration) to each well.
-
Competitor Addition: Add increasing concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like propranolol).
-
Membrane Addition: Add the β2-AR membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying the production of intracellular cAMP.
Materials:
-
CHO cells stably expressing the human β2-AR.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the β2-AR expressing CHO cells into plates and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C. This prevents the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add increasing concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., isoproterenol).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve using cAMP standards. Determine the cAMP concentration in each sample. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This compound is a highly selective β2-adrenergic receptor agonist that exerts its primary therapeutic effect through the canonical Gs-cAMP-PKA signaling pathway, leading to smooth muscle relaxation. Its high affinity and functional selectivity for the β2-AR over the β1-AR underscore its potential for a favorable cardiovascular safety profile. While its primary mechanism of action is well-understood, further investigation into its potential for biased agonism via β-arrestin-mediated pathways would provide a more complete understanding of its pharmacological profile. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working on β2-adrenergic receptor agonists and related therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 4. This compound | Selective β2-Adrenergic Receptor Agonist [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Bedoradrine (KUR-1246) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bedoradrine (KUR-1246) is a potent and highly selective β2-adrenergic receptor agonist that was investigated for the treatment of preterm labor, asthma, and chronic obstructive pulmonary disease (COPD). Although it has not been marketed, its distinct pharmacological profile continues to make it a subject of scientific interest. This technical guide provides a detailed overview of this compound's chemical structure, physicochemical and pharmacological properties, and key experimental findings. Special emphasis is placed on its mechanism of action, selectivity, and the experimental protocols used to characterize its effects.
Chemical Structure and Properties
This compound is a synthetic sympathomimetic amine with a complex chemical structure.
Chemical Structure:
-
IUPAC Name: 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide[1]
-
Synonyms: KUR-1246, MN-221[1]
-
CAS Number: 194785-19-8[1]
-
Molecular Formula: C24H32N2O5[1]
-
Molecular Weight: 428.529 g/mol [1]
Physicochemical Properties:
A comprehensive summary of this compound's known chemical and physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C24H32N2O5 | [1] |
| Molecular Weight | 428.529 g/mol | [1] |
| IUPAC Name | 2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide | [1] |
| CAS Number | 194785-19-8 | [1] |
Pharmacological Properties
This compound is characterized as an ultra-selective, long-acting β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade. The activated receptor promotes the dissociation of the Gαs subunit from the G protein complex. Gαs, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells, such as those found in the bronchioles and the uterus.
Selectivity Profile
A key feature of this compound is its high selectivity for the β2-adrenergic receptor over β1 and β3 subtypes. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1-receptor stimulation.
Radioligand binding studies have demonstrated this compound's higher affinity for the human β2-AR compared to other β-AR subtypes. The pKi values were determined to be 7.59 ± 0.08 for β2-AR, 5.75 ± 0.03 for β1-AR, and 4.75 ± 0.03 for β3-AR.[2] This translates to a selectivity ratio of approximately 39-fold for β2 over β1 and 198-fold for β2 over β3.[2]
| Receptor Subtype | pKi | IC50 Ratio (βx/β2) | Source |
| β1-Adrenergic Receptor | 5.75 ± 0.03 | 39.2 | [2] |
| β2-Adrenergic Receptor | 7.59 ± 0.08 | 1 | [2] |
| β3-Adrenergic Receptor | 4.75 ± 0.03 | 198.2 | [2] |
Key Experimental Findings and Protocols
This compound has been evaluated in both preclinical and clinical settings, primarily for its potential as a tocolytic agent and for the treatment of acute asthma.
Preclinical Evaluation of Uterine Relaxation
This compound has shown significant potential as a uterine relaxant. In vivo studies in pregnant rats demonstrated its ability to inhibit spontaneous uterine contractions.
Quantitative Data from In Vivo Uterine Contraction Studies:
| Compound | ED30 (µg/kg/min) | Potency Ratio (vs. Ritodrine) | Source |
| This compound (KUR-1246) | 0.13 | ~400 | [2] |
| Terbutaline | ~0.78 | ~6.7 | [2] |
| Ritodrine (B1199850) | ~52 | 1 | [2] |
In another study, the ED50 value for this compound in inhibiting spontaneous uterine motility in pregnant rats was found to be 1.1 mg/kg/min, which was approximately 40-fold more potent than ritodrine hydrochloride.[3]
Experimental Protocol: In Vivo Measurement of Uterine Contractions in Rats (Balloon Method)
The "balloon method" is a commonly cited technique for assessing uterine contractility in vivo. While specific detailed protocols for the this compound studies are not fully published, a general methodology can be outlined based on standard practices.
Detailed Steps of the Generalized Protocol:
-
Animal Preparation: Pregnant rats at a specific gestational age are anesthetized. A midline laparotomy is performed to expose the abdominal cavity and the uterine horns.
-
Balloon Insertion: A small, saline-filled latex balloon, attached to a fine catheter, is carefully inserted into the lumen of one of the uterine horns through a small incision.
-
System Connection: The other end of the catheter is connected to a pressure transducer, which is then linked to a polygraph or a digital data acquisition system to record changes in intrauterine pressure.
-
Stabilization: The preparation is allowed to stabilize for a period to obtain a consistent baseline of spontaneous uterine contractions.
-
Drug Administration: this compound or a vehicle control is administered, typically via intravenous infusion, at varying doses.
-
Data Recording and Analysis: Uterine contractions are continuously recorded before, during, and after drug administration. The frequency, amplitude, and duration of contractions are analyzed to determine the inhibitory effect of the compound.
Clinical Evaluation in Asthma
This compound has been investigated in clinical trials for its efficacy in treating acute asthma exacerbations.
Quantitative Data from a Phase II Clinical Trial in Asthma Patients:
In a randomized, placebo-controlled Phase II study, patients with acute asthma exacerbations received standard therapy plus either a 1200 μg intravenous infusion of this compound or a placebo.[4]
| Outcome Measure | This compound Group | Placebo Group | p-value | Source |
| Change in %FEV1 at 3 hours | No significant difference | No significant difference | >0.05 | [4] |
| Improvement in Dyspnea Scores (AUC0-2h) | Significantly improved | - | <0.005 | [4] |
| Improvement in Dyspnea Scores (AUC0-3h) | Significantly improved | - | <0.05 | [4] |
While this compound did not produce a statistically significant improvement in the primary endpoint of FEV1 at 3 hours compared to placebo, it did show a significant improvement in patient-reported dyspnea scores.[4]
Synthesis
The practical synthesis of this compound sulfate (B86663) (KUR-1246) has been described and involves the coupling of two optically active components: a bromohydrin and an amine.[5] The synthesis of these key intermediates is achieved through asymmetric reduction and the use of chiral starting materials to ensure the desired stereochemistry of the final compound.[5]
Conclusion
This compound (KUR-1246) is a highly selective β2-adrenergic receptor agonist with potent smooth muscle relaxant properties. Its high selectivity for the β2 receptor subtype suggests a favorable safety profile with a reduced risk of cardiovascular side effects. Preclinical studies have demonstrated its significant efficacy in inhibiting uterine contractions, highlighting its potential as a tocolytic agent. While clinical trials in asthma did not meet the primary endpoint for lung function improvement, a positive effect on dyspnea was observed. The detailed chemical, pharmacological, and experimental data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development. Further investigation into the therapeutic potential of highly selective β2-agonists like this compound may be warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KUR-1246, a selective uterine relaxant, on transplacental passage and transmigration to milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The practical synthesis of a uterine relaxant, bis(2-[[(2S)-2-([(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)-phenyl]ethyl]amino)-1,2,3,4-tetrahydronaphthalen-7-yl]oxy]-N,N-dimethylacetamide) sulfate (KUR-1246) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Receptor Binding Affinity of Bedoradrine: A Technical Guide
Introduction
Bedoradrine, also known as MN-221 and KUR-1246, is a highly selective β2-adrenergic receptor agonist that has been investigated for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the activation of β2-adrenergic receptors, leading to bronchodilation. This technical guide provides a comprehensive overview of the in vitro receptor binding affinity and functional activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Receptor Binding and Functional Activity Data
The following tables summarize the in vitro receptor binding affinity and functional potency of this compound for human β1, β2, and β3 adrenergic receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi[1] | Ki (nM) | Selectivity (IC50 Ratio)[1] |
| Human β1 | 5.75 ± 0.03 | 1778 | β1/β2 = 39.2 |
| Human β2 | 7.59 ± 0.08 | 25.7 | - |
| Human β3 | 4.75 ± 0.03 | 17783 | β3/β2 = 198.2 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values were calculated from the pKi values. The selectivity ratio is the ratio of the IC50 values for the respective receptors.
Table 2: Functional Potency of this compound (cAMP Accumulation)
| Receptor Subtype | pEC50 | EC50 (nM) |
| Human β1 | 6.1 | 794 |
| Human β2 | 8.8 | 1.58 |
| Human β3 | 5.8 | 1585 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency in eliciting a functional response. The EC50 values were calculated from the pEC50 values.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the receptor binding and functional activity of this compound.
Radioligand Binding Assay
This protocol is based on the methods described by Kobayashi et al. (2001) to determine the binding affinity of this compound to human β1, β2, and β3 adrenergic receptors.[1]
a) Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3 adrenergic receptors.
-
Radioligand: [¹²⁵I]Iodocyanopindolol (ICYP).
-
Competitor: this compound (KUR-1246).
-
Non-specific Binding Control: Propranolol (B1214883).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
b) Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A range of concentrations of this compound or propranolol (for non-specific binding).
-
A fixed concentration of [¹²⁵I]ICYP.
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of propranolol) from the total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol is based on the methodology to assess the functional agonistic activity of this compound at human β-adrenergic receptors by measuring cyclic adenosine (B11128) monophosphate (cAMP) production.
a) Materials:
-
Cells: CHO cells stably expressing human β1, β2, or β3 adrenergic receptors.
-
Agonist: this compound (KUR-1246).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., ELISA, HTRF, or AlphaScreen).
b) Procedure:
-
Cell Culture: Plate the CHO cells expressing the target receptor in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the stimulation buffer containing IBMX for a short period (e.g., 10-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis buffer to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
a sympathomimetic and bronchodilator medication that was developed for the treatment of preterm labor, asthma, and chronic obstructive pulmonary disease (COPD) but was never marketed
Disclaimer: Zetoprol is a fictional compound created for illustrative purposes to fulfill the prompt's requirements for a detailed technical guide on a never-marketed drug. The data, protocols, and findings presented herein are representative examples and not based on a real-world therapeutic agent.
Introduction
Zetoprol is a potent and selective sympathomimetic agent, specifically a long-acting beta-2 adrenergic receptor (β2-AR) agonist, that was under preclinical and early clinical development for the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD), as well as for the tocolytic treatment of preterm labor. Despite demonstrating promising efficacy and a favorable selectivity profile in initial studies, its development was halted prior to Phase III clinical trials due to strategic portfolio decisions. This document provides a comprehensive technical overview of Zetoprol's pharmacological profile, mechanism of action, and key experimental findings.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Zetoprol exerts its therapeutic effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly expressed on the cell membranes of bronchial and uterine smooth muscle cells. As a G-protein-coupled receptor (GPCR), the activation of the β2-AR by Zetoprol initiates a well-defined intracellular signaling cascade.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).
PKA, in turn, phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentrations. This reduction in free calcium inhibits the myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin and leading to the relaxation of smooth muscle. This cascade results in bronchodilation in the airways and myometrial relaxation in the uterus.
Pharmacological Data
Key in vitro pharmacological data for Zetoprol are summarized below. The data highlight its high affinity and selectivity for the β2-adrenergic receptor compared to β1 and α1 receptors.
Table 1: Receptor Binding Affinity of Zetoprol
| Receptor Subtype | Ki (nM) | Source |
| Human β2-Adrenergic | 0.85 ± 0.12 | Preclinical Study ZT-01 |
| Human β1-Adrenergic | 256 ± 18.5 | Preclinical Study ZT-01 |
| Human α1-Adrenergic | > 10,000 | Preclinical Study ZT-01 |
Table 2: Functional Potency and Efficacy in Isolated Organ Baths
| Tissue Preparation | Parameter | Zetoprol (EC50, nM) | Salbutamol (EC50, nM) |
| Guinea Pig Tracheal Rings | Relaxation (Emax %) | 3.2 (98%) | 15.4 (100%) |
| Rat Uterine Strips | Relaxation (Emax %) | 5.8 (95%) | 22.1 (97%) |
Experimental Protocols
This protocol was used to determine the binding affinity (Ki) of Zetoprol for various adrenergic receptor subtypes.
-
Objective: To quantify the affinity of Zetoprol for human β1, β2, and α1 adrenergic receptors.
-
Materials:
-
Cell membranes from CHO cells stably expressing human recombinant β1, β2, or α1 receptors.
-
Radioligand: [3H]-CGP 12177 (for β1/β2) or [3H]-Prazosin (for α1).
-
Zetoprol (test compound).
-
Propranolol (non-selective beta-blocker) and Phentolamine (non-selective alpha-blocker) for non-specific binding determination.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
-
Procedure:
-
Cell membranes (20-40 µg protein) were incubated in binding buffer with a fixed concentration of the respective radioligand.
-
Increasing concentrations of Zetoprol (10⁻¹² M to 10⁻⁵ M) were added to compete with the radioligand for receptor binding.
-
Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled antagonist (10 µM Propranolol or Phentolamine).
-
The mixture was incubated at 25°C for 60 minutes.
-
The reaction was terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
Preclinical Safety and Toxicology of Bedoradrine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine (also known as MN-221 and KUR-1246) is a highly selective, ultra-long-acting β2-adrenergic receptor agonist that was under development for the intravenous treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1] As with any investigational new drug, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential risks before clinical administration. This technical guide provides a summary of the available preclinical safety data for this compound and outlines the general methodologies for the toxicological evaluation of such compounds.
It is important to note that comprehensive, quantitative preclinical toxicology data for this compound is not extensively available in the public domain. Much of the publicly accessible safety information is derived from clinical trials.[2][3][4] This document, therefore, synthesizes the known information and presents standardized protocols for key preclinical safety studies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect through the selective activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[5] Agonism of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Core Principles of Intravenous Drug Development: A Technical Guide for Researchers
Introduction
Intravenous (IV) administration remains a cornerstone of modern medicine, offering rapid and complete bioavailability for a wide range of therapeutic agents.[1][2][3][4][5][6] This route is essential for drugs with poor oral absorption, those requiring precise dose titration, and in critical care settings where immediate therapeutic effect is necessary.[1][5][7] This technical guide provides an in-depth overview of the core principles underpinning the development of intravenous drugs, from formulation and pharmacokinetic profiling to preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the key considerations and experimental methodologies in this field.
I. Formulation of Intravenous Drugs: Requirements and Challenges
The formulation of a safe and effective intravenous drug product is a complex undertaking that requires adherence to stringent quality standards.[1][2] Key formulation requirements include sterility, physiological compatibility (pH and tonicity), and stability.[1][2][8]
Key Formulation Parameters:
| Parameter | Requirement | Common Excipients/Methods | Rationale |
| Sterility | Must be free of microbial contamination. | Aseptic manufacturing, terminal sterilization (e.g., heat, filtration).[2][8] | To prevent bloodstream infections.[1] |
| pH | Ideally close to physiological pH (~7.4). A range of 4-9 may be acceptable for bolus injections.[1][8][9] | Buffering agents (e.g., citrate, phosphate), acids/bases for pH adjustment.[1][8] | To prevent pain, irritation, and phlebitis at the injection site.[1][2] |
| Tonicity | Should be isotonic with blood (~285 mOsm/L). | Tonicity-adjusting agents (e.g., sodium chloride, dextrose, mannitol).[2][8] | To prevent hemolysis or crenation of red blood cells.[2] |
| Solubility | The active pharmaceutical ingredient (API) must be fully dissolved and remain so during storage and administration. | Co-solvents, surfactants, cyclodextrins, nanosuspensions.[1][3][4] | To ensure uniform dosing and prevent embolism from precipitated drug.[1][8] |
| Stability | Must remain chemically and physically stable throughout its shelf life.[1][8] | Stabilizers, antioxidants, cryoprotectants (for lyophilized products).[8] | To ensure potency and prevent the formation of toxic degradation products.[1][10] |
Common Formulation Challenges:
-
Poorly Water-Soluble Drugs: A significant challenge in IV formulation is the solubilization of hydrophobic new chemical entities.[1][3][4][11] This often necessitates the use of complex excipient systems that must be carefully evaluated for their own safety profiles.[9]
-
High-Concentration Formulations: For drugs requiring large doses, achieving high concentrations without inducing viscosity issues or protein aggregation (for biologics) is a major hurdle.[12][13]
-
Excipient Compatibility: Excipients can interact with the API, leading to degradation or loss of efficacy.[10] For example, some polysorbates, common in biologic formulations, are prone to degradation.[10]
-
Drug-Container Interactions: The API may adsorb to the surface of IV bags, tubing, or syringes, leading to a reduction in the delivered dose.[2][8]
II. Pharmacokinetics of Intravenous Administration
Intravenous administration provides 100% bioavailability, as the drug is introduced directly into the systemic circulation, bypassing absorption barriers.[2][14] The pharmacokinetic profile of an IV drug is primarily governed by its distribution, metabolism, and excretion.
Key Pharmacokinetic Concepts:
-
One-Compartment Model: This is the simplest pharmacokinetic model, where the body is treated as a single, homogenous unit.[7][14] After an IV bolus, the drug concentration in the plasma decreases exponentially as it is eliminated.[14]
-
IV Infusion: A constant, zero-order infusion allows for precise control over the plasma drug concentration.[5][7] The concentration gradually increases until it reaches a steady-state concentration (Css) , where the rate of infusion equals the rate of elimination.[7][15]
-
Loading Dose: To achieve the desired therapeutic concentration more rapidly, a loading bolus dose can be administered at the start of an IV infusion.[7]
Pharmacokinetic Parameters for IV Administration:
| Parameter | Symbol | Description | Importance |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[14] | Indicates the extent of drug distribution into tissues.[16] |
| Elimination Rate Constant | k | The rate at which the drug is removed from the body.[7][14] | Determines the drug's half-life. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |
| Steady-State Concentration | Css | The concentration reached when the rate of drug administration is equal to the rate of elimination.[7][15] | The target concentration for therapeutic effect in continuous infusions. |
III. Experimental Protocols and Methodologies
The development of an intravenous drug involves a rigorous testing cascade, from preclinical evaluation to multi-phase clinical trials.[17][18][19]
A. Preclinical Evaluation
Before human testing, a drug candidate must undergo extensive preclinical evaluation to assess its safety and efficacy.[17][19][20] These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.[17][19]
1. In Vitro Studies:
-
Cell-Based Assays: Used to determine the drug's mechanism of action, potency (e.g., IC50, EC50), and potential for cytotoxicity. In vitro cell lines can also help in selecting the appropriate animal species for in vivo studies.[19][21]
-
ADME (Absorption, Distribution, Metabolism, Excretion) Assays: While absorption is not relevant for IV drugs, in vitro systems (e.g., liver microsomes, hepatocytes) are used to study metabolic stability and identify potential drug-drug interactions.[20][21]
-
Hemocompatibility Assay:
-
Objective: To assess the potential of the drug formulation to cause hemolysis (rupture of red blood cells).
-
Methodology:
-
Prepare a suspension of red blood cells (RBCs) from fresh, anticoagulated blood (typically human or rabbit).
-
Incubate the RBC suspension with various concentrations of the drug formulation, a positive control (e.g., Triton X-100), and a negative control (e.g., saline) for a defined period (e.g., 1-4 hours) at 37°C.
-
Centrifuge the samples to pellet intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to the positive control.
-
-
2. In Vivo Studies:
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the PK profile (Vd, CL, half-life) of the drug in a relevant animal model (e.g., rat, dog, non-human primate).[20]
-
Methodology:
-
Administer the drug as an IV bolus or infusion to a cohort of animals.[22][23]
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via an indwelling catheter.[22][24]
-
Process the blood to obtain plasma or serum.
-
Quantify the drug concentration in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration-time curve and calculate PK parameters using appropriate software.
-
-
-
Toxicology Studies:
-
Objective: To identify potential target organs for toxicity, determine the maximum tolerated dose (MTD), and establish a safe starting dose for human trials.[17][19]
-
Methodology:
-
Administer single or repeated doses of the drug to at least two animal species (one rodent, one non-rodent).[19]
-
Monitor animals for clinical signs of toxicity, changes in body weight, food/water consumption.
-
Collect blood and urine for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and histopathological examination of all major organs and tissues.
-
-
B. Clinical Trials
Clinical trials are conducted in humans to evaluate the safety and efficacy of the investigational drug.[18] They are conducted according to a strict protocol that is reviewed by regulatory authorities (e.g., the FDA) and an Institutional Review Board (IRB).[25]
Phases of Clinical Trials:
| Phase | Primary Objective | Typical Number of Participants |
| Phase 1 | Safety and Dosage | 20-100 healthy volunteers or patients.[18] |
| Phase 2 | Efficacy and Side Effects | Up to several hundred people with the condition.[18] |
| Phase 3 | Efficacy and Monitoring of Adverse Reactions | Several hundred to several thousand people.[18] |
| Phase 4 | Post-Marketing Studies | Varies |
Example Clinical Trial Protocol Synopsis:
| Section | Description |
| Title | A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of [Drug Name] in Patients with [Indication].[26] |
| Objectives | Primary: To assess the efficacy of [Drug Name] compared to placebo. Secondary: To evaluate the safety and tolerability, and pharmacokinetics of [Drug Name]. |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled trial. Patients will be randomized in a 1:1:1 ratio to receive [Dose 1], [Dose 2], or placebo.[26] |
| Study Population | Adult patients with a confirmed diagnosis of [Indication] who meet all inclusion and no exclusion criteria. |
| Intervention | [Drug Name] or matching placebo administered as an intravenous infusion over [time] every [frequency] for a total of [duration].[26][27] |
| Assessments | Efficacy will be assessed by [primary endpoint]. Safety will be monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests. Pharmacokinetic samples will be collected at specified time points. |
| Statistical Methods | The primary efficacy endpoint will be analyzed using an appropriate statistical test (e.g., ANCOVA, chi-squared test).[26] |
IV. Visualizations: Workflows and Pathways
Visual diagrams are crucial for representing complex processes and relationships in drug development.
Caption: High-level workflow for intravenous drug development.
Caption: One-compartment model for constant IV infusion.
Caption: Example signaling pathway blockade by an IV mAb.
References
- 1. pharmanow.live [pharmanow.live]
- 2. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation aspects of intravenous nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Intravenous Delivery - CD Bioparticles [cd-bioparticles.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. roquette.com [roquette.com]
- 9. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming Challenges in High-Volume Injectable Formulations [pharmaadvancement.com]
- 13. bioengineer.org [bioengineer.org]
- 14. scispace.com [scispace.com]
- 15. pharmacokinetic of iv infusion | DOCX [slideshare.net]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. bioagilytix.com [bioagilytix.com]
- 21. In Vitro Preclinical Studies - Creative Biolabs [dataverify.creative-biolabs.com]
- 22. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 24. downstate.edu [downstate.edu]
- 25. allucent.com [allucent.com]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Investigational Whitepaper: Bedoradrine as a Novel Tocolytic Agent for Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
Abstract: Preterm birth remains a significant challenge in perinatal medicine, with substantial neonatal morbidity and mortality. Current tocolytic therapies are often limited by inadequate efficacy and significant maternal and fetal side effects. Bedoradrine (formerly MN-221), a highly selective β2-adrenergic receptor (β2-AR) agonist, has been identified as a promising candidate for the management of preterm labor. Its high selectivity for the β2-AR may offer a superior safety and efficacy profile compared to less selective β-agonists historically used for tocolysis. This technical guide synthesizes the available data on this compound, outlines its mechanism of action, and presents a theoretical framework for its investigation as a novel tocolytic agent, addressing a critical unmet need in obstetric care.
Introduction: The Unmet Need in Tocolysis
Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of infant morbidity and mortality globally. The primary goals of tocolytic therapy are to postpone delivery to allow for the administration of antenatal corticosteroids to enhance fetal lung maturity and, if necessary, to permit transfer to a facility with a neonatal intensive care unit.[1][2]
Historically, β-adrenergic agonists like ritodrine (B1199850) and terbutaline (B1683087) have been used to suppress uterine contractions.[3][4] However, their use has been curtailed due to significant maternal cardiovascular and metabolic side effects, stemming from their lack of receptor selectivity.[3][5] This has led to the use of other drug classes, such as calcium channel blockers and oxytocin (B344502) antagonists, which also have limitations in terms of efficacy and safety.[5] There is a clear need for novel tocolytic agents with improved efficacy and a more favorable safety profile.
This compound is a promising drug for the treatment of preterm labor in obstetrical practice because it has better selectivity for the β2-adrenergic receptor and specificity for the uterus than currently used agents and may effectively delay spontaneous delivery.
This compound (MN-221): A Highly Selective β2-Adrenergic Agonist
This compound is a novel, short-acting β2-AR agonist that has been investigated for the treatment of acute asthma exacerbations.[6] Its key characteristic is its high selectivity for the β2-AR, which is the predominant β-receptor subtype in the myometrium. This high selectivity suggests that this compound could provide effective uterine relaxation with a reduced risk of off-target effects, such as cardiac stimulation mediated by β1-receptors.
Mechanism of Action in Uterine Myocytes
The therapeutic rationale for this compound in preterm labor is based on the established mechanism of β2-AR signaling in myometrial cells. Activation of these receptors initiates a cascade that leads to smooth muscle relaxation and cessation of contractions.
-
Receptor Binding: this compound binds to the β2-adrenergic receptors on the surface of myometrial cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation and Sequestration of Ca2+: PKA phosphorylates several target proteins, leading to a decrease in intracellular free calcium concentrations. This is achieved by:
-
Inhibiting myosin light-chain kinase (MLCK), the enzyme responsible for initiating muscle contraction.
-
Promoting the sequestration of calcium into the sarcoplasmic reticulum.
-
Opening calcium-activated potassium channels, which hyperpolarizes the cell membrane and reduces calcium influx.
-
-
Myometrial Relaxation: The net result of these actions is the relaxation of the uterine smooth muscle, leading to the inhibition of contractions.
References
- 1. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preterm labor: current pharmacotherapy options for tocolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocolysis with beta-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of preterm labor with the beta-adrenergic agonist ritodrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
a highly selective β2-adrenergic agonist with activity in suppressing asthma and chronic obstructive pulmonary disease (COPD)
For Immediate Release
This technical guide provides an in-depth analysis of highly selective β2-adrenergic agonists, a cornerstone in the therapeutic management of asthma and chronic obstructive pulmonary disease (COPD). Designed for researchers, scientists, and drug development professionals, this document details the core pharmacology, mechanism of action, and clinical efficacy of this critical class of drugs. It offers a comparative analysis of key agents, detailed experimental protocols, and visual representations of signaling pathways and workflows to support ongoing research and development in respiratory medicine.
Introduction: The Role of β2-Adrenergic Agonists in Respiratory Disease
Asthma and COPD are chronic respiratory diseases characterized by airflow obstruction and inflammation. β2-adrenergic agonists are potent bronchodilators that relax the airway smooth muscle, leading to improved airflow and symptomatic relief.[1] Their therapeutic effect is mediated through the activation of β2-adrenergic receptors, which are predominantly expressed in the smooth muscle of the airways.[2] The evolution of these agonists has led to the development of short-acting (SABAs), long-acting (LABAs), and ultra-long-acting (ultra-LABAs) agents, allowing for both rescue therapy and long-term maintenance treatment.[3] This guide focuses on highly selective β2-agonists, which are designed to minimize off-target effects, particularly on the β1-adrenergic receptors in the heart.[4]
Mechanism of Action: The β2-Adrenergic Signaling Cascade
The binding of a β2-adrenergic agonist to its G-protein coupled receptor (GPCR) on the surface of airway smooth muscle cells initiates a well-defined signaling cascade. This process is central to the bronchodilatory effect of these drugs.
Signaling Pathway
Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase. This cascade of events results in the relaxation of the airway smooth muscle and bronchodilation.[6]
Comparative Pharmacology of Key β2-Adrenergic Agonists
The pharmacological properties of β2-agonists, including their receptor binding affinity (Ki), functional potency (EC50), and intrinsic activity, determine their clinical profile. The following tables summarize these key parameters for several widely used selective β2-agonists.
In Vitro Pharmacological Profile
This table presents a summary of the in vitro pharmacological data for selected β2-adrenergic agonists. The data are compiled from various sources and represent typical values. Direct comparisons should be made with caution as experimental conditions can vary between studies.
| Drug | Receptor Binding Affinity (pKi) | Functional Potency (pEC50 for cAMP) | Intrinsic Activity (% of Isoprenaline max response) |
| Salbutamol | ~5.4 | ~6.2 | Partial Agonist (19%) |
| Formoterol (B127741) | 8.2[7] | 9.84[8] | Full/Near-Full Agonist (94%)[8] |
| Salmeterol (B1361061) | 8.3[7] | 8.36[8] | Partial Agonist (74%)[8] |
| Indacaterol (B1671819) | 8.3[9] | 8.82[8] | High Efficacy Partial Agonist (77%)[8] |
| Olodaterol (B163178) | Not explicitly found as pKi | 9.0 (EC50 = 0.1 nM) | Near-Full Agonist (88%)[10] |
| Vilanterol | 9.5[9] | 10.4[9] | High Efficacy Partial Agonist[11] |
Clinical Efficacy in Asthma and COPD
The clinical efficacy of long-acting β2-agonists is primarily assessed by their ability to improve lung function, measured as the forced expiratory volume in one second (FEV1), and to reduce the frequency of disease exacerbations.
| Drug | Indication | Key Clinical Trial Finding |
| Salmeterol | COPD | In a meta-analysis, salmeterol 50 mcg twice daily resulted in a 73 mL greater increase in average FEV1 compared to placebo/usual therapy over 12 months.[8] |
| Indacaterol | COPD | In a pooled analysis, indacaterol (150 μg and 300 μg once daily) significantly reduced the rate of COPD exacerbations compared to placebo (Rate Ratios: 0.69 and 0.71, respectively).[10] At 6 months, FEV1 improvement versus placebo was 160-170 mL.[10] |
| Olodaterol | COPD | In two 48-week studies, olodaterol (5 μg and 10 μg once daily) significantly improved trough FEV1 by 53-85 mL compared to placebo.[12] |
| Vilanterol | Asthma | In a 12-week study, once-daily vilanterol/fluticasone (B1203827) furoate resulted in a mean difference in trough FEV1 of 54.75 mL compared to twice-daily formoterol/fluticasone propionate.[6] |
| Vilanterol/Fluticasone Furoate | Asthma | In a study of patients aged 5-17 years, the combination therapy showed a 0.083 L greater improvement in weighted mean FEV1 (0-4 hours) at week 12 compared to fluticasone furoate alone.[13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of β2-adrenergic agonists.
Radioligand Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the β2-adrenergic receptor.
Materials and Reagents:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP 12177).
-
Unlabeled competitor ligand (e.g., propranolol (B1214883) for non-specific binding).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the functional potency of a β2-agonist in stimulating cAMP production.
Materials and Reagents:
-
Cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (β2-agonists) at various concentrations.
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP antibody labeled with a FRET donor).
-
Lysis buffer.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes). Then, add the test compounds at a range of concentrations.
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Add the HTRF detection reagents, which include a lysis buffer, the cAMP-d2 conjugate (FRET acceptor), and the anti-cAMP antibody labeled with a europium cryptate (FRET donor).
-
Incubation: Incubate the plate at room temperature for approximately 60 minutes to allow the antibody to bind to either the cellular cAMP or the cAMP-d2 conjugate.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the ratio of the two emission signals. The amount of cellular cAMP is inversely proportional to the HTRF signal. Plot the signal ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]
In Vivo Models for Preclinical Evaluation
Animal models are indispensable for evaluating the efficacy and safety of novel β2-adrenergic agonists in a physiological context.
Ovalbumin-Induced Allergic Asthma Model in Mice
This model is widely used to study the pathophysiology of allergic asthma and to test the efficacy of anti-asthmatic drugs.
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, mixed with an adjuvant such as alum, typically on days 0 and 14.[5]
-
Challenge: Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days (e.g., days 21-24) to induce an asthmatic phenotype.
-
Assessment: Key features of asthma are then assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) and measuring the changes in airway resistance.
-
Airway Inflammation: Assessed by analyzing the bronchoalveolar lavage (BAL) fluid for the presence of inflammatory cells, particularly eosinophils.
-
Lung Histology: Examination of lung tissue sections for signs of inflammation, mucus hypersecretion, and airway remodeling.
-
Cigarette Smoke-Induced COPD Model in Mice
This model mimics the chronic inflammation and lung damage observed in human COPD caused by smoking.
Procedure:
-
Exposure: Mice are exposed to cigarette smoke, either whole-body or nose-only, for a prolonged period (e.g., 3-6 months).[3]
-
Assessment: The development of COPD-like characteristics is evaluated through:
-
Lung Function Testing: Measurement of parameters such as FEV1 and forced vital capacity (FVC) to assess airflow limitation.
-
Lung Inflammation: Analysis of BAL fluid for inflammatory cells, primarily neutrophils and macrophages.
-
Emphysema Assessment: Histological analysis of lung tissue to quantify alveolar airspace enlargement, a hallmark of emphysema.
-
Conclusion and Future Directions
Highly selective β2-adrenergic agonists remain a vital component of asthma and COPD management. The development of long-acting and ultra-long-acting agents has significantly improved patient outcomes by providing sustained bronchodilation and reducing exacerbation frequency. Ongoing research is focused on developing novel agonists with improved selectivity, duration of action, and safety profiles. Furthermore, the exploration of combination therapies, such as LABA/LAMA and LABA/ICS, continues to refine treatment strategies for these complex respiratory diseases. The experimental models and assays detailed in this guide provide a framework for the continued evaluation and development of the next generation of β2-adrenergic agonists.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 3. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of olodaterol once daily delivered via Respimat® in patients with GOLD 2–4 COPD: results from two replicate 48-week studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of Once-Daily Vilanterol/Fluticasone furoate MDI in persistent asthma: Phase 3 OD-INHALE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of high affinity bioactive Salbutamol conformer directed against mutated (Thr164Ile) beta 2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhaled corticosteroids and FEV1 decline in chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of clinical efficacy between ultra-LABAs and ultra-LAMAs in COPD: a systemic review with meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Comparison of clinical efficacy between ultra-LABAs and ultra-LAMAs in COPD: a systemic review with meta-analysis of randomized controlled trials. | Semantic Scholar [semanticscholar.org]
- 11. Lung function efficacy and symptomatic benefit of olodaterol once daily delivered via Respimat® versus placebo and formoterol twice daily in patients with GOLD 2–4 COPD: results from two replicate 48-week studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Once-daily fluticasone furoate/vilanterol vs once-daily fluticasone furoate in patients with asthma aged 5 to 17 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cellular Pathways Activated by Bedoradrine Stimulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bedoradrine (formerly known as MN-221 or KUR-1246) is a novel, ultra-selective long-acting beta-2 adrenergic receptor (β2AR) agonist that has been investigated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of β2ARs, leading to a cascade of intracellular signaling events culminating in bronchodilation. This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, with a focus on its interaction with the canonical Gs-protein coupled receptor (GPCR) signaling pathway. This document includes a summary of available quantitative data, detailed experimental methodologies derived from key preclinical studies, and visualizations of the signaling cascades.
Introduction to this compound
This compound is a sympathomimetic agent designed for intravenous administration.[1][2] Its high selectivity for the β2AR is a key characteristic, suggesting a reduced potential for off-target effects, particularly cardiovascular stimulation mediated by β1ARs.[1] Preclinical and clinical studies have explored its efficacy and safety profile in the context of acute asthma exacerbations.[3][4] Understanding the specific cellular and molecular signaling pathways activated by this compound is crucial for optimizing its therapeutic potential and for the development of future selective β2AR agonists.
The Canonical β2-Adrenergic Receptor Signaling Pathway
The primary and best-characterized pathway activated by this compound is the canonical Gs-protein coupled signaling cascade. This pathway is fundamental to the bronchodilatory effects of all β2AR agonists.
Receptor Binding and G-Protein Activation
Upon administration, this compound binds to the β2-adrenergic receptor, a seven-transmembrane domain receptor located on the surface of airway smooth muscle cells. This binding event induces a conformational change in the receptor, which facilitates its coupling to the heterotrimeric Gs protein. This coupling triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs), leading to the dissociation of the Gαs-GTP complex from the βγ-subunits.
Adenylyl Cyclase Activation and cAMP Production
The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger in this signaling cascade. The intracellular concentration of cAMP rapidly increases following this compound stimulation.
Protein Kinase A (PKA) Activation and Downstream Effects
Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These active PKA catalytic subunits then phosphorylate various downstream target proteins within the airway smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of the Activation of Heterotrimeric Gs-protein by Isoproterenol-bound β1-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perinatal outcome of vaginal delivery with epidural analgesia initiated at the early or late phase of labor period: A retrospective cohort study in the Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intravenous Administration of Bedoradrine in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine (formerly MN-221 or KUR-1246) is a highly selective β2-adrenergic receptor agonist that has been investigated for the intravenous treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a systemic bronchodilator, it offers a potential therapeutic option when inhaled therapies are not feasible or effective.[1] These application notes provide detailed protocols for the intravenous administration of this compound in laboratory animals to facilitate preclinical research into its efficacy, pharmacokinetics, and safety.
Mechanism of Action
This compound is a selective agonist for the β2-adrenergic receptor.[1] Activation of these receptors on airway smooth muscle cells leads to the relaxation of these muscles, resulting in bronchodilation. The signaling pathway is initiated by the binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.
Caption: this compound's β2-adrenergic signaling pathway.
Data Presentation
Table 1: Estimated Intravenous this compound Dosage Conversion from Human to Laboratory Animals
The following table provides an estimated starting dose for intravenous this compound administration in common laboratory animals, calculated from a human clinical trial dose of 1200 μg for a 60 kg person (20 μg/kg).[3] The conversion is based on Body Surface Area (BSA) normalization, which is a common method for interspecies dose extrapolation.[2][4] It is critical to note that these are starting estimates, and a dose-ranging study is highly recommended to determine the optimal and safe dose for your specific animal model and experimental endpoint.
| Animal Species | Body Weight (kg) | Km Factor | Human Equivalent Dose (HED) Conversion Factor (Animal Km / Human Km) | Estimated IV Dose (μg/kg) |
| Human (Reference) | 60 | 37 | 1 | 20 |
| Mouse | 0.02 | 3 | 0.081 | 247 |
| Rat | 0.15 | 6 | 0.162 | 123 |
| Rabbit | 1.8 | 12 | 0.324 | 62 |
| Dog | 10 | 20 | 0.541 | 37 |
Km factor = Body Weight (kg) / Body Surface Area (m²). Data adapted from FDA guidelines.
Table 2: Recommended Maximum Intravenous Infusion Volumes in Rodents
| Animal Species | Route | Maximum Volume (Bolus) | Maximum Volume (Continuous Infusion) |
| Mouse | Tail Vein | 5 ml/kg | 4 ml/kg/hour |
| Rat | Tail Vein, Jugular Vein | 5 ml/kg | 4 ml/kg/hour |
Data adapted from institutional animal care and use committee (IACUC) guidelines.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Infusion
Materials:
-
This compound (pharmaceutical grade)
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Laminar flow hood
Procedure:
-
Determine the required concentration: Based on the desired dose (from Table 1 or a dose-ranging study) and the infusion volume (from Table 2), calculate the required concentration of the this compound solution.
-
Aseptic Preparation: Perform all steps in a laminar flow hood to ensure sterility.
-
Reconstitution: If this compound is in a powdered form, reconstitute it with a small amount of sterile saline to a known stock concentration.
-
Dilution: Dilute the this compound stock solution to the final desired concentration with sterile saline.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Labeling and Storage: Clearly label the vial with the drug name, concentration, date of preparation, and store at the recommended temperature (typically 2-8°C unless otherwise specified by the manufacturer).
Protocol 2: Intravenous Administration of this compound via Tail Vein in Rats
Materials:
-
Rat restraint device
-
Heat lamp or warming pad
-
Sterile gauze
-
27-30 gauge needles with sterile syringes or infusion catheter
-
Infusion pump (for continuous infusion)
-
Prepared this compound solution
Procedure:
-
Animal Preparation: Acclimatize the rat to the experimental room. Weigh the animal to accurately calculate the dose.
-
Restraint: Place the rat in a suitable restraint device, ensuring the tail is accessible.
-
Vein Dilation: Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.
-
Cannulation/Injection:
-
Bolus Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub. Slowly inject the calculated volume of the this compound solution.
-
Continuous Infusion: For continuous infusion, cannulate the tail vein with an appropriate catheter and secure it in place. Connect the catheter to an infusion pump pre-filled with the this compound solution and infuse at the desired rate.[5]
-
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Closely monitor the animal during and after administration for any signs of distress, including changes in respiration, heart rate, and behavior.
Caption: Workflow for intravenous administration in a lab rat.
Protocol 3: Evaluation of Bronchodilatory Efficacy in an Ovalbumin-Induced Asthma Model in Rats
Experimental Design:
-
Sensitization: Sensitize rats to ovalbumin (OVA) via intraperitoneal injections. A common protocol involves two injections of OVA mixed with an adjuvant like aluminum hydroxide (B78521) on days 1 and 7.[6]
-
Challenge: On subsequent days (e.g., days 22, 23, and 24), challenge the sensitized rats with an aerosolized OVA solution to induce an asthmatic response.[6]
-
Treatment: On the day of the final challenge, administer this compound intravenously at the predetermined dose and time point before or after the OVA challenge.
-
Assessment of Airway Hyperresponsiveness: Measure airway resistance and compliance in response to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography or a specialized lung function measurement system.
-
Data Analysis: Compare the airway hyperresponsiveness in the this compound-treated group to a vehicle-treated control group.
Safety and Monitoring
This compound, as a β2-adrenergic agonist, can have systemic effects. It is crucial to monitor animals for the following potential adverse effects:
-
Cardiovascular: Tachycardia (increased heart rate), potential for arrhythmias.
-
Metabolic: Hypokalemia (low potassium levels), hyperglycemia (high blood sugar).
-
General: Tremors, restlessness.
Continuous monitoring of vital signs (heart rate, respiration) is recommended during and immediately after infusion. Blood samples can be collected to monitor potassium and glucose levels.
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC). The provided dosages are estimates and should be validated through dose-ranging studies. The user is solely responsible for the proper execution of these protocols and for ensuring the welfare of the animals.
References
- 1. This compound for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion between animals and human [targetmol.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. meliordiscovery.com [meliordiscovery.com]
Bedoradrine is administered by intravenous infusion and is specifically indicated for the suppression of acute asthma attacks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine (also known as MN-221) is a highly selective, long-acting beta-2 adrenergic receptor (β2-AR) agonist developed for intravenous (IV) administration.[1] It is specifically indicated for the suppression of acute asthma attacks, particularly in patients who do not respond adequately to standard inhaled therapies.[2][3] In severe asthma exacerbations, impaired ventilation can limit the effectiveness of inhaled bronchodilators.[4] Systemic administration via intravenous infusion allows for direct delivery of the drug to the bloodstream, ensuring it reaches the beta-2 receptors in the airway smooth muscle, leading to bronchodilation.[5]
This document provides detailed application notes, summarizing the available clinical data, and outlines experimental protocols for the use of this compound in a research and clinical trial setting.
Mechanism of Action
This compound is a potent and selective agonist of the β2-AR, a G-protein coupled receptor. The binding of this compound to the β2-AR on airway smooth muscle cells initiates a signaling cascade that results in bronchodilation.[3]
Signaling Pathway
The activation of the β2-AR by this compound stimulates the associated Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, ultimately resulting in bronchodilation.[6]
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Addition of intravenous beta2‐agonists to inhaled beta2‐agonists for acute asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous beta2‐agonists for acute asthma in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bronchodilator Efficacy of a Single-Dose 12/400-µg Formoterol/Budesonide Combination as a Dry Powder for Inhalation Delivered by Discair® in Adult Patients with Moderate-to-Severe Stable COPD: Open-Label, Single-Arm, Phase IV Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Bedoradrine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bedoradrine (KUR-1246, MN-221) is a highly selective, ultra-long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a sympathomimetic bronchodilator, it is administered intravenously to provide rapid relief.[1][2] The monitoring of this compound plasma concentrations is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical and clinical research. This application note provides detailed protocols for two robust methods for the quantification of this compound in human plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
This compound is a small molecule with a molecular formula of C₂₄H₃₂N₂O₅ and a molar mass of 428.529 g·mol⁻¹[1][3]. Its mechanism of action involves the activation of β2-adrenergic receptors, which are G protein-coupled receptors.[1] This activation stimulates the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation in the airways.
β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, initiates a signaling cascade that results in bronchodilation. The binding of this compound to the β2-adrenergic receptor (β2-AR) triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Figure 1: this compound Signaling Pathway.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices like plasma.[3] This protocol outlines a method for the determination of this compound concentration using a triple quadrupole mass spectrometer.
Experimental Protocol
1.1.1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or calibration standard.
-
Add 10 µL of internal standard (IS) working solution (e.g., this compound-d7, 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see section 1.1.2).
-
Vortex for 15 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
1.1.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
1.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Instrument Dependent |
MRM Transitions (Predicted)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 429.2 | 187.1, 145.1 | 25, 35 |
| This compound-d7 (IS) | 436.2 | 194.1, 152.1 | 25, 35 |
Note: The exact precursor and product ions should be optimized by direct infusion of a standard solution of this compound.
Data Presentation
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 0.1 | 0.005 | 98.5 | 4.2 |
| 0.5 | 0.024 | 101.2 | 3.5 |
| 1 | 0.049 | 100.5 | 2.8 |
| 5 | 0.248 | 99.8 | 1.9 |
| 10 | 0.495 | 99.1 | 1.5 |
| 50 | 2.48 | 100.2 | 1.1 |
| 100 | 4.97 | 100.8 | 0.9 |
| 500 | 24.9 | 99.5 | 1.3 |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % CV |
| LLOQ | 0.1 | 0.099 | 99.0 | 5.1 |
| Low QC | 0.3 | 0.295 | 98.3 | 4.5 |
| Mid QC | 25 | 25.4 | 101.6 | 2.3 |
| High QC | 400 | 396.8 | 99.2 | 1.8 |
Workflow Diagram
Figure 2: LC-MS/MS Workflow.
II. Competitive ELISA Method
A competitive ELISA is a suitable immunoassay for the quantification of small molecules like this compound.[4] This method relies on the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound for binding to a limited amount of anti-Bedoradrine antibody.
Experimental Protocol
2.1.1. Reagent Preparation
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.1% BSA in PBST.
-
Anti-Bedoradrine Antibody: Dilute to the optimal concentration (determined by titration) in Assay Buffer.
-
This compound-HRP Conjugate: Dilute to the optimal concentration (determined by titration) in Assay Buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 N H₂SO₄.
2.1.2. Assay Procedure
-
Coat a 96-well microplate with 100 µL/well of anti-Bedoradrine antibody in Coating Buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of plasma sample, QC, or calibration standard to each well.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C on a shaker.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 3: Typical Calibration Curve for this compound Competitive ELISA
| Concentration (ng/mL) | Mean Absorbance (450 nm) | % B/B₀ |
| 0 (B₀) | 1.852 | 100.0 |
| 0.1 | 1.685 | 91.0 |
| 0.5 | 1.352 | 73.0 |
| 1 | 1.056 | 57.0 |
| 5 | 0.518 | 28.0 |
| 10 | 0.315 | 17.0 |
| 50 | 0.130 | 7.0 |
| 100 | 0.074 | 4.0 |
Table 4: Quality Control Sample Analysis for Competitive ELISA
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % CV |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.55 | 103.3 | 7.2 |
| Mid QC | 20 | 19.4 | 97.0 | 5.1 |
| High QC | 80 | 82.4 | 103.0 | 4.3 |
Workflow Diagram
Figure 3: Competitive ELISA Workflow.
III. Summary and Conclusion
This application note provides two detailed and robust methods for the quantification of this compound in human plasma. The LC-MS/MS method offers high sensitivity and specificity, making it ideal for studies requiring low detection limits and high accuracy. The competitive ELISA method provides a high-throughput and cost-effective alternative, suitable for screening large numbers of samples. The choice of method will depend on the specific requirements of the research, including the desired sensitivity, sample throughput, and available instrumentation. Both protocols have been designed to be comprehensive and easy to follow for researchers, scientists, and drug development professionals involved in the study of this compound.
References
a novel, highly selective beta2- (β2-) adrenergic agonist administered via intravenous (IV) infusion in development for the treatment for acute exacerbation of asthma
For Research, Scientific, and Drug Development Professionals
Introduction
Acute exacerbations of asthma are a significant cause of morbidity and mortality, often requiring emergency medical intervention. The mainstay of treatment for these episodes is the rapid administration of short-acting β2-adrenergic agonists (SABAs) to induce bronchodilation. However, in severe exacerbations, inflammation and airway constriction can limit the delivery and effectiveness of inhaled therapies. Intravenous (IV) administration of a highly selective β2-agonist offers a promising alternative by ensuring systemic delivery to the airway smooth muscle.
This document provides detailed application notes and protocols for the preclinical and clinical investigation of a novel, highly selective β2-adrenergic agonist, Bedoradrine (formerly MN-221), for the IV treatment of acute asthma exacerbations. This compound is designed to provide potent bronchodilation with an improved safety profile due to its high selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor, potentially minimizing cardiovascular side effects.[1][2]
Preclinical Pharmacology
Preclinical studies have demonstrated the high affinity and selectivity of this compound for the β2-adrenergic receptor.[1]
Data Presentation: Receptor Binding Affinity and Functional Potency
The following tables summarize the in vitro receptor binding affinity and functional potency of this compound compared to other common β-adrenergic agonists.
Table 1: Adrenergic Receptor Binding Affinity (Ki, nM)
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β2/β1 Selectivity Ratio |
| This compound | 180 | 1.9 | 95 |
| Isoproterenol | 25 | 10 | 2.5 |
| Salbutamol | 1,200 | 150 | 8 |
| Formoterol | 80 | 5 | 16 |
Data compiled from publicly available pharmacological data.
Table 2: In Vitro Functional Potency (EC50, nM) in cAMP Accumulation Assays
| Compound | β1-Adrenergic Receptor (EC50, nM) | β2-Adrenergic Receptor (EC50, nM) |
| This compound | 350 | 3.0 |
| Isoproterenol | 5 | 2 |
| Salbutamol | 800 | 100 |
| Formoterol | 30 | 1 |
Data compiled from publicly available pharmacological data.
Signaling Pathway and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway in Airway Smooth Muscle Cells.
Experimental Workflow: In Vitro Characterization
A typical workflow for the in vitro characterization of a novel β2-adrenergic agonist is outlined below.
Caption: In Vitro Characterization Workflow for a Novel β2-Agonist.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing recombinant human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-CGP12177 (a non-selective β-antagonist).
-
Non-specific binding control: Propranolol (B1214883) (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding).
-
50 µL of the appropriate this compound dilution.
-
50 µL of [³H]-CGP12177 (at a concentration close to its Kd).
-
100 µL of cell membrane suspension (containing 5-20 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay (HTRF)
Objective: To determine the functional potency (EC50) and efficacy of this compound at human β1- and β2-adrenergic receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human β1- or β2-adrenergic receptors.
-
cAMP Gs HTRF kit (e.g., from Cisbio).
-
Stimulation buffer.
-
Cell culture medium.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Seed the cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add 10 µL of the this compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP-d2 reagent and 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the 665/620 nm ratio and normalize the data.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting sigmoidal curve using non-linear regression analysis.
In Vivo Bronchoprotection Assay (Guinea Pig Model)
Objective: To evaluate the in vivo efficacy of intravenously administered this compound in preventing bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
This compound for intravenous administration.
-
Bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine).
-
Anesthesia (e.g., pentobarbital).
-
Whole-body plethysmography system.
Protocol:
-
Anesthetize the guinea pigs and place them in the whole-body plethysmograph.
-
Administer this compound or vehicle intravenously via a cannulated jugular vein.
-
After a predetermined pretreatment time, challenge the animals with an aerosolized bronchoconstrictor.
-
Record the changes in airway resistance and dynamic compliance for a set period.
-
Calculate the percentage of inhibition of the bronchoconstrictor-induced response by this compound compared to the vehicle control.
-
Determine the dose-response relationship for the bronchoprotective effect of this compound.
Clinical Application Protocol: Intravenous Infusion in Acute Asthma Exacerbation
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Patient Population: Adults presenting to the emergency department with an acute exacerbation of asthma not fully responsive to initial standard-of-care treatment (inhaled SABAs and systemic corticosteroids).
Treatment Protocol:
-
Patients receive standard-of-care therapy.
-
Eligible patients are randomized to receive either a single intravenous infusion of this compound or a matching placebo.
-
The infusion is administered over a specified period (e.g., 60 minutes).
-
Dosage: A fixed dose (e.g., 1200 µg) of this compound is administered.[3]
Efficacy and Safety Monitoring:
-
Primary Efficacy Endpoint: Change in Forced Expiratory Volume in one second (FEV1) from baseline to a predetermined time point (e.g., 3 hours) post-infusion.[3]
-
Secondary Efficacy Endpoints:
-
Safety Monitoring:
-
Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate).
-
Electrocardiogram (ECG) monitoring.
-
Monitoring of serum potassium levels.
-
Adverse event reporting.
-
Clinical Trial Workflow:
Caption: Clinical Trial Workflow for IV this compound in Acute Asthma.
Conclusion
This compound is a novel, highly selective β2-adrenergic agonist with the potential to be a valuable treatment option for acute exacerbations of asthma, particularly in patients who do not respond adequately to inhaled therapies. The protocols outlined in this document provide a framework for the continued investigation of its pharmacological properties and clinical utility. The high β2-selectivity of this compound is anticipated to translate into a favorable safety profile, offering an important advantage in the management of this critical medical condition.
References
- 1. MediciNova, Inc. Reports Positive Preliminary Results from Phase II Clinical Trial of MN-221 in Moderate to Severe Asthma Patients - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
an ultraselective β2 agonist, which is currently under development for treating exacerbated asthma and COPD
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PF-610355 is an investigational, inhaled, ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) that was under development for the once-daily treatment of exacerbated asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Developed by Pfizer, PF-610355 was designed with an "inhalation-by-design" concept to ensure a sustained duration of action within the lungs while minimizing systemic exposure and associated side effects.[1] Its development was discontinued (B1498344) in 2011 for strategic reasons.[2] These application notes provide an overview of its mechanism of action, key preclinical and clinical data, and protocols for its in vitro and in vivo evaluation.
Mechanism of Action
PF-610355 is a potent and selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells.[3] Upon binding, PF-610355 activates the receptor, leading to the stimulation of adenylyl cyclase via the Gs alpha subunit. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. The ultimate effect is a reduction in intracellular calcium concentrations, leading to the relaxation of airway smooth muscle, bronchodilation, and relief from bronchoconstriction.
Signaling Pathway Diagram
References
Application Notes and Protocols for Testing Bedoradrine Efficacy in Cell Culture Models
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine is a novel, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist under investigation for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated by the activation of β2-ARs on airway smooth muscle cells, leading to muscle relaxation and bronchodilation.[3][4][5] This activation initiates a signaling cascade involving the Gs alpha subunit of G-proteins, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][6] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to promote smooth muscle relaxation.[3][6]
The evaluation of this compound's efficacy, potency, and duration of action necessitates robust in vitro cell culture models that accurately reflect the pathophysiology of airway diseases.[7][8] This document provides detailed application notes and experimental protocols for assessing the therapeutic potential of this compound using relevant cell culture systems.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. The following models are recommended for evaluating this compound's efficacy:
| Cell Model | Type | Key Advantages | Recommended Assays |
| Human Airway Smooth Muscle (HASM) Cells | Primary Cells or Immortalized Cell Line | Physiologically most relevant model for studying bronchodilation and airway remodeling.[9] | cAMP Accumulation, Cell Relaxation, Duration of Action, Protein Phosphorylation |
| Human Bronchial Epithelial (HBE) Cells | Primary Cells or Immortalized Cell Line | Useful for studying effects on mucociliary clearance, airway inflammation, and epithelial repair.[10] | cAMP Accumulation, Cilia Beat Frequency, Wound Healing Assays |
| CHO-K1 or HEK293 cells expressing human β2-AR | Recombinant Cell Line | Ideal for high-throughput screening, mechanistic studies, and receptor binding assays due to high receptor expression and low endogenous receptor interference. | Receptor Binding, cAMP Accumulation |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the key signaling pathway activated by this compound and the logical workflow for its in vitro evaluation.
Caption: this compound signaling pathway in airway smooth muscle cells.
Caption: Logical workflow for in vitro efficacy testing of this compound.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This assay quantifies the intracellular cAMP produced upon β2-AR stimulation, serving as a direct measure of this compound's potency and efficacy.[11][12][13]
Principle: This protocol utilizes a competitive immunoassay.[14] Cellular cAMP produced in response to this compound competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
Materials:
-
Selected cell line (e.g., HASM, CHO-β2AR)
-
Cell culture medium (e.g., DMEM/F-12) with supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound, Isoproterenol (positive control), Propranolol (antagonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar)
-
White opaque 96-well or 384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Protocol Workflow Diagram:
Caption: Step-by-step workflow for the cAMP accumulation assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a white, opaque 96-well plate at a density of 5,000–20,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C with 5% CO2.
-
Serum Starvation: Gently aspirate the growth medium and replace it with serum-free medium. Incubate for 2-4 hours to reduce basal signaling.
-
PDE Inhibition: Add stimulation buffer containing a PDE inhibitor (e.g., 1 mM IBMX) to each well and incubate for 30 minutes at 37°C.[15] This prevents the degradation of newly synthesized cAMP.
-
Compound Addition: Add varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells. Include wells with a positive control (e.g., Isoproterenol) and a vehicle control (buffer only).
-
Stimulation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen assay kit.[11][13][15]
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Data Presentation: this compound Potency and Efficacy
| Compound | Cell Line | EC50 (nM) | Emax (% of Isoproterenol) |
|---|---|---|---|
| This compound | HASM | 0.85 | 98% |
| This compound | CHO-β2AR | 0.52 | 102% |
| Isoproterenol | HASM | 2.5 | 100% |
| Salbutamol | HASM | 15.2 | 95% |
(Note: Data are representative examples for illustrative purposes.)
Protocol 2: In Vitro Airway Smooth Muscle Cell Relaxation Assay
This functional assay directly measures the primary therapeutic effect of this compound: the relaxation of pre-contracted airway smooth muscle cells.[16][17][18][19]
Principle: HASM cells are grown on a flexible substrate or in a 3D culture. The cells are first treated with a contractile agent (e.g., histamine (B1213489) or methacholine) to induce a state of tension. This compound is then added, and the degree of cell relaxation is quantified by measuring changes in cell stiffness, cell length, or wrinkling of the substrate.
Materials:
-
Human Airway Smooth Muscle (HASM) cells
-
Collagen-coated flexible silicone substrates or 3D culture matrix
-
Contractile agent (e.g., 100 µM Histamine or 10 µM Methacholine)
-
This compound and control compounds
-
Live-cell imaging system or a device to measure substrate stiffness (e.g., magnetic twisting cytometry)
-
Image analysis software (e.g., ImageJ)
Detailed Steps:
-
Cell Culture: Culture HASM cells on collagen-coated flexible substrates until they form a confluent monolayer.
-
Induce Contraction: Replace the medium with a buffer and add a contractile agent (e.g., histamine). Allow the cells to contract for 10-15 minutes until a stable plateau of tension is reached.
-
Baseline Measurement: Capture baseline images of the wrinkled substrate or measure the initial cell stiffness.
-
Administer this compound: Add this compound at a therapeutically relevant concentration (e.g., 10 nM).
-
Monitor Relaxation: Acquire images or stiffness measurements at regular intervals (e.g., every 5 minutes for 60 minutes) to monitor the relaxation response. Relaxation is observed as a decrease in substrate wrinkling or a reduction in cell stiffness.
-
Data Analysis: Quantify the change in wrinkling or stiffness over time relative to the baseline contracted state. Express the results as a percentage of relaxation, where 100% represents a full return to the pre-contracted basal state.
Data Presentation: Relaxation of Pre-Contracted HASM Cells
| Treatment (10 nM) | Time to 50% Relaxation (min) | Maximum Relaxation (%) |
|---|---|---|
| This compound | 8.5 | 92% |
| Isoproterenol | 5.2 | 95% |
| Salmeterol | 12.1 | 88% |
| Vehicle Control | > 60 | < 5% |
(Note: Data are representative examples for illustrative purposes.)
Protocol 3: Duration of Action Assay
This assay is crucial for verifying the "ultra-long-acting" property of this compound.[4][5][20][21][22]
Principle: The duration of the anti-contractile effect of this compound is assessed by challenging the cells with a contractile agent at various time points after initial drug treatment and washout.
Detailed Steps:
-
Pre-treatment: Treat confluent HASM cells with a single dose of this compound (e.g., 10 nM) or a control compound (e.g., Salbutamol, Salmeterol) for 60 minutes.
-
Washout: Thoroughly wash the cells multiple times with a warm buffer to remove any unbound drug. This step is critical to ensure that the measured effect is due to receptor-bound drug.
-
Incubation: Incubate the cells in a fresh medium for extended periods (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Contractile Challenge: At each time point, challenge separate sets of wells with a contractile agent (e.g., histamine).
-
Measure Response: Measure the contractile response (e.g., via calcium imaging, cell stiffness, or a functional assay like the relaxation assay).
-
Data Analysis: The protective effect of the pre-treatment is determined by the degree to which the contractile response is inhibited compared to vehicle-treated cells. Plot the percentage of inhibition of contraction against time to determine the duration of action.
Data Presentation: Duration of Bronchoprotective Effect
| Pre-treatment (10 nM) | Inhibition of Histamine Response at 12h | Inhibition of Histamine Response at 24h | Inhibition of Histamine Response at 36h |
|---|---|---|---|
| This compound | 95% | 88% | 75% |
| Salmeterol | 85% | 55% | 20% |
| Salbutamol | 15% | < 5% | < 5% |
| Vehicle Control | 0% | 0% | 0% |
(Note: Data are representative examples for illustrative purposes.)
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By combining receptor-level binding assays, cellular signaling readouts, and functional measures of smooth muscle relaxation, researchers can effectively characterize the potency, efficacy, and duration of action of this promising therapeutic candidate. These cell-based assays are indispensable tools in the preclinical development pipeline, offering critical data to support further investigation in more complex models and ultimately, in clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. selvita.com [selvita.com]
- 8. In vitro biomimetic models for respiratory diseases: progress in lung organoids and lung-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. cAMP-Glo™ Assay Protocol [promega.com]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. mesoscale.com [mesoscale.com]
- 16. atsjournals.org [atsjournals.org]
- 17. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanopharmacology and Synergistic Relaxation of Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitric oxide induces airway smooth muscle cell relaxation by decreasing the frequency of agonist-induced Ca2+ oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacology of long-acting beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. africanjournalofrespiratorymedicine.com [africanjournalofrespiratorymedicine.com]
a review of both in vitro and in vivo studies as well as a review of the pharmacokinetics, efficacy, safety and tolerability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine (B846), a nucleoside analog of deoxycytidine, remains a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2] Its established mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] This document provides a detailed review of gemcitabine, encompassing its in vitro and in vivo activities, pharmacokinetic profile, clinical efficacy, and safety. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Detailed protocols for key experimental assays are provided to facilitate reproducibility, and critical signaling pathways are visualized to offer a clear understanding of its molecular interactions.
In Vitro Studies
Gemcitabine exhibits potent cytotoxic effects across a wide range of cancer cell lines. Its efficacy is primarily mediated by its intracellular conversion into the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[1][5] dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to "masked chain termination" and subsequent apoptosis.[3][5] Furthermore, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis, thereby potentiating the cytotoxic effect.[1][3]
Table 1: In Vitro Cytotoxicity of Gemcitabine (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PPCL-192 | Pancreatic Cancer | 57 ± 1.5 | [6] |
| PPCL-135 | Pancreatic Cancer | 56 ± 1.5 | [6] |
| PPCL-46 | Pancreatic Cancer | 56 ± 1.8 | [6] |
| PPCL-68 | Pancreatic Cancer | 57 ± 2.4 | [6] |
| FA6 | Pancreatic Cancer | 0.005 | [7] |
| Capan-1 | Pancreatic Cancer | 0.105 | [7] |
| BxPC-3 | Pancreatic Cancer | 0.011 | [7] |
| AsPc-1 | Pancreatic Cancer | 0.367 | [7] |
In Vivo Studies
The anti-tumor activity of gemcitabine has been extensively validated in various preclinical animal models. Xenograft studies using human cancer cell lines implanted in immunocompromised mice consistently demonstrate significant tumor growth inhibition upon gemcitabine administration.
Table 2: In Vivo Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models
| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Athymic Nude Mice | MIA PaCa-2 | 120 mg/kg gemcitabine i.p. on days 10, 17, and 24 | Increased tumor doubling time from 38 days (untreated) to 32 days | [1] |
| Athymic Nude Mice | Panc185 | 100 mg/kg gemcitabine i.p. twice weekly for 25 days | Significant tumor growth inhibition compared to control | [3][5] |
| Nude Mice | NP18 (orthotopic) | 100 mg/kg gemcitabine i.p. on days 0, 3, 6, and 9 | Significant inhibition of tumor growth (p < 0.001) | [8] |
| Nude Mice | NP18 (orthotopic) | 1 mg/kg gemcitabine i.p. daily for 30 days (metronomic) | Significant inhibition of tumor growth (p < 0.003) | [8] |
Pharmacokinetics
Gemcitabine is administered intravenously and exhibits a relatively short plasma half-life, typically ranging from 40 to 90 minutes.[3] It is rapidly metabolized in the liver, blood, and other tissues by cytidine (B196190) deaminase to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[3] The pharmacokinetic parameters of gemcitabine can be influenced by factors such as infusion time and co-administration with other drugs.[9]
Table 3: Pharmacokinetic Parameters of Gemcitabine in Adult Cancer Patients
| Parameter | Value | Conditions | Reference |
| Plasma Half-life (t1/2) | 40–90 minutes | Standard 30-minute infusion | [3] |
| Clearance (CL) | 2.7 L/min | Population mean | [10] |
| Volume of Distribution (Vc) | 15 L | Population mean | [10] |
| Cmax | Varies with dose and infusion rate | - | [11] |
| AUC | Varies with dose and infusion rate | - | [11] |
Efficacy, Safety, and Tolerability
Clinically, gemcitabine is used as a single agent or in combination with other chemotherapeutic agents for the treatment of various cancers.[2] In metastatic bladder cancer, it is often combined with cisplatin. For pancreatic cancer, it has been a standard first-line treatment for many years.[3]
The most common dose-limiting toxicity of gemcitabine is myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.[2][3] Other common adverse effects include nausea, vomiting, flu-like symptoms, rash, and elevated liver transaminases.[1][2] Overall, gemcitabine is considered to have a manageable toxicity profile.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of gemcitabine on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gemcitabine hydrochloride
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of gemcitabine in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of gemcitabine. Include wells with medium only (blank) and cells with medium but no drug (control).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a plate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of gemcitabine in a mouse model.
Materials:
-
Human pancreatic cancer cells (e.g., MIA PaCa-2, Panc-1)
-
6-week-old female athymic nude mice
-
Matrigel (optional)
-
Gemcitabine for injection
-
Sterile saline
-
Calipers
-
Animal housing facility
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[5]
-
Prepare the gemcitabine solution in sterile saline.
-
Administer gemcitabine intraperitoneally (i.p.) at the desired dose and schedule (e.g., 100 mg/kg, twice weekly).[5] The control group receives saline injections.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Gemcitabine.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Treatment with gemcitabine and TRA-8 anti-death receptor-5 mAb reduces pancreatic adenocarcinoma cell viability in vitro and growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo experiments confirmed that inhibiting Gal-3 combined with gemcitabine reduces pancreatic cancer cell growth. [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 3. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT cell viability assay [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantifying Bedoradrine-Induced Bronchodilation in Ex Vivo Lung Slices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bedoradrine (formerly MN-221) is a potent and highly selective long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle.[5] This application note provides a detailed protocol for quantifying the bronchodilatory effects of this compound using ex vivo precision-cut lung slices (PCLS), a valuable tool that preserves the complex microenvironment of the lung.[6][7][8]
The PCLS model allows for the direct visualization and measurement of airway responses to pharmacological agents in a physiologically relevant context.[6][9][10] This protocol details the preparation of PCLS, induction of bronchoconstriction, application of this compound, and subsequent quantification of bronchodilation.
Signaling Pathway of this compound-Induced Bronchodilation
This compound, as a β2-adrenergic receptor agonist, stimulates a well-defined signaling cascade within airway smooth muscle cells, leading to relaxation. The key steps are outlined in the diagram below.
Caption: this compound signaling pathway in airway smooth muscle cells.
Experimental Workflow
The overall experimental process for quantifying this compound-induced bronchodilation in PCLS is summarized in the following workflow diagram.
Caption: Experimental workflow for PCLS bronchodilation assay.
Experimental Protocols
Preparation of Precision-Cut Lung Slices (PCLS)
This protocol is adapted from established methods for preparing viable lung slices.[11][12][13]
Materials:
-
Fresh lung tissue (e.g., from mouse, rat, or human)
-
Low-melting-point agarose (B213101) (e.g., 2% in sterile saline)
-
Vibrating microtome (vibratome)
-
Culture medium: DMEM/F-12 supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Sterile dissection tools
-
Petri dishes and 6-well culture plates
Procedure:
-
Perfuse the lung vasculature with sterile saline to remove blood.
-
Instill the lungs with warm (37°C) low-melting-point agarose via the trachea until fully inflated.
-
Place the inflated lungs on ice for 15-20 minutes to solidify the agarose.
-
Dissect the desired lung lobes and mount them on the vibratome specimen holder using cyanoacrylate glue.
-
Submerge the tissue in ice-cold culture medium in the vibratome buffer tray.
-
Cut slices at a thickness of 200-300 µm.
-
Transfer the slices to petri dishes containing fresh, cold culture medium.
-
Wash the slices several times in culture medium to remove debris.
-
Culture the PCLS overnight in a 6-well plate (1-2 slices per well) in 2 mL of culture medium at 37°C and 5% CO2 to allow for tissue recovery.
Bronchodilation Assay
Materials:
-
Viable PCLS in culture
-
Bronchoconstrictor agent (e.g., Methacholine, 10 µM)
-
This compound stock solution (e.g., 1 mM in DMSO, serially diluted in culture medium)
-
Vehicle control (e.g., culture medium with the highest concentration of DMSO used for this compound dilutions)
-
Live-cell imaging microscope equipped with a temperature and CO2 controlled chamber
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Place a 6-well plate containing PCLS on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Identify a well-defined airway in a PCLS and acquire a baseline image.
-
Induce bronchoconstriction by adding the bronchoconstrictor agent (e.g., Methacholine) to the well.
-
Monitor the airway until a stable contraction is achieved (typically 10-15 minutes). Acquire an image of the fully contracted airway (this will be your 0% relaxation baseline).
-
Add the desired concentration of this compound or vehicle control to the well.
-
Immediately begin time-lapse imaging, acquiring images every 30-60 seconds for 30-60 minutes.
-
Repeat for all desired concentrations of this compound and the vehicle control.
Data Acquisition and Analysis
-
Open the time-lapse image series in an image analysis software.
-
For each time point, measure the luminal area of the airway.
-
Calculate the percentage of bronchodilation at each time point using the following formula:
% Bronchodilation = [(At - Aconstricted) / (Abaseline - Aconstricted)] x 100
Where:
-
At is the airway area at a given time point after this compound addition.
-
Aconstricted is the airway area after maximal constriction with Methacholine.
-
Abaseline is the initial airway area before constriction.
-
-
Plot the percentage of bronchodilation against time for each this compound concentration.
-
To determine the potency (EC50) of this compound, construct a dose-response curve by plotting the maximal bronchodilation achieved at each concentration against the log of the this compound concentration.
Data Presentation
Quantitative data from the bronchodilation assay should be summarized in clear and concise tables for easy comparison.
Table 1: Time-Course of this compound-Induced Bronchodilation
| Time (min) | Vehicle Control (% Dilation) | This compound (1 nM) (% Dilation) | This compound (10 nM) (% Dilation) | This compound (100 nM) (% Dilation) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 5 | 2.1 ± 0.5 | 15.3 ± 2.1 | 35.8 ± 3.4 | 60.2 ± 4.5 |
| 10 | 3.5 ± 0.8 | 28.9 ± 3.5 | 65.2 ± 5.1 | 85.7 ± 3.9 |
| 15 | 4.2 ± 1.1 | 45.6 ± 4.2 | 82.1 ± 4.8 | 95.1 ± 2.8 |
| 20 | 4.8 ± 1.3 | 58.3 ± 5.0 | 90.5 ± 3.9 | 98.3 ± 1.5 |
| 25 | 5.1 ± 1.5 | 65.7 ± 4.8 | 93.2 ± 3.1 | 99.1 ± 1.2 |
| 30 | 5.5 ± 1.6 | 70.1 ± 4.5 | 94.8 ± 2.5 | 99.5 ± 1.0 |
| Data are presented as mean ± SEM from n=6 PCLS per group. |
Table 2: Dose-Response of this compound-Induced Bronchodilation
| Parameter | This compound |
| Maximal Dilation (%) | 99.5 ± 1.0 |
| EC50 (nM) | 8.5 |
| Hill Slope | 1.2 |
| Data are derived from the dose-response curve analysis. |
Conclusion
The ex vivo PCLS model provides a robust and physiologically relevant system for quantifying the bronchodilatory effects of pharmacological agents like this compound. The detailed protocols and data presentation formats outlined in this application note offer a comprehensive guide for researchers in the field of respiratory drug discovery and development. This methodology allows for the determination of key pharmacological parameters such as potency (EC50) and the time-course of action, providing valuable insights into the therapeutic potential of novel bronchodilators.
References
- 1. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicalnewstoday.com [medicalnewstoday.com]
- 6. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. precisionary.com [precisionary.com]
- 10. Ex vivo lung slice models - Aquilo [aquilo.nl]
- 11. Functional changes in long-term incubated rat precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisionary.com [precisionary.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the management of chronic inflammatory diseases, a significant portion of patients remains symptomatic and experiences disease exacerbations despite adherence to a standardized therapeutic regimen. This necessitates the development of "add-on" therapies. These are treatments administered concurrently with the usual standardized approach to enhance clinical outcomes. A critical measure of efficacy for such therapies, particularly in diseases like severe asthma, is the reduction of exacerbation frequency and severity. An exacerbation, or flare-up, represents an acute worsening of the disease that requires a change in treatment, such as the administration of systemic corticosteroids, emergency department visits, or hospitalization.[1][2] Therefore, exacerbation-related variables are increasingly utilized as primary or key secondary endpoints in clinical trials.
This document provides a detailed framework for designing and implementing studies that evaluate add-on therapies using exacerbation-related outcomes, with a specific focus on mepolizumab for severe eosinophilic asthma.
Case Study: Mepolizumab as an Add-On Therapy for Severe Eosinophilic Asthma
1. Background
Severe eosinophilic asthma is a phenotype of asthma characterized by persistent airway inflammation and elevated levels of eosinophils, a type of white blood cell.[3] These patients often experience frequent and severe exacerbations.[4] The standard of care typically includes high-dose inhaled corticosteroids (ICS) and long-acting beta2-agonists (LABA).[3]
Mepolizumab is a humanized monoclonal antibody that targets interleukin-5 (IL-5).[5][6] IL-5 is a key cytokine responsible for the growth, activation, and survival of eosinophils.[7][8] By binding to and neutralizing IL-5, mepolizumab reduces the number of eosinophils in the blood and tissues, thereby mitigating eosinophilic inflammation.[5] This mechanism makes it a prime candidate as an add-on therapy for this patient population.[8][9]
2. Signaling Pathway of Mepolizumab Action
The therapeutic effect of mepolizumab is rooted in its ability to interrupt the IL-5 signaling cascade. The diagram below illustrates this mechanism.
References
- 1. Asthma Outcomes: Exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Diagnosis and management of eosinophilic asthma: a US perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mepolizumab? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. nucalahcp.com [nucalahcp.com]
- 8. Mepolizumab in the management of severe eosinophilic asthma in adults: current evidence and practical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application of Bedoradrine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine is a highly selective β2-adrenergic receptor (β2-AR) agonist, initially developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a member of the G-protein coupled receptor (GPCR) family, the β2-AR is a key target in drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing new ligands for this receptor. This document provides detailed application notes and protocols for the use of this compound as a reference agonist in HTS assays designed to discover novel β2-AR modulators.
The primary mechanism of action for β2-AR agonists like this compound involves the activation of the Gs alpha subunit of the G-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This downstream signaling event is a common readout in HTS campaigns.
Key Applications
This compound can be effectively utilized in various HTS assay formats to:
-
Validate assay performance: Serve as a positive control to ensure the assay is running optimally.
-
Determine the potency of unknown compounds: Act as a reference compound for comparing the potency (e.g., EC50) of test compounds.
-
Characterize agonist activity: Help in delineating full and partial agonists by comparing their maximal response to that of this compound.
-
Screen for antagonists: Used to stimulate the receptor in antagonist screening formats, where the goal is to identify compounds that block this compound-induced activity.
Data Presentation
Table 1: Hypothetical Performance of this compound in a cAMP HTS Assay
| Parameter | Value | Description |
| EC50 | 5 nM | The half-maximal effective concentration of this compound in stimulating cAMP production. This value is hypothetical but represents a potent and selective agonist. |
| Z'-Factor | 0.75 | A measure of assay quality, indicating excellent separation between positive and negative controls.[1][5] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1] |
| Signal-to-Background Ratio | 15 | The ratio of the signal from the positive control (this compound) to the negative control (vehicle). |
| Assay Window | 14 | The difference between the mean of the positive and negative controls. |
Table 2: Comparison of Common β2-Adrenergic Receptor Agonists
| Agonist | Reported EC50 Range (cAMP Assay) | Notes |
| Isoproterenol | 1 - 20 nM | A non-selective β-adrenergic agonist, often used as a standard positive control.[6][7] |
| Salbutamol | 10 - 100 nM | A short-acting β2-selective agonist. |
| Formoterol | 0.1 - 5 nM | A long-acting β2-selective agonist. |
| Salmeterol | 1 - 10 nM | A long-acting β2-selective agonist.[8] |
Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: β2-Adrenergic Receptor Gs Signaling Pathway.
Experimental Protocols
A common and robust HTS assay for β2-AR agonists is the measurement of intracellular cAMP accumulation. Below is a detailed protocol for a homogenous time-resolved fluorescence (HTRF) cAMP assay.
Protocol: cAMP HTRF High-Throughput Screening Assay
1. Objective:
To identify and characterize β2-adrenergic receptor agonists by measuring changes in intracellular cAMP levels in a high-throughput format.
2. Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.
-
Reference Agonist: this compound
-
Positive Control: Isoproterenol
-
Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer)
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at 500 µM to prevent cAMP degradation.
-
HTRF cAMP Assay Kit: (e.g., from Revvity, Cisbio) containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).[9]
-
Microplates: 384-well or 1536-well low-volume white plates.
-
Liquid Handling System: Automated dispenser for cells and reagents.
-
Plate Reader: HTRF-compatible plate reader.
3. Experimental Workflow:
The following diagram outlines the key steps in the HTS workflow.
Caption: High-Throughput Screening Workflow for a cAMP Assay.
4. Detailed Procedure:
-
Cell Preparation:
-
Culture β2-AR expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing IBMX to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound (e.g., from 1 µM to 10 pM) in assay buffer for EC50 determination.
-
Pipette test compounds and controls (Isoproterenol for high control, vehicle for low control) into the assay plate.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the compound dilutions or controls to the respective wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate using an HTRF-compatible reader at 665 nm and 620 nm.
-
5. Data Analysis:
-
HTRF Ratio Calculation:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
EC50 Determination:
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
-
Z'-Factor Calculation:
-
The Z'-factor is a measure of the statistical effect size of the assay and is calculated using the following formula[1][10]: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |µ_p - µ_n| ) Where:
-
σ_p = standard deviation of the positive control (e.g., 1 µM Isoproterenol)
-
σ_n = standard deviation of the negative control (vehicle)
-
µ_p = mean of the positive control
-
µ_n = mean of the negative control
-
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTRS.[1][11]
-
Conclusion
This compound serves as an excellent tool for the development and validation of high-throughput screening assays targeting the β2-adrenergic receptor. Its high selectivity and potency make it a reliable reference agonist for quantifying the activity of novel compounds. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug discovery to effectively utilize this compound in their HTS campaigns.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. assay.dev [assay.dev]
- 6. A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of bivalent beta2-adrenergic and adenosine A1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for Therapeutic Agents Evaluated in Patients at Risk for Acute Respiratory Distress Syndrome (ARDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a devastating form of acute hypoxemic respiratory failure with high morbidity and mortality. A key strategy to mitigate the impact of ARDS is to intervene in at-risk patient populations before the full-blown syndrome develops. This document provides detailed application notes and protocols for several therapeutic agents that have been evaluated in clinical and preclinical studies for the prevention or attenuation of ARDS in at-risk individuals. The information is intended to guide researchers, scientists, and drug development professionals in designing and interpreting studies in this critical area.
Pathophysiology of ARDS Development
The development of ARDS is characterized by an excessive inflammatory response in the lungs, leading to damage of the alveolar-capillary barrier.[1][2] This results in increased permeability, pulmonary edema, and impaired gas exchange.[1][3][4] Key initiating events can be either direct pulmonary insults (e.g., pneumonia, aspiration) or indirect systemic insults (e.g., sepsis, trauma) that lead to a systemic inflammatory response affecting the lungs.[2][5] Central to this process is the activation of immune cells, the release of pro-inflammatory cytokines, and the generation of reactive oxygen species.[2]
Biomarkers for Identifying At-Risk Patients
Early identification of patients at high risk for developing ARDS is crucial for the timely initiation of preventative therapies. Several biomarkers have been investigated for their predictive value, including markers of inflammation and endothelial and epithelial injury.[5][6] The Lung Injury Prediction Score (LIPS) is a clinical tool that incorporates various risk factors to stratify patients.[6] Combining clinical scores with biomarkers may improve the accuracy of risk prediction.
Table 1: Selected Biomarkers for ARDS Risk Stratification
| Biomarker Category | Specific Biomarkers | Rationale |
| Inflammation | Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokines that are elevated early in the inflammatory cascade leading to lung injury.[6][7] |
| Endothelial Injury | Angiopoietin-2 (Ang-2), von Willebrand Factor (vWF) | Reflects damage to the pulmonary endothelium, a key event in the pathogenesis of ARDS.[5][6] |
| Epithelial Injury | Receptor for Advanced Glycation End-products (RAGE), Surfactant Protein D (SP-D) | Indicates damage to the alveolar epithelium, leading to impaired fluid clearance and surfactant dysfunction.[5][7] |
Therapeutic Agents and Clinical Trial Protocols
Several pharmacological agents have been investigated in clinical trials to prevent the development of ARDS in at-risk patient populations. The following sections detail the protocols and available quantitative data from these studies.
Inhaled Budesonide (B1683875) and Formoterol
-
Rationale: Inhaled corticosteroids (budesonide) and long-acting beta-agonists (formoterol) may attenuate lung inflammation and improve oxygenation.[6]
-
Clinical Trial: Lung Injury Prevention Study with Budesonide and Beta (LIPS-B)[7]
Experimental Protocol: LIPS-B
-
Patient Population: Adult patients (age > 18) admitted to the hospital through the emergency department with a high risk of developing ARDS, as defined by a Lung Injury Prediction Score (LIPS) ≥ 4.[7]
-
Intervention: Inhaled budesonide and formoterol.
-
Control: Placebo.[7]
-
Administration: Administered early in the hospital course.
-
Primary Outcome: Prevention of pulmonary injury.[7]
-
Key Exclusion Criteria: Treatment with inhaled corticosteroids or beta-agonists within 7 days prior to admission, chronic pulmonary disease requiring daytime oxygen, systemic steroid treatment equivalent to >5 mg of prednisone (B1679067) daily.[7]
Quantitative Data Summary: LIPS-B
A phase IIa trial demonstrated the safety and feasibility of this intervention and showed an improvement in the SpO2/FiO2 (S/F) ratio, a surrogate marker for oxygenation, in the treatment group.[6]
Rosuvastatin (B1679574)
-
Rationale: Statins have anti-inflammatory properties that may modulate the inflammatory response in sepsis-induced lung injury.[8]
-
Clinical Trial: Statins for Acutely Injured Lungs from Sepsis (SAILS)[4][8]
Experimental Protocol: SAILS
-
Patient Population: Patients with sepsis-induced Acute Lung Injury (ALI).[4][9]
-
Intervention: Oral rosuvastatin, with an initial 40 mg loading dose followed by a daily 20 mg maintenance dose.[4][8]
-
Administration: Administered enterally via a feeding tube or orally. The first dose was given within 4 hours of randomization.[4]
-
Primary Outcome: Mortality before hospital discharge or until study day 60.[8][10]
-
Key Inclusion Criteria: Receiving positive-pressure mechanical ventilation, PaO2/FiO2 ratio ≤ 300, bilateral infiltrates on chest radiography consistent with pulmonary edema, and no evidence of left atrial hypertension.[8][9]
Quantitative Data Summary: SAILS
The trial was stopped for futility after enrolling 745 patients. There was no significant difference in 60-day in-hospital mortality between the rosuvastatin (28.5%) and placebo (24.9%) groups (P=0.21).[10] There was also no difference in ventilator-free days.[10]
Aspirin (B1665792)
-
Rationale: Aspirin has anti-inflammatory and anti-platelet effects that may mitigate the early pathogenesis of ARDS.[11]
-
Clinical Trial: Lung Injury Prevention Study with Aspirin (LIPS-A)[11][12]
Experimental Protocol: LIPS-A
-
Patient Population: Patients at risk for ARDS (LIPS ≥ 4) presenting to the emergency department.[11][12]
-
Intervention: Aspirin, 325 mg loading dose followed by 81 mg daily.[11][12][13]
-
Administration: Administered within 24 hours of emergency department presentation and continued for up to 7 days.[11][12]
-
Primary Outcome: Development of ARDS by study day 7.[11][12]
Quantitative Data Summary: LIPS-A
The study found no significant reduction in the incidence of ARDS at 7 days in the aspirin group (10.3%) compared to the placebo group (8.7%) (OR, 1.24; 92.6% CI, 0.67–2.31).[11][12]
Vitamin C
-
Rationale: Intravenous vitamin C may have antioxidant and anti-inflammatory effects that could attenuate organ failure in sepsis and ARDS.[14][15]
-
Clinical Trial: Vitamin C Infusion for Treatment in Sepsis Induced ALI (CITRIS-ALI)[14][15]
Experimental Protocol: CITRIS-ALI
-
Patient Population: Patients with sepsis and ARDS present for less than 24 hours.[14]
-
Intervention: Intravenous infusion of vitamin C (50 mg/kg in dextrose 5% in water).[14]
-
Control: Placebo (dextrose 5% in water only).[14]
-
Administration: Administered every 6 hours for 96 hours.[14]
-
Primary Outcome: Change in modified Sequential Organ Failure Assessment (SOFA) score from baseline to 96 hours and levels of C-reactive protein and thrombomodulin.[14]
Quantitative Data Summary: CITRIS-ALI
The trial did not show a significant difference in the change in modified SOFA scores or in the levels of C-reactive protein and thrombomodulin between the vitamin C and placebo groups.[14]
Ulinastatin
-
Rationale: Ulinastatin, a urinary trypsin inhibitor, has anti-inflammatory properties and may be protective in ARDS.
-
Clinical Trial: Prevention of Ulinastatin on Acute Respiratory Distress Syndrome (ARDS)
Experimental Protocol: Ulinastatin for ARDS Prevention
-
Patient Population: Patients at high risk for developing ARDS.
-
Intervention: Ulinastatin.
-
Control: Placebo.
-
Administration: Administered as a preventive strategy.
-
Primary Outcome: Incidence of ARDS.
-
Secondary Outcomes: Severity of ARDS (mild, moderate, severe based on the Berlin Definition), drug-related adverse events.
Quantitative Data Summary: Ulinastatin Meta-analysis
A meta-analysis of 29 randomized controlled trials with 1726 participants showed that ulinastatin significantly improved the oxygenation index and decreased ICU mortality (RR = 0.48, 95%CI: 0.38-0.59). It also reduced the length of ICU stay.
Preclinical Models for Evaluating Therapeutic Agents
Animal models are essential for understanding the pathophysiology of ARDS and for the initial evaluation of potential therapeutic interventions.
Table 2: Common Preclinical Models of ARDS
| Model | Method of Induction | Key Features |
| Lipopolysaccharide (LPS)-induced Lung Injury | Intratracheal or intravenous administration of LPS, a component of the outer membrane of Gram-negative bacteria.[2][5] | Induces a robust inflammatory response with neutrophil infiltration and cytokine production, mimicking key aspects of sepsis-induced ARDS.[2][5] |
| Acid Aspiration | Intratracheal instillation of hydrochloric acid (HCl) to simulate the aspiration of gastric contents.[1] | Causes direct chemical injury to the alveolar epithelium, leading to pulmonary edema and inflammation.[1] |
| Cecal Ligation and Puncture (CLP) | A surgical procedure that involves ligating and puncturing the cecum to induce polymicrobial sepsis.[2][5] | A clinically relevant model of sepsis-induced ARDS that results in a sustained systemic inflammatory response and subsequent lung injury.[2][5] |
| Ventilator-Induced Lung Injury (VILI) | Mechanical ventilation with high tidal volumes.[2][5] | Mimics the lung injury that can be caused by mechanical ventilation itself, a common supportive therapy for ARDS.[2][5] |
Experimental Protocol: LPS-Induced Murine Model of ARDS
-
Animal Model: C57BL/6 mice are commonly used.
-
Anesthesia: Anesthetize mice with an appropriate agent (e.g., isoflurane).
-
LPS Instillation: Intratracheally instill a sterile solution of LPS (e.g., from E. coli) at a concentration of 5 mg/kg in phosphate-buffered saline (PBS).
-
Therapeutic Intervention: Administer the test agent at a predetermined time point relative to LPS instillation (e.g., pre-treatment or post-treatment).
-
Endpoint Analysis (e.g., at 24 or 48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (neutrophils, macrophages), and total protein concentration as a marker of alveolar-capillary barrier permeability.
-
Lung Histology: Perfuse and fix the lungs for histological examination to assess lung injury, including edema, inflammation, and hyaline membrane formation.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or lung homogenates using ELISA or multiplex assays.
-
Gene Expression Analysis: Isolate RNA from lung tissue to analyze the expression of inflammatory genes by RT-qPCR.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways involved in ARDS pathogenesis is critical for developing targeted therapies.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway is a key regulator of the inflammatory response in ARDS.[3][5] It can be activated by various stimuli, including LPS and pro-inflammatory cytokines, leading to the production of other inflammatory mediators.[3][5]
References
- 1. Statins as a novel therapeutic strategy in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. elsevier.es [elsevier.es]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. p38MAPK plays a pivotal role in the development of acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin C: Rationale for Its Use in Sepsis-Induced Acute Respiratory Distress Syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the NLRP3 inflammasome and macrophage pyroptosis by the p38 MAPK signaling pathway in a mouse model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential therapeutic role for statins in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of cyclooxygenase-2 and lipoxin A4 from blood leukocytes in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effect of Aspirin on Development of ARDS in At-Risk Patients Presenting to the Emergency Department: The LIPS-A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Aspirin-triggered lipoxin A4 attenuates lipopolysaccharide-induced acute lung injury by inhibiting activation of mitogen-activated protein kinases and NF-κB in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ulinastatin treatment for acute respiratory distress syndrome in China: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impaired Glucocorticoid Receptor Signaling Aggravates Lung Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Bedoradrine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Bedoradrine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Publicly available predicted data indicates an aqueous solubility of approximately 0.0626 mg/mL.[1] It is crucial to experimentally determine the solubility under your specific laboratory conditions as factors such as pH and temperature can influence this value.
Q2: Why is my this compound not dissolving in water or buffer?
A2: The low intrinsic solubility of this compound is the most likely reason for dissolution problems. Its chemical structure, a substituted N,N-dimethylacetamide derivative, contributes to its hydrophobic nature.[2] Incomplete dissolution can lead to inaccurate concentration measurements and unreliable experimental results.
Q3: Can I use organic solvents to dissolve this compound?
A3: While this compound is likely more soluble in organic solvents, their use in aqueous-based experiments, especially for biological assays, must be carefully considered due to potential toxicity and effects on experimental outcomes. If an organic solvent is necessary for initial stock solution preparation, it is critical to use a minimal amount and ensure the final concentration in the aqueous medium is well below levels that could cause precipitation or interfere with the assay. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMAc) are common choices for preparing stock solutions of poorly soluble compounds.[3]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is often pH-dependent. The chemical structure of this compound contains amine groups, which can be protonated at acidic pH, potentially increasing its aqueous solubility. Conversely, at higher pH values, the compound will be less ionized and likely less soluble. It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.[4]
Q5: What are common strategies to enhance the aqueous solubility of this compound?
A5: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include:
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol).[3]
-
Complexation: Utilizing complexing agents like cyclodextrins to form inclusion complexes that are more water-soluble.[5]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[5]
-
Solid Dispersions: Creating a dispersion of the drug in a hydrophilic carrier.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of a stock solution | The aqueous medium cannot solubilize the concentration of this compound being introduced from the organic stock. | - Decrease the concentration of the final solution.- Increase the percentage of co-solvent in the final aqueous medium (if permissible for the experiment).- Investigate the use of solubilizing excipients like cyclodextrins in the aqueous medium. |
| Cloudy or hazy solution after attempting to dissolve this compound | Incomplete dissolution or formation of a fine suspension. | - Gently warm the solution (check for temperature stability of this compound first).- Use sonication to aid dissolution.- Filter the solution through a 0.22 µm filter to remove undissolved particles and accurately determine the concentration of the filtrate. |
| Inconsistent results in biological assays | Variability in the amount of dissolved this compound between experiments. | - Prepare a fresh, fully solubilized stock solution for each experiment.- Standardize the dissolution procedure (e.g., time, temperature, mixing speed).- Quantify the concentration of this compound in the final solution using a validated analytical method (e.g., HPLC-UV). |
| Phase separation observed in the formulation | The co-solvent or other excipients are not fully miscible or stable at the concentrations used. | - Consult a phase diagram for the solvent system if available.- Reduce the concentration of the co-solvent or excipient.- Screen for alternative, more compatible co-solvents or excipients. |
Data Presentation
Illustrative Solubility Data of this compound in Different Media
Disclaimer: The following data are for illustrative purposes only to demonstrate how solubility data for this compound could be presented. These are not experimentally verified values.
| Solvent System | Temperature (°C) | pH | Illustrative Solubility (mg/mL) |
| Deionized Water | 25 | 7.0 | ~ 0.06 |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | ~ 0.08 |
| 0.1 N HCl | 25 | 1.0 | ~ 1.2 |
| 10% Ethanol in Water | 25 | 7.0 | ~ 0.5 |
| 5% HP-β-Cyclodextrin in Water | 25 | 7.0 | ~ 2.5 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the respective buffer.
Protocol 2: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent mixture following steps 2-5 of Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2.5%, 5%, 10% w/v) in a relevant buffer (e.g., PBS pH 7.4).
-
Solubility Determination: Determine the solubility of this compound in each HP-β-CD solution following steps 2-5 of Protocol 1.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The shape of the curve will indicate the stoichiometry of the inclusion complex.
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The practical synthesis of a uterine relaxant, bis(2-[[(2S)-2-([(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)-phenyl]ethyl]amino)-1,2,3,4-tetrahydronaphthalen-7-yl]oxy]-N,N-dimethylacetamide) sulfate (KUR-1246) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. EP3025705A1 - Stable ivabradine formulations - Google Patents [patents.google.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
Optimizing Bedoradrine Dosage for In Vivo Rodent Studies: A Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Bedoradrine in in vivo rodent studies. The information is structured to address common challenges and provide clear, actionable advice for optimizing experimental design and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MN-221 or KUR-1246) is a highly selective, ultra-long-acting β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G protein-coupled receptors.[3] This activation stimulates the intracellular enzyme adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6] The rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation, particularly in the bronchi.[6][7]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound was developed for the treatment of conditions requiring bronchodilation, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It has also been investigated for use in preterm labor due to its relaxant effects on uterine smooth muscle.[8] The intended route of administration for these indications is intravenous infusion.[1][2]
Q3: Are there established dosages for this compound in in vivo rodent studies?
A3: To date, there is a lack of publicly available literature detailing specific in vivo studies of this compound in rodent models. Therefore, established and validated dosage ranges for mice and rats have not been published. Researchers will need to perform dose-escalation studies to determine the optimal and maximum tolerated dose for their specific animal model and experimental endpoint.
Q4: How can a starting dose for rodent studies be estimated in the absence of direct data?
A4: A common and recommended method for estimating a starting dose in animals when only human data is available is through interspecies dose conversion based on Body Surface Area (BSA).[9][10][11][12][13][14][15][16] This method is considered more accurate than simple weight-based scaling because many physiological parameters, including drug metabolism, scale more consistently with BSA across species.[9][12] The following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Where Km is a conversion factor. For humans, the Km is typically 37. For a mouse, the Km is 3, and for a rat, it is 6.[10][12]
Data Presentation
Table 1: Human Clinical Trial Dosages for this compound (Intravenous Infusion)
| Study Population | Dosing Regimen | Total Dose | Reference |
| Mild to Moderate Asthma | 0.35 µ g/min to 60.0 µ g/min over 15 min | 5.25 µg to 900 µg | [17] |
| Acute Asthma Exacerbation | Fixed dose | 1200 µg | [18] |
Disclaimer: This table presents data from human clinical trials and should be used for reference purposes only when planning rodent studies.
Table 2: Estimated Starting Dose Ranges for Rodent Studies (Based on BSA Conversion from Human Data)
| Species | Human Equivalent Dose (µg/kg)1 | Km Ratio (Human/Animal) | Estimated Rodent Dose Range (µg/kg) |
| Mouse | 20 µg/kg (based on 1200 µg in a 60 kg human) | 12.3 | 246 µg/kg |
| Rat | 20 µg/kg (based on 1200 µg in a 60 kg human) | 6.2 | 124 µg/kg |
1This is a conservative starting point for dose-escalation studies. The actual optimal dose may vary significantly based on the rodent strain, disease model, and specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | - Suboptimal Dosage: The administered dose may be too low for the specific rodent model. - Improper Drug Handling: this compound solution may have degraded. - Administration Error: Incorrect intravenous injection technique. | - Perform a dose-response study to identify the optimal dose for your model.[19] - Prepare fresh solutions for each experiment and store them according to the manufacturer's instructions. - Ensure proper training in intravenous administration techniques for rodents. |
| Unexpected Animal Mortality or Severe Adverse Events | - Toxicity at Higher Doses: The administered dose may exceed the maximum tolerated dose. - Cardiovascular Side Effects: As a β2-agonist, this compound can cause tachycardia, arrhythmias, and changes in blood pressure.[20][21][22][23] - Metabolic Side Effects: β2-agonists can lead to hypokalemia and hyperglycemia.[24] - Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse reactions. | - Conduct a dose-escalation study to determine the maximum tolerated dose.[19] - Monitor cardiovascular parameters (heart rate, blood pressure) during and after administration. - Monitor blood glucose and electrolyte levels. - Use a sterile, biocompatible vehicle suitable for intravenous injection. Consider a vehicle-only control group.[19] |
| Inconsistent Results Between Animals | - Variability in Drug Administration: Inconsistent injection volumes or rates. - Biological Variability: Differences in metabolism or receptor expression between individual animals. - Underlying Health Status: Subclinical health issues in some animals may affect their response. | - Use precise injection techniques and calibrated equipment. - Increase the number of animals per group to improve statistical power. - Ensure all animals are healthy and of a similar age and weight at the start of the study. |
Experimental Protocols
Protocol: Intravenous Administration of this compound in Rodents
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in a sterile, pyrogen-free vehicle (e.g., saline) to the desired stock concentration.
-
Perform serial dilutions to achieve the final target concentrations for different dose groups.
-
Ensure the final solution is clear and free of particulates. Prepare fresh on the day of the experiment.
-
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least one week prior to the experiment.
-
Weigh each animal on the day of the experiment to calculate the precise injection volume.
-
Anesthetize the animal using an approved anesthetic protocol (e.g., isoflurane (B1672236) inhalation).
-
-
Intravenous Injection (Tail Vein):
-
Place the anesthetized rodent on a warming pad to promote vasodilation of the tail veins.
-
Position the tail for clear visualization of the lateral tail veins.
-
Disinfect the injection site with an appropriate antiseptic.
-
Using a sterile, fine-gauge needle (e.g., 27-30G) attached to a syringe containing the this compound solution, carefully insert the needle into the vein.
-
Slowly inject the calculated volume.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal closely for recovery from anesthesia.
-
Observe for any signs of distress, adverse reactions, or changes in behavior.
-
Monitor relevant physiological parameters as required by the experimental design (e.g., heart rate, respiratory rate, blood pressure).
-
Provide post-procedural care as per institutional guidelines, including analgesia if necessary.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the β2-adrenergic receptor signaling cascade.
Experimental Workflow
Caption: A typical workflow for an in vivo rodent study with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. archives.ijper.org [archives.ijper.org]
- 12. jkom.org [jkom.org]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mythreyaherbal.com [mythreyaherbal.com]
- 17. medicinova.com [medicinova.com]
- 18. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cardiovascular safety of beta(2)-adrenoceptor agonist use in patients with obstructive airway disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. (PDF) Metabolic and Cardiovascular Side Effects of the Beta [research.amanote.com]
Bedoradrine Stability in Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bedoradrine in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental, ultra-selective long-acting β2-adrenergic receptor agonist.[1] It was developed for conditions like asthma and COPD, though it was never brought to market.[1] Its mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[2] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which mediates downstream effects such as smooth muscle relaxation in the bronchial passages.[2]
Q2: What are the primary stability concerns for this compound in long-term experiments?
A2: While specific stability data for this compound is not extensively published, its chemical structure, which includes a catechol-like moiety, suggests susceptibility to degradation pathways common to other catecholamine-based β2-agonists like salbutamol. The primary concerns are:
-
Oxidation: The hydroxyl groups on the aromatic ring are prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or at a non-optimal pH.[3]
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of the molecule.
-
pH-dependent hydrolysis: Stability can be significantly influenced by the pH of the solution. For many similar compounds, acidic conditions tend to be more favorable for stability.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure maximum stability, this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Air Exposure: Minimize exposure to air. After preparing aliquots, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q4: How can I tell if my this compound solution has degraded?
A4: Signs of degradation can include:
-
A visible color change in the solution (e.g., turning pink or brown), which can indicate oxidation.
-
Precipitation of the compound from the solution.
-
A decrease in the expected biological activity in your experiments.
-
The appearance of new peaks and a decrease in the main peak area in HPLC analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity over the course of a multi-day experiment. | Chemical Degradation: this compound may be degrading in the experimental medium due to oxidation, pH instability, or light exposure. | 1. Prepare fresh solutions: For long-term experiments, prepare fresh dilutions of this compound from a frozen stock solution daily. 2. Optimize media conditions: If possible, adjust the pH of your culture medium to a more acidic range (if tolerated by your cells). 3. Protect from light: Conduct experiments in low-light conditions or use amber-colored plates/tubes. 4. Perform a stability test: Use HPLC to quantify the concentration of this compound in your experimental medium over the time course of your experiment (see Experimental Protocol below). |
| Inconsistent results between experimental replicates. | Incomplete Solubilization: this compound may not be fully dissolved in the aqueous experimental medium, leading to variable concentrations. Adsorption to Labware: The compound may be adsorbing to the surface of plastic tubes or plates. | 1. Ensure complete dissolution: After diluting the DMSO stock into your aqueous medium, vortex thoroughly. Visually inspect for any precipitate. 2. Use low-binding labware: Utilize low-protein-binding microplates and tubes to minimize adsorption. 3. Include a vehicle control: Always include a control with the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound solution. |
| Visible color change or precipitate in the this compound-containing medium. | Oxidation or Precipitation: The catechol-like moiety is likely oxidizing, or the compound is precipitating out of the aqueous solution. | 1. Decrease final concentration: The concentration of this compound may be too high for its aqueous solubility. Try lowering the concentration. 2. Add antioxidants (with caution): In cell-free assays, the addition of a small amount of an antioxidant like ascorbic acid might prevent oxidation. However, this may interfere with cellular experiments. 3. Filter the solution: If a precipitate is observed, it should be removed by filtration before use, but be aware that this will lower the effective concentration. It is best to prepare a fresh, fully dissolved solution. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for determining the stability of this compound in a specific experimental medium over time.
1. Materials:
-
This compound solid compound
-
DMSO (HPLC grade)
-
Experimental medium (e.g., cell culture medium, buffer)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Autosampler vials
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the test solution: Dilute the this compound stock solution to the final experimental concentration (e.g., 10 µM) in the experimental medium. Prepare a sufficient volume for all time points.
-
Time 0 Sample: Immediately after preparation, take an aliquot of the test solution, and if it contains proteins (like cell culture medium with serum), precipitate the proteins by adding 3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubate the remaining test solution under your experimental conditions (e.g., 37°C, 5% CO2, protected from light).
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours). Process each sample as described in step 3.
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be optimal. A starting point could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-17 min: Hold at 5% A, 95% B
-
17-20 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound's UV absorbance (a UV scan of the compound would determine the optimal wavelength, but a common starting point for similar compounds is around 214 nm or 280 nm).[5][6]
-
Injection Volume: 10-20 µL
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time from the T=0 sample.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at time t / Peak Area at T=0) * 100
-
Plot the % Remaining against time to visualize the stability profile.
Visualizations
This compound's β2-Adrenergic Receptor Signaling Pathway
Troubleshooting Workflow for this compound Stability Issues
Potential Oxidative Degradation Pathway of this compound
References
a Phase II study was performed in 16 patients with moderate to severe COPD in order to evaluate the efficacy and safety of three dose levels 300, 600 or 1200 µg over placebo given intravenously
Technical Support Center: Phase II COPD Intravenous Drug Study
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in a Phase II study evaluating an intravenously administered drug for moderate to severe Chronic Obstructive Pulmonary Disease (COPD).
Frequently Asked Questions (FAQs)
1. Study Design and Patient Enrollment
-
Q: What are the typical inclusion criteria for a study with moderate to severe COPD patients?
-
A: Key inclusion criteria generally include:
-
Age between 40 and 85 years.[1]
-
A confirmed diagnosis of COPD based on spirometry, typically with a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) to Forced Vital Capacity (FVC) ratio of ≤70%.[2][3]
-
A post-bronchodilator FEV1 between 30% and 80% of the predicted value, corresponding to GOLD 2 (moderate) or GOLD 3 (severe) stages.[4]
-
Stable disease, with no moderate or severe exacerbations requiring systemic corticosteroids or hospitalization for a defined period (e.g., 6-8 weeks) before screening.
-
-
-
Q: How should we handle patient heterogeneity in a small cohort of 16?
-
A: In a small study, patient variability is a significant challenge.[5] To manage this, implement stringent inclusion/exclusion criteria to ensure the patient population is as uniform as possible. Stratified randomization based on key factors like baseline FEV1% predicted or smoking status can also help ensure a balanced distribution of characteristics across the four treatment arms.
-
2. Dosing and Administration
-
Q: What are the primary challenges associated with intravenous (IV) administration in the COPD population?
-
A: Challenges include difficult venous access due to age and comorbidities, the risk of infusion-related reactions, and the potential for fluid overload in patients with concurrent cardiovascular conditions. Careful monitoring of vital signs and patient-reported symptoms during and after infusion is critical.
-
-
Q: How should an infusion-related reaction be managed?
-
A: The protocol should pre-specify management steps. Typically, this involves immediately stopping the infusion, assessing the patient's vital signs, and administering appropriate medical treatment (e.g., antihistamines, corticosteroids) based on the severity of the reaction. The event must be documented as an adverse event (AE), and a decision on re-challenging the patient should be made according to protocol guidelines.
-
3. Efficacy and Safety Assessments
-
Q: What are the best practices for conducting spirometry to ensure reliable FEV1 data?
-
A: Standardize all spirometry procedures across all sites.[5] This includes using calibrated equipment, ensuring technicians are well-trained in coaching patients to achieve maximal effort, and performing tests at the same time of day for each visit to minimize diurnal variation. Withholding short- and long-acting bronchodilators for a specified period before testing is also crucial for accurate baseline and trough measurements.[6]
-
-
Q: How do we differentiate between a drug-related adverse event and a COPD exacerbation?
-
A: This requires a clear and specific definition of a COPD exacerbation in the study protocol, often based on the increased use of rescue medication, worsening of symptoms (dyspnea, cough, sputum), and the need for corticosteroids or antibiotics.[6] An adverse event is any untoward medical occurrence, regardless of its suspected cause. An exacerbation is a specific type of AE. All exacerbations should be recorded as AEs, with their severity and relationship to the study drug assessed by the investigator.
-
-
Q: What safety parameters are critical to monitor for a novel intravenous therapy?
-
A: In addition to standard safety monitoring (adverse events, vital signs), pay close attention to:
-
Infusion-site reactions: Pain, swelling, or redness.
-
Systemic reactions: Fever, chills, rash, or anaphylaxis during or shortly after infusion.
-
Laboratory values: Monitor liver function tests (LFTs), renal function, and complete blood counts.
-
Cardiovascular safety: Conduct regular ECGs to monitor for any effects on cardiac rhythm.
-
-
Data Presentation
Table 1: Study Design Summary
| Parameter | Description |
|---|---|
| Study Phase | Phase II |
| Number of Patients | 16 |
| Patient Population | Moderate to Severe COPD |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group |
| Treatment Arms | 1. Placebo (IV) |
| 2. Investigational Drug (300 µg, IV) | |
| 3. Investigational Drug (600 µg, IV) | |
| 4. Investigational Drug (1200 µg, IV) |
| Primary Objective | To evaluate the efficacy and safety of three dose levels of the investigational drug. |
Table 2: Hypothetical Baseline Patient Characteristics (N=16)
| Characteristic | Placebo (n=4) | 300 µg (n=4) | 600 µg (n=4) | 1200 µg (n=4) | Total (N=16) |
|---|---|---|---|---|---|
| Age (years), mean (SD) | 64.5 (5.1) | 65.2 (4.8) | 63.9 (6.0) | 66.1 (5.5) | 64.9 (5.2) |
| Sex, n (%) Male | 3 (75%) | 3 (75%) | 2 (50%) | 3 (75%) | 11 (69%) |
| Smoking History (pack-years), mean (SD) | 45.1 (8.2) | 48.5 (9.1) | 46.3 (7.5) | 47.0 (8.8) | 46.7 (8.1) |
| Post-Bronchodilator FEV1 (L), mean (SD) | 1.45 (0.21) | 1.48 (0.25) | 1.42 (0.19) | 1.46 (0.23) | 1.45 (0.21) |
| FEV1 % Predicted, mean (SD) | 52.3 (7.5) | 53.1 (8.0) | 51.9 (7.1) | 52.8 (7.8) | 52.5 (7.4) |
Table 3: Hypothetical Summary of Efficacy and Safety Outcomes
| Outcome | Placebo (n=4) | 300 µg (n=4) | 600 µg (n=4) | 1200 µg (n=4) |
|---|---|---|---|---|
| Change from Baseline in Trough FEV1 (mL) at Week 4, mean (SD) | +15 (25) | +85 (30) | +140 (35) | +155 (32) |
| Patients with ≥1 Adverse Event (AE), n (%) | 2 (50%) | 2 (50%) | 3 (75%) | 3 (75%) |
| Patients with ≥1 Serious Adverse Event (SAE), n (%) | 1 (25%) | 0 (0%) | 0 (0%) | 0 (0%) |
| Most Common AEs (≥1 patient in any group) | Headache, Infusion Site Bruising, Cough | | | |
Experimental Protocols
Protocol: A Phase II, Randomized, Placebo-Controlled, Dose-Ranging Study
-
Primary Objective: To evaluate the dose-response relationship of single intravenous doses of 300 µg, 600 µg, and 1200 µg of the investigational drug on pulmonary function (trough FEV1) compared to placebo over a 4-week period in patients with moderate to severe COPD.[7]
-
Secondary Objectives:
-
To assess the safety and tolerability of the three dose levels.
-
To evaluate the pharmacokinetic (PK) profile of each dose.
-
To assess effects on other lung function parameters (e.g., FVC, peak FEV1).
-
-
Methodology:
-
Screening Phase (up to 4 weeks):
-
Obtain informed consent.
-
Verify inclusion/exclusion criteria, including medical history, physical examination, smoking history, and concomitant medications.[3]
-
Perform screening spirometry (pre- and post-bronchodilator) to confirm COPD severity.
-
Collect baseline safety labs, ECG, and vital signs.
-
-
Randomization and Dosing (Day 1):
-
Eligible patients are randomized in a 1:1:1:1 ratio to one of the four treatment arms.
-
A baseline pre-dose spirometry and PK blood sample is collected.
-
The assigned treatment (placebo, 300 µg, 600 µg, or 1200 µg) is administered as a single, blind intravenous infusion over 60 minutes.
-
Patients are monitored for AEs and vital signs during and for at least 4 hours post-infusion.
-
-
Follow-up Phase (4 Weeks):
-
Patients attend clinic visits at Weeks 1, 2, and 4.
-
At each visit, trough spirometry is performed, and safety assessments (AEs, vital signs, labs) are conducted.
-
PK blood samples are collected at specified time points post-dose to characterize the drug's profile.
-
Use of rescue medication is documented throughout the study.
-
-
End-of-Study Visit (Week 4):
-
Final efficacy (trough FEV1) and safety assessments are performed.
-
A final physical examination is conducted.
-
-
Visualizations
Caption: Workflow of the Phase II dose-ranging study for an intravenous COPD drug.
References
- 1. reviveresearch.org [reviveresearch.org]
- 2. A Review of Clinical Trials That Contributed to Chronic Obstructive Pulmonary Disease Treatment Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crwf.com [crwf.com]
- 4. Review of Drug Development Guidance to Treat Chronic Obstructive Pulmonary Disease: US and EU Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. A randomised, placebo-controlled, Phase II, dose-ranging trial of once-daily treatment with olodaterol, a novel long-acting β2-agonist, for 4 weeks in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Bedoradrine in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing the off-target effects of Bedoradrine (also known as MN-221 or KUR-1246) in your cellular assays. This compound is a potent and highly selective long-acting β2-adrenergic receptor agonist.[1][2][3] While it exhibits high selectivity for its intended target, understanding and mitigating potential off-target effects is crucial for obtaining accurate and reproducible experimental results.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you design robust experiments and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic and bronchodilator that acts as an ultra-selective long-acting β2-adrenergic receptor agonist.[3] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are Gs-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In smooth muscle cells of the airways, this increase in cAMP leads to muscle relaxation and bronchodilation.[4]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is described as "highly selective" or "ultraselective" for the β2-adrenergic receptor, all small molecules have the potential for off-target effects, particularly at higher concentrations.[1][2][3] The most likely off-targets for this compound are the other β-adrenergic receptor subtypes, namely β1 and β3 receptors. Activation of β1-adrenergic receptors can lead to cardiovascular effects such as an increased heart rate. Clinical trials have reported adverse effects such as tremor, hypokalemia, and headache, which are known on-target effects of β2-adrenergic stimulation but could be exacerbated by off-target activities.[1]
Q3: How can I minimize the risk of observing off-target effects in my cellular assays?
A3: Minimizing off-target effects is critical for valid experimental outcomes. Key strategies include:
-
Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration of this compound that elicits the desired on-target effect.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the β2-adrenergic receptor, pre-treat your cells with a selective β2-adrenergic receptor antagonist (e.g., ICI 118,551). This should block the effects of this compound.
-
Orthogonal Approaches: Whenever possible, use a structurally different β2-adrenergic receptor agonist to confirm that it produces a similar phenotype.
-
Control Cell Lines: Use a cell line that does not express the β2-adrenergic receptor as a negative control to identify non-specific effects.
-
Monitor Cell Health: High concentrations of any compound can induce cellular stress. Always monitor cell viability and morphology in parallel with your functional assays.
Q4: What are the most appropriate cellular assays to study the on-target effects of this compound?
A4: The most common and direct functional assay for a Gs-coupled receptor agonist like this compound is a cAMP accumulation assay . This directly measures the downstream second messenger of β2-adrenergic receptor activation. Another powerful tool is a luciferase reporter gene assay , where a cAMP response element (CRE) drives the expression of a reporter gene like luciferase.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cAMP assay results. | Inconsistent cell numbers, improper handling of reagents, or degradation of cAMP. | Ensure accurate cell seeding density. Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP breakdown. Prepare fresh dilutions of this compound for each experiment. |
| This compound shows activity in my control cell line that lacks the β2-adrenergic receptor. | This strongly suggests an off-target effect or a non-specific compound artifact. | Lower the concentration of this compound. Investigate if the control cell line expresses other β-adrenergic receptor subtypes. Perform a counterscreen with a different assay readout. |
| The selective β2-antagonist only partially blocks the effect of this compound. | The concentration of the antagonist may be too low, or this compound may have an off-target effect at the concentration used. | Increase the concentration of the antagonist. Perform a dose-response curve with the antagonist. Lower the concentration of this compound to a level where the on-target effect is clear but off-target effects are minimized. |
| I observe unexpected changes in cell morphology or viability at higher concentrations of this compound. | This could be due to off-target toxicity or cellular stress from excessive on-target signaling. | Perform a cytotoxicity assay (e.g., MTT or resazurin) to determine the toxic concentration range. Use concentrations of this compound well below the toxic threshold for your functional assays. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Receptor Subtype | Assay Type | Agonist | EC50 (nM) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) |
| Human β1-Adrenergic Receptor | cAMP Accumulation | Isoproterenol (control) | 10 | - | - |
| This compound | 500 | 100-fold | - | ||
| Human β2-Adrenergic Receptor | cAMP Accumulation | Isoproterenol (control) | 5 | - | - |
| This compound | 5 | - | - | ||
| Human β3-Adrenergic Receptor | cAMP Accumulation | Isoproterenol (control) | 25 | - | - |
| This compound | >10,000 | - | >2000-fold |
Note: The values for this compound in this table are hypothetical and for illustrative purposes only. Researchers should determine these values in their specific cellular systems.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
Objective: To quantify the increase in intracellular cAMP in response to this compound stimulation in cells expressing the β2-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
This compound.
-
Isoproterenol (as a positive control).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the HEK293-β2 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and Isoproterenol in assay buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Add 20 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 10 µL of the diluted this compound or control compounds to the wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal curve to determine the EC50 value.
Protocol 2: CRE-Luciferase Reporter Gene Assay
Objective: To measure the activation of the β2-adrenergic receptor signaling pathway by quantifying the expression of a luciferase reporter gene driven by a cAMP response element (CRE).
Materials:
-
HEK293 cells.
-
A plasmid containing a CRE-driven luciferase reporter gene.
-
A plasmid for stable expression of the human β2-adrenergic receptor.
-
Transfection reagent.
-
Cell culture medium.
-
This compound.
-
Luciferase assay substrate.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the HEK293 cells with the β2-adrenergic receptor expression plasmid and the CRE-luciferase reporter plasmid. Select for stably expressing cells or use transiently transfected cells 24-48 hours post-transfection.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the culture medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Luciferase Assay:
-
Remove the medium.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit to a sigmoidal curve to determine the EC50.
Mandatory Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Troubleshooting workflow for unexpected effects.
Caption: Logic of experimental controls for this compound assays.
References
- 1. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism between beta 2-adrenoceptor agonists and subtype-selective alpha 1A-adrenoceptor antagonists in the tocolytic effect on pregnant rat uterus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
The safety profile for those treated with bedoradrine was consistent with the known mechanism of action of β-adrenergic agonists, and included both cardiovascular and metabolic effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with bedoradrine, a novel, highly selective β2-adrenergic receptor agonist. The following resources are designed to address common questions and challenges that may arise during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective β2-adrenergic receptor agonist.[1] Like other β-agonists, it binds to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). In smooth muscle cells, such as those in the airways, this increase in cAMP leads to muscle relaxation and bronchodilation.
Q2: What are the known cardiovascular and metabolic effects of this compound?
A2: The safety profile of this compound is consistent with the known mechanism of action of β-adrenergic agonists.[2] This includes potential cardiovascular effects such as an increase in heart rate, and metabolic effects like hypokalemia (a decrease in potassium levels).[3] In clinical trials, a dose-related increase in heart rate was observed but was not considered clinically significant.[4] The most frequently reported adverse events in clinical trials were tremor, hypokalemia, and headache.[3]
Q3: What were the general safety findings in the early clinical trials of this compound?
A3: In phase II clinical trials (including MN-221-CL-004 and MN-221-CL-005), this compound was found to be generally safe and well-tolerated in patients with stable asthma.[4] Adverse effects were typically mild to moderate, with no serious adverse events or deaths reported.[3] Moderate and transient hypokalemia was observed in a small number of subjects, which resolved with potassium supplementation.[3]
Q4: In which patient populations has intravenous this compound been studied?
A4: Intravenous this compound has been evaluated in patients with stable mild-to-moderate asthma, stable moderate-to-severe asthma, and in patients experiencing an acute exacerbation of asthma in an emergency department setting.[2][4]
Troubleshooting Guide
This guide addresses potential issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high heart rate or arrhythmias in animal models. | 1. Incorrect dosage calculation leading to an overdose.2. Animal model is particularly sensitive to β-adrenergic stimulation.3. Interaction with other administered compounds. | 1. Double-check all dosage calculations and dilution factors.2. Review literature for known sensitivities of the specific animal strain. Consider using a lower starting dose.3. Review all co-administered substances for potential synergistic cardiovascular effects. |
| Variable or inconsistent bronchodilatory response. | 1. Issues with drug formulation or stability.2. Inconsistent administration of the compound.3. Development of tachyphylaxis (tolerance) with repeated dosing. | 1. Ensure proper storage and handling of the this compound solution. Prepare fresh solutions for each experiment.2. For intravenous infusions, ensure the pump is calibrated and functioning correctly. For other routes, refine the administration technique for consistency.3. If the experimental design involves repeated dosing, consider the potential for receptor desensitization. Allow for an adequate washout period between doses if possible. |
| Significant drop in plasma potassium levels (hypokalemia). | This is an expected metabolic effect of β2-adrenergic agonists due to the stimulation of the Na+/K+-ATPase pump, which shifts potassium from the extracellular to the intracellular space. | 1. Monitor plasma potassium levels at baseline and throughout the experiment.2. In longer-term studies, consider potassium supplementation in the diet or intravenous fluids, as was done in clinical trials.[3] |
| Observed tremor in conscious animal subjects. | Tremor is a known side effect of β2-adrenergic agonists, mediated by the stimulation of β2-receptors in skeletal muscle. | 1. This is an expected on-target effect. Document the incidence and severity of tremors as part of the safety assessment.2. If the tremor interferes with other experimental measurements, consider refining the experimental design or using a lower dose if therapeutically relevant. |
Data on Safety Profile of this compound and Other β2-Adrenergic Agonists
Due to the limited availability of detailed quantitative data from this compound-specific clinical trials in publicly accessible literature, the following tables include available data on this compound and representative data from other β2-adrenergic agonists to illustrate the typical safety profile.
Table 1: Adverse Events Observed in a Phase II Study of Intravenous this compound in Acute Asthma Exacerbation
| Adverse Event | This compound Group (n=16) | Placebo Group (n=13) |
| Hospitalization Rate | 25% | 54% |
| Serious Adverse Events | Lower than Placebo | Higher than this compound |
| Abnormal ECG Findings | None Observed | Not Reported |
| Heart Rate | Minimally Elevated | Not Reported |
| Data from a study on severe acute asthma exacerbations.[5] |
Table 2: Most Frequently Reported Adverse Events in Phase II studies of this compound (MN-221-CL-004 & MN-221-CL-005)
| Adverse Event | Observation |
| Tremor | Frequently Reported[3] |
| Hypokalemia | Frequently Reported; moderate cases were transient and resolved with treatment[3] |
| Headache | Frequently Reported[3] |
| Qualitative summary from a publication covering two clinical trials.[3] |
Table 3: Representative Cardiovascular and Metabolic Effects of Intravenous β2-Adrenoceptor Agonists (Salbutamol and Rimiterol) in Healthy Volunteers
| Parameter | Effect |
| Heart Rate | Dose-related increase[6] |
| Plasma Glucose | Dose-related increase[6] |
| Serum Insulin | Dose-related increase[6] |
| Plasma Potassium | Dose-related decrease[6] |
| Plasma Phosphate | Dose-related decrease[6] |
| This data is from studies with other β2-agonists and is provided for illustrative purposes of the class effects.[6] |
Experimental Protocols
Protocol Summary: Evaluation of Intravenous this compound in Stable Asthma (Based on MN-221-CL-004 & MN-221-CL-005)
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation studies.[4]
-
Patient Population: Patients with stable mild-to-moderate or moderate-to-severe asthma.[4]
-
Intervention: Intravenous infusion of this compound (MN-221) or placebo.
-
Safety Monitoring:
-
Efficacy Assessment:
-
Serial measurements of forced expiratory volume in 1 second (FEV1).[3]
-
-
Pharmacokinetic Analysis:
-
Serial blood sampling to determine the plasma concentration of this compound.[3]
-
Protocol Summary: Evaluation of Intravenous this compound in Acute Asthma Exacerbation (Based on MN-221-CL-007)
-
Study Design: Randomized, placebo-controlled study.[2]
-
Patient Population: Patients presenting to the emergency department with an acute exacerbation of asthma who did not respond to standard initial therapy.[2]
-
Intervention: Patients received standard therapy (e.g., nebulized albuterol, ipratropium, oral corticosteroids) plus a single intravenous infusion of this compound (1200 μg) or placebo.[2]
-
Safety and Efficacy Monitoring:
-
Primary Outcome: Change in FEV1 from baseline to 3 hours.[2]
-
Secondary Outcomes: Change in dyspnea score, treatment failure rate (hospitalization or return to emergency department).[2]
Visualizations
Caption: this compound Signaling Pathway in Smooth Muscle Cells.
Caption: General Experimental Workflow for a this compound Clinical Trial.
Caption: Troubleshooting Logic for Adverse Events.
References
- 1. This compound for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinova.com [medicinova.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Improving the translational relevance of Bedoradrine preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of Bedoradrine preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MN-221) is a highly selective, ultra-long-acting β2-adrenergic receptor agonist.[1] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[2] This activation initiates a signaling cascade that leads to bronchodilation, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD).[3][4]
Q2: What are the key downstream effects of β2-adrenergic receptor activation by this compound?
A2: Activation of the β2-adrenergic receptor by this compound leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle.[7]
Q3: What are the most common in vitro models used to assess the activity of β2-adrenergic agonists like this compound?
A3: Common in vitro models include:
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for β2-adrenergic receptors compared to other adrenergic receptor subtypes (e.g., β1, α1).
-
cAMP Accumulation Assays: In cell lines expressing the β2-adrenergic receptor (e.g., CHO, HEK293 cells) to quantify the functional consequence of receptor activation.
-
Isolated Organ Bath Studies: Using tracheal or bronchial smooth muscle strips from animals (e.g., guinea pigs, rats) to measure the relaxant effect of this compound on pre-contracted airways.
Q4: What are the standard animal models for preclinical evaluation of this compound for asthma and COPD?
A4:
-
Asthma Models: Allergen-induced models in mice (e.g., ovalbumin or house dust mite sensitization and challenge) are commonly used to assess effects on airway hyperresponsiveness, inflammation, and bronchoconstriction.[8]
-
COPD Models: Cigarette smoke exposure models in mice or rats are frequently employed to mimic key features of COPD, such as chronic inflammation, emphysema, and airflow limitation.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low potency or efficacy of this compound in cAMP assay | 1. Cell line expressing low levels of β2-adrenergic receptor.2. Poor compound solubility or stability in assay buffer.3. Incorrect assay conditions (e.g., incubation time, cell density). | 1. Verify receptor expression level by qPCR or Western blot.2. Check the solubility of this compound in the assay buffer. Consider using a different vehicle (e.g., DMSO) at a low final concentration.3. Optimize assay parameters, including incubation time and cell number. |
| Inconsistent results in isolated tracheal ring experiments | 1. Variability in tissue viability and preparation.2. Desensitization of β2-adrenergic receptors due to prolonged exposure to agonists.3. Issues with the pre-contracting agent. | 1. Ensure consistent and careful dissection and mounting of tracheal rings. Maintain optimal organ bath conditions (temperature, oxygenation).2. Avoid repeated high concentrations of agonists. Allow for sufficient washout periods between drug additions.3. Verify the potency and stability of the contractile agent (e.g., methacholine (B1211447), histamine). |
In Vivo Model Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of significant bronchodilatory effect in allergen-challenged mice | 1. Suboptimal dose or route of administration of this compound.2. Species-specific differences in β2-adrenergic receptor pharmacology.[9][10]3. Insufficient induction of airway hyperresponsiveness in the model. | 1. Perform a dose-response study to determine the optimal dose. Consider different routes of administration (e.g., intravenous, intratracheal).2. Be aware of potential differences in receptor density and signaling pathways between rodents and humans.[9][10] Consider using a species known to have a more similar respiratory physiology to humans, such as the guinea pig.3. Confirm the induction of airway hyperresponsiveness using a positive control (e.g., a known bronchodilator). |
| High variability in inflammatory cell counts in bronchoalveolar lavage (BAL) fluid | 1. Inconsistent BAL fluid recovery.2. Variability in the sensitization and challenge protocol.3. Timing of sample collection. | 1. Standardize the BAL procedure to ensure consistent volume recovery.2. Ensure precise and consistent administration of the allergen and any adjuvants.3. Collect BAL fluid at a consistent time point after the final allergen challenge. |
| Unexpected cardiovascular side effects (e.g., tachycardia) in animal models | 1. Off-target effects on β1-adrenergic receptors in the heart, despite high selectivity.2. High dose of this compound leading to systemic exposure and spillover effects. | 1. While this compound is highly selective, at high concentrations, it may exhibit some β1-adrenergic activity.[3]2. Carefully titrate the dose to achieve a therapeutic effect on the airways while minimizing systemic exposure. Consider localized delivery methods if feasible for the experimental question. |
Data Presentation
Table 1: Illustrative Preclinical Pharmacological Profile of a Selective β2-Adrenergic Agonist (Exemplary Data)
| Parameter | In Vitro Assay | Result (Illustrative) |
| Binding Affinity (Ki) | Radioligand binding assay (human recombinant receptors) | β2: 0.5 nMβ1: 450 nM |
| Functional Potency (EC50) | cAMP accumulation in CHO cells expressing human β2-receptors | 1.2 nM |
| Selectivity | Ratio of β1 to β2 binding affinity | 900-fold |
| Tracheal Relaxation (EC50) | Isolated guinea pig tracheal rings (pre-contracted with histamine) | 5.8 nM |
Note: This table contains exemplary data for a typical selective β2-adrenergic agonist and is intended for illustrative purposes. Actual values for this compound should be determined experimentally.
Table 2: Illustrative In Vivo Efficacy in an Ovalbumin-Induced Asthma Model in Mice (Exemplary Data)
| Treatment Group | Dose (mg/kg, i.v.) | Airway Hyperresponsiveness (% increase over baseline) | Eosinophils in BAL fluid (cells/mL) |
| Vehicle Control | - | 150 ± 15 | 2.5 x 10^5 ± 0.5 x 10^5 |
| This compound | 0.01 | 85 ± 10 | 1.2 x 10^5 ± 0.3 x 10^5 |
| This compound | 0.1 | 40 ± 8 | 0.8 x 10^5 ± 0.2 x 10^5 |
| Dexamethasone (positive control) | 1 | 60 ± 12 | 0.5 x 10^5 ± 0.1 x 10^5 |
p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. This table contains exemplary data and is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Assay Preparation: Wash cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Compound Addition: Add increasing concentrations of this compound or a reference agonist to the wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
Protocol 2: Ovalbumin-Induced Airway Hyperresponsiveness Model in Mice
-
Sensitization: On days 0 and 14, intraperitoneally inject BALB/c mice with ovalbumin (OVA) emulsified in alum.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA for 30 minutes.
-
Treatment: 30 minutes before the final OVA challenge on day 23, administer this compound or vehicle intravenously.
-
Airway Hyperresponsiveness Measurement: 24 hours after the final challenge, assess airway hyperresponsiveness to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
BAL Fluid Collection: Immediately after the airway hyperresponsiveness measurement, perform a bronchoalveolar lavage to collect inflammatory cells.
-
Cell Counting: Perform total and differential cell counts on the BAL fluid.
-
Data Analysis: Compare the airway hyperresponsiveness and inflammatory cell counts between treatment groups.
Mandatory Visualizations
Caption: this compound signaling pathway in airway smooth muscle cells.
Caption: Preclinical to clinical translation workflow for this compound.
References
- 1. Alpha-2 adrenoceptor subtypes: are more better? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta2-Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. Mammalian beta-adrenergic receptors. Structural differences in beta 1 and beta 2 subtypes revealed by peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in the localization and number of CNS beta adrenergic receptors: rat versus guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety profile and bronchodilatory effects of MN-221 (bedoradrine). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to support further clinical development.
Frequently Asked Questions (FAQs)
Q1: What is MN-221 and what is its primary mechanism of action?
A1: MN-221, also known as this compound, is a novel, highly selective beta-2 (β2) adrenergic agonist. Its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle. It is administered via intravenous (IV) infusion and has been investigated for the treatment of acute exacerbations of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4]
Q2: What is the general safety profile of MN-221 observed in clinical trials?
A2: Across multiple clinical trials, MN-221 has been generally well-tolerated.[2][5] The most frequently reported adverse events were mild to moderate and included tremor, hypokalemia, and headache.[1][3] No serious adverse events or deaths were reported in the cited studies. While a dose-related increase in heart rate was observed, it was not considered clinically significant and did not typically require treatment.[1][2][3]
Q3: How does MN-221 administration affect pulmonary function?
A3: Clinical studies have demonstrated that intravenous infusion of MN-221 leads to a dose- and plasma-concentration-related improvement in pulmonary function, as measured by the Forced Expiratory Volume in 1 second (FEV1).[1][2][5] Significant increases in FEV1 compared to placebo have been observed in patients with stable asthma and COPD.[1][2][5]
Q4: What is the pharmacokinetic profile of MN-221?
A4: Pharmacokinetic assessments of MN-221 have indicated a linear response in plasma concentrations with increasing doses.[1][3] This predictable pharmacokinetic profile supports dose-escalation studies and helps in establishing a therapeutic window.
Data Presentation
Table 1: Summary of MN-221 Safety Profile from Clinical Trials
| Clinical Trial | Patient Population | Key Safety Findings | Most Common Adverse Events |
| MN-221-CL-004 [1][3] | Stable mild-to-moderate asthma | No serious adverse events or deaths. No consistent dose-dependent effects on safety parameters except for a non-clinically significant increase in heart rate. | Tremor, hypokalemia, headache |
| MN-221-CL-005 [1][3] | Stable moderate-to-severe asthma | Adverse effects were mild or moderate. Moderate hypokalemia was transient and resolved with oral potassium chloride. | Tremor, hypokalemia, headache |
| MN-221-CL-010 [5] | Moderate-to-severe COPD | Well-tolerated at all dose levels. | Not specified in the provided search results. |
Table 2: Evidence of Dose- and Plasma-Concentration-Related Bronchodilation
| Clinical Trial | Patient Population | Dose Levels | Key Efficacy Findings (Change in FEV1) |
| MN-221-CL-004 [2] | Stable mild-to-moderate asthma | 150 µg to 900 µg | Statistically significant mean changes of 8.0% (150µg), 7.2% (240µg), 11.6% (450µg), and 8.1% (900µg) compared to placebo. |
| MN-221-CL-005 [1] | Stable moderate-to-severe asthma | Fixed dose over 1- or 2-hour infusion | Dose-rate escalation demonstrated greater mean increases in FEV1 compared to the placebo group. |
| MN-221-CL-010 [5] | Moderate-to-severe COPD | 300 µg, 600 µg, 1200 µg | Average increase from baseline of 9.2% (300µg, not significant), 16.2% (600µg, p=0.020), and 21.5% (1200µg, p=0.0025) compared to a 4.0% decrease for placebo. |
Experimental Protocols
Safety Assessment Protocol
Objective: To monitor and evaluate the safety and tolerability of intravenously administered MN-221.
Methodology:
-
Baseline Assessment: Prior to drug administration, collect baseline data including vital signs (heart rate, blood pressure, respiratory rate, temperature), 12-lead electrocardiogram (ECG), and clinical laboratory parameters (serum chemistry, hematology).
-
Continuous Monitoring: During and after the infusion of MN-221 or placebo, continuously monitor vital signs and cardiac rhythm.
-
Scheduled Assessments: Perform 12-lead ECGs and collect blood and urine samples for clinical laboratory analysis at predefined time points post-infusion.
-
Adverse Event Monitoring: Record all adverse events (AEs) reported by the subject or observed by the clinical staff. AEs should be graded for severity (mild, moderate, severe) and assessed for their relationship to the study drug.
-
Follow-up: Conduct follow-up assessments at specified intervals after discharge to monitor for any delayed adverse events.
Pharmacokinetic Analysis Protocol
Objective: To characterize the plasma concentration-time profile of MN-221.
Methodology:
-
Blood Sampling:
-
Collect venous blood samples into appropriate anticoagulant tubes (e.g., EDTA) at predose and multiple time points post-dose.
-
A typical sampling schedule might include: 0 (predose), 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours after the start of the infusion.
-
-
Plasma Processing:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aspirate the plasma and store it in labeled cryovials at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of MN-221 in plasma, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Data Analysis:
-
Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bronchodilation Assessment Protocol (Spirometry)
Objective: To assess the effect of MN-221 on airway function.
Methodology:
-
Patient Preparation:
-
Instruct patients to withhold any short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12 hours prior to the test.
-
Ensure the patient is seated comfortably in an upright position.
-
-
Equipment Calibration: Calibrate the spirometer daily using a 3-L syringe according to the manufacturer's instructions.
-
Procedure:
-
Explain the procedure to the patient and demonstrate the correct maneuver.
-
The patient should inhale fully and rapidly, then exhale as forcefully and completely as possible for at least 6 seconds.
-
Perform at least three acceptable and reproducible maneuvers. The two largest FEV1 and FVC values should be within 150 mL of each other.
-
-
Data Collection:
-
Record the Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1).
-
Calculate the FEV1/FVC ratio.
-
-
Post-Dose Measurement: Repeat the spirometry measurements at specified time points after the administration of MN-221 or placebo to assess the change from baseline.
Troubleshooting Guides
Spirometry Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Coughing during the forced expiration | Irritation from the forced maneuver, underlying airway hyperreactivity. | Allow the patient to rest and recover. Re-instruct on the maneuver, emphasizing a smooth but forceful exhalation. If coughing persists, note it in the study records as it may be a clinical sign. |
| Variable FEV1/FVC values between maneuvers | Submaximal effort, inconsistent technique, or patient fatigue. | Re-coach the patient on the importance of a maximal and sustained effort for each maneuver. Provide encouragement. Allow for adequate rest between attempts. |
| Premature termination of exhalation | Patient misunderstanding, fatigue, or discomfort. | Re-instruct the patient to continue exhaling until they feel their lungs are completely empty and to watch for the visual cue from the spirometer (if available). Emphasize that the duration of exhalation is as important as the force. |
Pharmacokinetic Sampling Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Hemolyzed plasma sample | Traumatic blood draw, vigorous mixing of the sample, or improper storage. | Redraw the sample if possible, using a larger gauge needle and gentle inversion for mixing. Ensure prompt centrifugation and separation of plasma. Note the hemolysis in the sample log as it may interfere with some analytical assays. |
| Inconsistent plasma concentrations at a given time point across subjects | Variability in infusion rate, patient physiology, or timing of sample collection. | Verify the infusion pump settings and administration records. Ensure strict adherence to the scheduled blood draw times. Document any deviations. Consider population pharmacokinetic modeling to account for inter-individual variability. |
| Low or undetectable drug levels | Incorrect dosing, sample swap, or degradation of the analyte. | Verify the dose administered and the sample labeling. Review the sample handling and storage procedures to ensure the stability of MN-221 under the storage conditions. Re-analyze the sample if a technical error is suspected. |
Mandatory Visualizations
Caption: Signaling pathway of MN-221 leading to bronchodilation.
Caption: General experimental workflow for a clinical trial of MN-221.
References
- 1. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinova.com [medicinova.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinova.com [medicinova.com]
Refinement of surgical procedures for Bedoradrine administration in animal models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the surgical administration of Bedoradrine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as KUR-1246 or MN-221) is a sympathomimetic and bronchodilator medication that acts as a highly selective, long-acting β2-adrenergic receptor agonist.[1][2] It was developed for intravenous administration to treat conditions like preterm labor, asthma, and chronic obstructive pulmonary disease (COPD), though it was never commercially marketed.[1][3] Its mechanism of action involves stimulating the β2-adrenergic receptor, which leads to smooth muscle relaxation.[4][5]
Q2: What are the common routes of administration for this compound in animal models?
A2: As this compound was developed for intravenous (IV) use, the most clinically relevant administration route in animal models is IV infusion.[2][6] However, depending on the research question, other routes may be employed for systemic or targeted delivery, including:
-
Continuous Intravenous Infusion: Using jugular vein catheters connected to tethers or ports for long-term studies.[7][8]
-
Subcutaneous (SC) or Intraperitoneal (IP) Administration: Often achieved via surgically implanted osmotic pumps for continuous, controlled dosing.[9][10][11]
-
Intracerebroventricular (ICV) Injection: For direct delivery to the central nervous system, bypassing the blood-brain barrier.[12][13][14]
Q3: What are the key considerations for anesthesia and analgesia during these procedures?
A3: Proper anesthesia and analgesia are critical for animal welfare and data validity.[15][16] A combination of injectable anesthetics like ketamine and xylazine, or inhalant anesthetics like isoflurane (B1672236), are commonly used for rodents.[15][17][18] Post-operative analgesia is essential to manage pain and should be planned in consultation with veterinary staff.[19][20] Factors such as the animal's age, weight, and the duration of the procedure must be considered when creating an anesthetic and analgesic plan.[21]
Troubleshooting Surgical Procedures
Intravenous (IV) Catheterization and Infusion
Q: I am having difficulty successfully placing the catheter in the mouse tail vein. What can I do?
A: Tail vein catheterization in mice can be challenging due to the small vessel size.[22]
-
Improve Visualization: Ensure proper vasodilation by warming the mouse's tail with a heat lamp or warm water (30-35°C).[22] Using a magnification lens can also aid in visualizing the vein.[13][14]
-
Proper Restraint: Use an appropriate-sized restraining device to minimize animal movement and stress, which can cause vasoconstriction.[22]
-
Technique Refinement: Insert the needle parallel to the vein to reduce the risk of piercing through it.[23] If you encounter resistance, the catheter may be in the connective tissue rather than the vein.[23]
Q: My jugular vein catheter is clotting or has become blocked. How can I prevent this?
A: Catheter patency is a common issue in long-term infusion studies.
-
Proper Flushing: Regularly flush the catheter with a locking solution, such as heparinized saline, after each use to prevent clot formation.[7][23]
-
Secure Placement: Ensure the catheter is securely sutured and that the externalized port or button is well-placed to prevent the animal from dislodging it, which can cause blockages.[7]
-
Appropriate Vehicle: The infusion vehicle itself can sometimes cause issues. Ensure it is sterile, properly solubilized, and compatible with the catheter material.[24]
Subcutaneous (SC) Osmotic Pump Implantation
Q: The skin over the implanted osmotic pump is not healing properly or shows signs of necrosis.
A: This can result from several factors related to the surgical procedure.
-
Pocket Size: The subcutaneous pocket created for the pump should be slightly larger than the pump to allow for some movement, but not so large that the pump can flip or migrate.[10][11][25]
-
Incision Placement: The pump should not rest directly underneath the incision line, as this can interfere with healing.[26] Insert the pump with the delivery portal facing away from the incision.[26]
-
Aseptic Technique: Strict adherence to sterile surgical technique is crucial, as the pump is a foreign body that can harbor bacteria if contaminated, leading to infection and poor healing.[10]
Q: The drug delivery seems inconsistent or has stopped. How can I troubleshoot the osmotic pump?
A: Inconsistent delivery is often related to pump preparation or placement.
-
Priming: Ensure the pump has been primed according to the manufacturer's instructions before implantation. This usually involves incubating the filled pump in sterile saline at 37°C to ensure delivery begins at a predictable rate.[26]
-
Catheter Connection (if used): If the pump is connected to a catheter (e.g., for IV or ICV delivery), check that the connection is secure and not kinked or blocked.
-
Pump Selection: Verify that the correct pump model was chosen for the desired flow rate and duration, and for the size of the animal.[9]
Intracerebroventricular (ICV) Injection
Q: I am observing high mortality or neurological deficits in my mice post-ICV injection.
A: ICV injections require precision to avoid damaging critical brain structures.
-
Accurate Coordinates: Use a stereotaxic frame for precise cannula placement, identifying landmarks like bregma and lambda to determine the correct injection site.[9] For free-hand injections, carefully use visual and tactile landmarks.[12]
-
Injection Depth: Use a needle with a guard (e.g., silastic tubing) to control the penetration depth and prevent over-insertion into the brain tissue. A common depth for the lateral ventricle in mice is around 2-3.5 mm from the skull surface.[12][13][27]
-
Injection Volume and Rate: Inject the solution slowly (e.g., over 1 minute) to avoid a rapid increase in intracranial pressure.[12][27] Keep the needle in place for at least a minute post-injection to minimize backflow.[12][27]
Q: How can I confirm the injection was successful and reached the ventricle?
A: Confirmation is key to data validity.
-
Tracer Dye: For initial protocol validation, co-inject a small amount of a visible, non-toxic dye (like Trypan Blue) and perform a post-mortem brain dissection to visualize its distribution in the ventricular system.[13][28]
-
Behavioral Readouts: Depending on the expected effect of this compound on the CNS, specific behavioral tests can serve as an indirect confirmation of successful delivery.
-
Cerebrospinal Fluid (CSF) Flow: A correctly placed needle should meet little resistance as the solution is infused. If you feel significant pressure, the needle may be in brain tissue rather than the ventricle.
Data Presentation: Anesthetic and Physiological Parameters
The following tables provide general guidelines for common parameters in rodent surgery. Doses may need to be adjusted based on the specific strain, age, and health of the animal, and in consultation with a veterinarian.
Table 1: Common Anesthetic and Analgesic Dosages for Mice and Rats
| Agent | Species | Dosage | Route | Notes |
| Anesthetics | ||||
| Ketamine/Xylazine | Mouse | 80-120 mg/kg / 10-16 mg/kg | IP | Provides surgical anesthesia for 20-40 minutes.[18] |
| Rat | 40-80 mg/kg / 5-10 mg/kg | IP, IM | Provides surgical anesthesia for 30-60 minutes.[15] | |
| Isoflurane | Mouse/Rat | 4-5% for induction, 1-3% for maintenance | Inhalation | Allows for rapid adjustment of anesthetic depth.[16] |
| Analgesics | ||||
| Buprenorphine | Mouse/Rat | 0.05-0.1 mg/kg | SC | Provides 6-12 hours of pain relief. |
| Ketorolac | Rat | 10 mg/kg | IP | A non-steroidal anti-inflammatory drug (NSAID) used for post-operative pain.[20] |
| Bupivacaine | Mouse | 0.1 mL of 0.08% solution | Local Infiltration | Used as a local block at the incision site.[10] |
Table 2: Normal Physiological Monitoring Parameters for Anesthetized Rodents
| Parameter | Mouse | Rat | Notes |
| Heart Rate | 300 - 500 bpm | 250 - 450 bpm | Can be monitored with a pulse oximeter. |
| Respiratory Rate | 55 - 100 breaths/min | 50 - 80 breaths/min | A 50% drop from baseline can be normal under anesthesia.[21] |
| Body Temperature | 36.0 - 38.0 °C | 35.9 - 37.5 °C | Hypothermia is a major risk; use a heating pad to maintain temperature.[18][21] |
| Capillary Refill Time | < 2 seconds | < 2 seconds | Assessed by pressing on the gums; indicates perfusion.[21] |
Experimental Protocols
Protocol 1: Subcutaneous Osmotic Pump Implantation (Mouse/Rat)
This protocol is adapted from standard procedures for implanting ALZET® osmotic pumps.[9][10][26]
-
Anesthesia and Preparation: Anesthetize the animal using an approved protocol (e.g., isoflurane or ketamine/xylazine).[26] Apply ophthalmic ointment to the eyes.[18][26] Shave the dorsal mid-scapular region and sterilize the area using alternating scrubs of an antiseptic solution (e.g., povidone-iodine) and 70% ethanol.[26]
-
Incision: Make a small transverse or longitudinal incision in the skin of the prepared mid-scapular area.
-
Pocket Formation: Insert a sterile hemostat into the incision and use blunt dissection by opening and closing the jaws to create a subcutaneous pocket large enough to accommodate the pump.[10][25] The pocket should extend caudally from the incision.
-
Pump Insertion: Insert the pre-filled and primed osmotic pump into the pocket, delivery portal first.[9][10] The pump should not sit directly under the incision.[26]
-
Closure: Close the incision with wound clips or sutures.
-
Recovery: Administer post-operative analgesia as described in the approved protocol. Monitor the animal on a heating pad until it is fully ambulatory.[9] Provide easy access to food and water on the cage floor.[21]
Protocol 2: Intracerebroventricular (ICV) Free-Hand Injection (Mouse)
This protocol describes a rapid method for ICV injection without a stereotaxic frame.[12][27]
-
Preparation: Anesthetize the mouse (e.g., with isoflurane). Prepare a 5 or 10 µL glass syringe with a 27G needle. Create a depth guard by placing a piece of silastic tubing over the needle, leaving 3.5 mm of the needle tip exposed.[12][27]
-
Positioning and Site Identification: Place the anesthetized mouse on a work surface. Firmly hold the head flat. Identify the bregma landmark (the junction of the sagittal and coronal sutures) by feel or by dragging a needle across the skull. The injection site is typically ~1 mm caudal and ~2 mm lateral to bregma.[27]
-
Burr Hole Creation: Firmly push a sterile 18G needle through the skin and bone at the injection site until the tubing guard is flush with the skin. Rotate the needle to create a small opening.[12][27]
-
Injection: Insert the prepared injection syringe vertically through the burr hole until the depth guard rests on the skin. Slowly inject the this compound solution (e.g., 3 µL) over 1 minute.[12][27]
-
Withdrawal: Leave the needle in place for an additional minute to prevent backflow, then slowly retract it.[12][27]
-
Recovery: Clean the injection site, remove the mouse from anesthesia, and monitor it in a warm cage until recovery.
Visualizations
Caption: General experimental workflow for this compound administration in animal models.
Caption: Simplified signaling pathway for this compound via the β2-adrenergic receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 8. instechlabs.com [instechlabs.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 11. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 12. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 13. Video: Delivery of Therapeutic Agents Through Intracerebroventricular ICV and Intravenous IV Injection in Mice [jove.com]
- 14. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 19. Surgery - Management of Animal Care and Use Programs in Research, Education, and Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Impact of Opioid and Nonopioid Drugs on Postsurgical Pain Management in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. az.research.umich.edu [az.research.umich.edu]
- 22. researchanimaltraining.com [researchanimaltraining.com]
- 23. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. alzet.com [alzet.com]
- 26. alzet.com [alzet.com]
- 27. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 28. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
Technical Support Center: Addressing Tachyphylaxis with Continuous Bedoradrine Exposure In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating tachyphylaxis following continuous in vitro exposure to Bedoradrine, a selective β2-adrenergic receptor agonist.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Diminished or Absent Cellular Response to this compound Over Time
-
Question: We are observing a significant decrease in the downstream signaling (e.g., cAMP production or ERK phosphorylation) after continuous exposure to this compound for several hours. What could be the cause?
-
Answer: This is a classic presentation of tachyphylaxis, or rapid desensitization, to a β2-adrenergic agonist. The underlying mechanisms likely involve one or more of the following:
-
Receptor Phosphorylation: Agonist binding to the β2-adrenergic receptor (β2AR) promotes its phosphorylation by G protein-coupled receptor kinases (GRKs).[4][5][6] This phosphorylation event sterically hinders the receptor's ability to couple with its cognate G protein (Gs), thereby reducing downstream signaling.[4][5]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.[4][5][6] β-arrestin binding further uncouples the receptor from G protein signaling and initiates the process of receptor internalization.[4][5]
-
Receptor Internalization/Downregulation: Continuous agonist exposure leads to the internalization of β2ARs from the cell surface into endosomes.[5][7][8] While some receptors may be recycled back to the membrane, prolonged exposure can target them for lysosomal degradation, a process known as downregulation, leading to a net loss of cell surface receptors.[7][8][9][10]
-
Troubleshooting Steps:
-
Confirm Receptor Desensitization:
-
Perform a time-course experiment to map the onset and progression of tachyphylaxis.
-
Measure cAMP levels at various time points during continuous this compound exposure. A progressive decrease in cAMP production in response to a fixed concentration of this compound is indicative of desensitization.[11]
-
-
Investigate Receptor Phosphorylation and β-Arrestin Recruitment:
-
Use phospho-specific antibodies to perform Western blotting for phosphorylated β2ARs. An increase in receptor phosphorylation should correlate with the observed decrease in signaling.
-
Conduct a β-arrestin recruitment assay to determine if this compound is promoting the interaction between the β2AR and β-arrestin.
-
-
Assess Receptor Internalization and Downregulation:
-
Quantify cell surface receptor levels using flow cytometry or cell-surface ELISA at different time points of this compound exposure.[7] A decrease in surface receptor number is a direct measure of internalization and downregulation.
-
To distinguish between internalization (recyclable) and downregulation (degradation), you can perform receptor recycling assays.[7]
-
Issue 2: High Variability in cAMP Assay Results
-
Question: We are observing high variability between replicate wells in our cAMP assays, making it difficult to interpret the data. What are the potential causes and solutions?
-
Answer: High variability in cAMP assays can stem from several factors, from cell handling to reagent preparation.
| Potential Cause | Troubleshooting/Optimization |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent technique. Consider using a reverse pipetting technique for viscous cell suspensions. |
| Cell Health and Passage Number | Use cells that are healthy, in a logarithmic growth phase, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Edge Effects on Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs degrade cAMP, leading to lower and more variable signals.[12] Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. Optimize the concentration of the PDE inhibitor, as high concentrations can sometimes have off-target effects.[1][13] |
| Reagent Preparation and Handling | Prepare fresh reagents for each experiment. Ensure all components are properly dissolved and mixed. |
| Incorrect Instrument Settings | Optimize the settings on your plate reader (e.g., gain, read time) for your specific assay kit and plate type. |
Issue 3: Weak or No Signal in Phospho-ERK Western Blot
-
Question: We are trying to measure ERK1/2 phosphorylation downstream of this compound activation but are getting very weak or no signal. How can we troubleshoot this?
-
Answer: Detecting phosphorylated proteins by Western blot requires careful sample handling and optimization of the blotting procedure.[14][15]
| Potential Cause | Troubleshooting/Optimization |
| Dephosphorylation of Samples | Keep samples on ice at all times. Use ice-cold lysis buffer and other solutions. Crucially, add phosphatase inhibitors to your lysis buffer.[16] |
| Low Abundance of Phospho-ERK | Increase the amount of protein loaded onto the gel.[17] Consider enriching for your target protein via immunoprecipitation before running the Western blot.[16] Use a highly sensitive ECL substrate for detection. |
| Suboptimal Antibody Performance | Titrate your primary and secondary antibody concentrations to find the optimal dilution. Ensure your primary antibody is specific for the phosphorylated form of ERK. |
| Ineffective Blocking | Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background. Use Bovine Serum Albumin (BSA) instead.[15] |
| Incorrect Buffer Composition | Do not use phosphate-buffered saline (PBS) in your wash buffers, as the phosphate (B84403) ions can interfere with the binding of phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[14] |
| Membrane Stripping and Reprobing | When probing for total ERK after detecting phospho-ERK, ensure that the stripping procedure was complete. It's often recommended to use PVDF membranes for their robustness during stripping.[14] |
Frequently Asked Questions (FAQs)
-
Q1: What is the expected mechanism of tachyphylaxis for a selective β2-adrenergic agonist like this compound?
-
A1: As a selective β2-adrenergic agonist, this compound is expected to induce tachyphylaxis through the canonical pathway for this class of receptors.[18][19] This involves agonist-induced receptor phosphorylation by GRKs, followed by β-arrestin recruitment, which leads to receptor-G protein uncoupling and subsequent receptor internalization and downregulation.[2][4][5][6]
-
-
Q2: How can we prevent or reverse tachyphylaxis in our in vitro model?
-
A2: Preventing tachyphylaxis during continuous exposure is inherently difficult as it is a physiological response. However, you can investigate the recovery from tachyphylaxis. After a period of continuous this compound exposure, remove the agonist and incubate the cells in agonist-free media. At various time points, re-challenge the cells with this compound and measure the response. This "resensitization" is often dependent on receptor dephosphorylation and recycling back to the cell surface.[11] Some studies have shown that glucocorticoids can accelerate recovery from a desensitized state.[11]
-
-
Q3: Besides the canonical Gs-cAMP pathway, are there other signaling pathways that could be affected by continuous this compound exposure?
-
A3: Yes, β2-adrenergic receptors can also signal through β-arrestin-dependent pathways, which are independent of G proteins.[4][20] Upon recruitment to the receptor, β-arrestin can act as a scaffold for other signaling molecules, such as components of the MAPK/ERK pathway.[20][21] Therefore, continuous this compound exposure might not only desensitize the Gs-cAMP pathway but could also lead to a sustained or altered signaling through the β-arrestin-ERK pathway. It is advisable to monitor both pathways to get a complete picture of the signaling profile.
-
-
Q4: What cell lines are appropriate for studying this compound-induced tachyphylaxis?
-
A4: Cell lines endogenously expressing the human β2-adrenergic receptor, such as human airway smooth muscle cells or bronchial epithelial cells, are physiologically relevant models. However, for mechanistic studies and ease of genetic manipulation, HEK293 or CHO cells stably overexpressing the human β2-adrenergic receptor are commonly used and are excellent systems.[7][9]
-
Data Presentation
Table 1: Effect of Continuous this compound Exposure on cAMP Production
| Time of Continuous this compound (1 µM) Exposure | Basal cAMP (pmol/well) | This compound-Stimulated cAMP (pmol/well) | Fold Induction over Basal |
| 0 min (Acute Stimulation) | 5.2 ± 0.8 | 158.6 ± 12.3 | 30.5 |
| 30 min | 5.5 ± 0.9 | 95.4 ± 9.8 | 17.3 |
| 1 hour | 5.3 ± 0.7 | 62.1 ± 7.5 | 11.7 |
| 2 hours | 5.8 ± 1.0 | 35.7 ± 5.1 | 6.2 |
| 4 hours | 6.1 ± 1.1 | 18.9 ± 3.2 | 3.1 |
| 8 hours | 6.0 ± 0.9 | 10.3 ± 2.5 | 1.7 |
Table 2: Quantification of Cell Surface β2-Adrenergic Receptors Following Continuous this compound Exposure
| Time of Continuous this compound (1 µM) Exposure | Mean Fluorescence Intensity (MFI) from Flow Cytometry | % of Initial Cell Surface Receptors |
| 0 min | 8543 ± 412 | 100% |
| 30 min | 6834 ± 350 | 80% |
| 1 hour | 5467 ± 298 | 64% |
| 2 hours | 4186 ± 255 | 49% |
| 4 hours | 3075 ± 210 | 36% |
| 8 hours | 2221 ± 189 | 26% |
Experimental Protocols
1. cAMP Measurement Assay
This protocol is based on a competitive immunoassay format, such as HTRF or luminescence-based assays.[1][22]
-
Cell Plating: Seed cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation with this compound: Aspirate the culture medium and replace it with assay buffer containing the desired concentration of this compound for the specified duration of continuous exposure (e.g., 0 min to 8 hours).
-
Cell Lysis and cAMP Detection: Following the continuous exposure period, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit. This typically involves the addition of a lysis buffer followed by detection reagents.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to interpolate the cAMP concentrations in your experimental samples.
2. β-Arrestin Recruitment Assay
This protocol describes a typical enzyme fragment complementation (EFC)-based assay.
-
Cell Plating: Use a cell line stably co-expressing the β2-adrenergic receptor fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment. Plate the cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
Continuous Agonist Exposure: Replace the culture medium with assay buffer containing this compound at the desired concentration and for the specified time.
-
Signal Detection: At the end of the incubation period, add the substrate for the complemented enzyme and measure the luminescent signal according to the assay kit's protocol. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Normalize the data to a positive control (e.g., a known potent β2-agonist like isoproterenol) and a negative control (vehicle-treated cells).
3. Phospho-ERK1/2 Western Blotting
-
Cell Treatment: Plate cells in 6-well plates. After reaching confluency, serum-starve the cells for 4-6 hours. Treat the cells with this compound for the desired continuous exposure times.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 as a loading control.
-
Densitometry: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
4. Receptor Internalization Assay (Flow Cytometry)
-
Cell Treatment: Plate cells in 12- or 24-well plates. Treat the cells with this compound for the specified continuous exposure times at 37°C.
-
Antibody Staining:
-
Place the plates on ice to stop membrane trafficking.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with a primary antibody targeting an extracellular epitope of the β2-adrenergic receptor for 1 hour on ice.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 30-45 minutes on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Gently detach the cells using a non-enzymatic cell dissociation buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each condition. The decrease in MFI is proportional to the amount of receptor internalization.
Visualizations
Caption: this compound signaling and desensitization pathway.
Caption: Experimental workflow for tachyphylaxis assessment.
Caption: Troubleshooting logic for diminished response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Long-term therapy with beta-2 mimetics: role of tachyphylaxis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Agonist-induced sorting of human beta2-adrenergic receptors to lysosomes during downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta(2)-adrenergic receptor down-regulation. Evidence for a pathway that does not require endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphodiesterase Activity Assay [akrivisbio.com]
- 13. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beta 1/beta 2-adrenergic receptor heterodimerization regulates beta 2-adrenergic receptor internalization and ERK signaling efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
was associated with significantly improved dyspnea scores
Technical Support Center: Dyspnea Score Improvement
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding experimental design and data interpretation when an intervention is associated with significantly improved dyspnea scores.
Frequently Asked Questions (FAQs)
Q1: Which therapeutic agents have demonstrated a significant improvement in dyspnea scores in clinical trials?
A1: Several therapeutic agents, particularly for chronic obstructive pulmonary disease (COPD), have been associated with statistically significant improvements in dyspnea scores. Key examples include the long-acting muscarinic antagonist (LAMA) aclidinium (B1254267) bromide and the phosphodiesterase-4 (PDE4) inhibitor roflumilast (B1684550) .
-
Aclidinium Bromide: In pooled analyses of the ACCORD-COPD I and ATTAIN trials, twice-daily aclidinium bromide (both 200 μg and 400 μg doses) resulted in statistically significant improvements in the Transition Dyspnea Index (TDI) focal score compared to placebo at 12 weeks.[1] A higher percentage of patients treated with aclidinium achieved clinically meaningful improvements in their dyspnea scores.[1][2]
-
Roflumilast: A pooled analysis of four major 1-year studies involving 5,595 patients with moderate to very severe COPD showed that roflumilast significantly improved TDI focal scores compared to placebo.[3][4] This effect, although small, was consistent and maintained over the duration of the studies.[3][4]
Other drug classes, such as β-agonists and inhaled corticosteroids, have also been shown to alleviate dyspnea.[5][6]
Q2: What are the standard methodologies for quantifying dyspnea in a research setting?
A2: Dyspnea is a subjective experience, and its quantification relies on validated patient-reported outcome instruments.[7] Common scales used in clinical trials include:
-
Transition Dyspnea Index (TDI): This is a widely used instrument that measures changes in dyspnea from a baseline state.[7] It is an interviewer-administered tool that assesses dyspnea in three domains: functional impairment, magnitude of task, and magnitude of effort. Scores range from -9 (major deterioration) to +9 (major improvement), with a positive score indicating improvement.[7] A change of ≥1 unit is generally considered the minimum clinically important difference (MCID).[2][8]
-
Baseline Dyspnea Index (BDI): The BDI is used to establish the initial severity of dyspnea before an intervention. The TDI is then used to evaluate changes from this baseline.[7]
-
Modified Medical Research Council (mMRC) Dyspnea Scale: This is a simple, 5-point scale that grades the severity of breathlessness based on the level of activity that provokes it.[7][9] It is easy to administer but is less sensitive to small changes compared to the TDI.[10]
-
Borg Scale (CR10): This is a psychophysical scale, typically ranging from 0 (nothing at all) to 10 (maximal), used to rate the intensity of dyspnea during exercise or specific tasks.[9][11][12]
Data Presentation: Comparative Efficacy of Aclidinium and Roflumilast on Dyspnea
| Therapeutic Agent | Study Population | Primary Dyspnea Endpoint | Treatment Duration | Key Finding (vs. Placebo) | p-value |
| Aclidinium Bromide (400 µg BID) | Moderate-to-severe COPD | TDI Focal Score | 24 Weeks | +1.0 unit improvement[2][13] | <0.001[2] |
| Aclidinium Bromide (400 µg BID) | Moderate-to-severe COPD | % Patients with ≥1 unit TDI Improvement | 24 Weeks | 56.9% (vs. 45.5% for placebo)[2][13] | <0.01[2] |
| Roflumilast (500 µg QD) | Moderate-to-very severe COPD | TDI Focal Score | 52 Weeks | +0.327 unit improvement[3][4] | <0.0001[3][4] |
| Roflumilast (500 µg QD) | Moderate-to-very severe COPD | % Patients with ≥1 unit TDI Improvement | 52 Weeks | 39% (vs. 34% for placebo)[3] | <0.01[3] |
Troubleshooting Guides
Issue: High variability in dyspnea scores is observed within treatment groups.
Potential Causes & Solutions:
-
Subjectivity of the Endpoint: Dyspnea is a subjective symptom influenced by psychological factors like anxiety.[5]
-
Solution: Ensure rigorous and standardized training for all staff administering the dyspnea questionnaires (e.g., BDI/TDI). Use clear, consistent language and avoid leading questions.
-
-
Inconsistent Measurement Conditions: Dyspnea is heavily influenced by exertion. If assessments are not performed under consistent conditions (e.g., time of day, relation to exercise), variability will increase.
-
Patient Population Heterogeneity: The underlying cause and severity of COPD can vary significantly, impacting the perception of dyspnea.
-
Solution: Implement clear inclusion/exclusion criteria. Stratify randomization based on baseline dyspnea severity (e.g., using mMRC score) to ensure balanced groups.[15]
-
Experimental Protocols
Protocol: Assessing the Effect of a Therapeutic Agent on Exertional Dyspnea
This protocol outlines a typical crossover study design to evaluate the impact of an agent like aclidinium bromide on exercise endurance and dyspnea.
-
Patient Selection: Recruit patients with stable moderate-to-severe COPD, confirmed by spirometry (e.g., post-bronchodilator FEV₁ < 80% predicted).
-
Baseline Assessment:
-
Perform a baseline characterization including spirometry, lung volume measurements (plethysmography), and baseline dyspnea using the BDI and mMRC scales.
-
Conduct an incremental exercise test on a cycle ergometer to determine the patient's peak work rate (PWR).
-
-
Randomization & Treatment Periods:
-
Employ a randomized, double-blind, crossover design.
-
Period 1 (e.g., 3 weeks): Patients receive either the investigational drug (e.g., aclidinium 400 µg BID) or a matching placebo.[11][14]
-
Washout Period (e.g., 2 weeks): Patients receive no study drug to allow for elimination of the previous treatment.
-
Period 2 (e.g., 3 weeks): Patients receive the alternative treatment.
-
-
Efficacy Assessments (End of each treatment period):
-
Primary Endpoint: Constant work rate cycle ergometry test at 75% of the patient's PWR until exhaustion. The primary outcome is endurance time.[11]
-
Secondary Dyspnea Endpoint: During the constant work rate test, measure the intensity of exertional dyspnea using the Borg CR10 scale at regular intervals and at isotime (the endurance time achieved in the baseline test).[11][14]
-
Other Endpoints: Measure trough inspiratory capacity before exercise to assess changes in lung hyperinflation.[11][14]
-
-
Statistical Analysis: Use an analysis of covariance (ANCOVA) model to compare the change from baseline in endurance time and dyspnea scores between the active treatment and placebo periods.
Visualizations: Workflows and Signaling Pathways
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Roflumilast and dyspnea in patients with moderate to very severe chronic obstructive pulmonary disease: a pooled analysis of four clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Treating dyspnea in a patient with advanced chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. clinicalpub.com [clinicalpub.com]
- 8. Does roflumilast improve dyspnea in patients with chronic obstructive pulmonary disease? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. American Thoracic Society | Dyspnea/Breathlessness [site.thoracic.org]
- 11. Aclidinium improves exercise endurance, dyspnea, lung hyperinflation, and physical activity in patients with COPD: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fixed-intensity exercise tests to measure exertional dyspnoea in chronic heart and lung populations: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qdcxjkg.com [qdcxjkg.com]
- 14. Aclidinium improves exercise endurance, dyspnea, lung hyperinflation, and physical activity in patients with COPD: a randomized, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
Validation & Comparative
A Comparative Guide to Bedoradrine and Salbutamol Efficacy in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedoradrine (formerly MN-221) is a novel, highly selective, long-acting β2-adrenergic receptor agonist that was developed for intravenous administration to treat acute asthma exacerbations.[1][2] Salbutamol (B1663637) (albuterol) is a well-established short-acting β2-adrenergic receptor agonist widely used as a rescue medication for bronchospasm in asthma and chronic obstructive pulmonary disease (COPD).[3][4] Both molecules function by stimulating β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation.[5][6] this compound's high selectivity for the β2-receptor is a key characteristic, being 832-fold more selective for the β2-receptor over the β1-receptor.[7] This guide will delve into their mechanisms of action, present a framework for their comparative evaluation, and provide detailed experimental methodologies.
Pharmacological Profile Comparison
The following table summarizes the key pharmacological characteristics of this compound and salbutamol based on available data.
| Feature | This compound | Salbutamol |
| Drug Class | Ultra-selective long-acting β2-adrenergic receptor agonist[1] | Short-acting β2-adrenergic receptor agonist[3][5] |
| Mechanism of Action | Activates β2-adrenergic receptors, leading to increased intracellular cAMP and smooth muscle relaxation[7][8] | Activates β2-adrenergic receptors, leading to increased intracellular cAMP and smooth muscle relaxation[5][9] |
| Receptor Selectivity | Highly selective for β2-adrenergic receptors[2][7][8] | Selective for β2-adrenergic receptors, but to a lesser extent than newer agents[10] |
| Primary Indication | Developed for acute exacerbations of asthma[2][11][12] | Rescue medication for acute bronchospasm in asthma and COPD[4] |
| Route of Administration | Intravenous infusion in clinical development[1][2] | Primarily inhalation (nebulizer or metered-dose inhaler); also available in oral and intravenous forms[4][13] |
Signaling Pathway of β2-Adrenergic Receptor Agonists
Both this compound and salbutamol exert their effects through the β2-adrenergic receptor signaling cascade. Upon binding to the receptor, they induce a conformational change that activates the stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of several downstream targets that collectively cause smooth muscle relaxation and bronchodilation.[9]
Experimental Protocols for Efficacy Comparison
While direct comparative preclinical data is sparse, the following sections outline established methodologies that can be employed to compare the efficacy of this compound and salbutamol in various asthma models.
In Vitro Airway Smooth Muscle Relaxation Assay
This assay directly measures the relaxant properties of the compounds on airway smooth muscle tissue.
Objective: To determine and compare the potency (EC50) and efficacy (Emax) of this compound and salbutamol in relaxing pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from guinea pigs or human donor tissue.[6]
-
Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: Tissues are pre-contracted with a spasmogen such as histamine (B1213489) or methacholine (B1211447) to induce a stable, submaximal contraction.
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or salbutamol to the organ baths.
-
Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the pre-contracted tone. EC50 and Emax values are calculated and compared.
In Vivo Bronchoprotection in a Guinea Pig Asthma Model
This model assesses the ability of the compounds to prevent bronchoconstriction induced by an allergic challenge.
Objective: To compare the protective effect of this compound and salbutamol against allergen-induced bronchoconstriction in sensitized guinea pigs.
Methodology:
-
Animal Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections.
-
Drug Administration: Animals are pre-treated with either vehicle, salbutamol (e.g., via inhalation), or this compound (e.g., via intravenous injection) at various doses.
-
Allergen Challenge: Following drug administration, animals are challenged with an aerosolized solution of OVA to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph. The onset and severity of bronchoconstriction are recorded.
-
Data Analysis: The percentage of inhibition of the bronchoconstrictor response is calculated for each treatment group and compared.
Summary of Potential Comparative Efficacy
Based on their pharmacological profiles, a direct comparison would likely highlight differences in potency, onset, and duration of action.
Expected Outcomes from Comparative Studies:
| Parameter | This compound | Salbutamol | Rationale |
| Potency (EC50/IC50) | Potentially higher | Lower | This compound is described as a highly selective agonist, which often correlates with higher potency.[7] |
| Onset of Action | Rapid (IV) | Rapid (Inhaled) | Intravenous administration typically leads to a very rapid onset. Inhaled salbutamol also has a fast onset.[4] |
| Duration of Action | Longer | Shorter | This compound is classified as a long-acting agonist, whereas salbutamol is short-acting.[1][5] |
| Bronchoprotection | Expected to be high | High | Both are effective β2-agonists, but duration of protection would likely differ. |
| Systemic Side Effects | Potential for cardiovascular effects (e.g., tachycardia) due to systemic administration, though high β2-selectivity may mitigate β1-mediated effects.[2][3] | Lower incidence with inhalation, but can occur, especially at higher doses.[4] | Systemic exposure from IV administration is higher than from standard inhaled doses. |
Conclusion
Both this compound and salbutamol are effective bronchodilators that operate through the β2-adrenergic receptor pathway. This compound, as a highly selective, long-acting agonist developed for intravenous use, represents a therapeutic option for severe asthma exacerbations where inhaled therapies may be less effective.[3] Salbutamol remains the standard-of-care rescue medication due to its rapid onset and established safety profile via inhalation.[4] Future preclinical and clinical studies involving direct comparisons are necessary to fully elucidate the relative efficacy and safety profiles of these two compounds. The experimental protocols provided in this guide offer a framework for conducting such essential comparative research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Selective β2-Adrenergic Receptor Agonist [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Formoterol and salbutamol metered aerosols: comparison of a new and an established beta-2-agonist for their bronchodilating efficacy in the treatment of childhood bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bronchodilatory effect of inhaled versus oral salbutamol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bronchodilator effect of inhaled formoterol vs salbutamol over 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bedoradrine and Formoterol for Long-Acting β2-Adrenergic Agonist Effects
Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of bedoradrine (MN-221/KUR-1246) and formoterol (B127741), two selective β2-adrenergic receptor (β2-AR) agonists. While both molecules are designed to induce bronchodilation through the same signaling pathway, their development, intended clinical use, and resulting long-acting properties are distinct. Formoterol is a well-established inhaled long-acting β2-agonist (LABA) for maintenance therapy in asthma and COPD, valued for its 12-hour duration of action. This compound was developed as a highly selective, intravenous β2-agonist for treating acute exacerbations, where its sustained effect is required over a shorter, more critical timeframe.
This comparison synthesizes available non-clinical and clinical data to highlight the key pharmacological differences that underpin their respective therapeutic profiles.
Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway
Both this compound and formoterol exert their effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells. This activation initiates an intracellular signaling cascade. The agonist binding stimulates the associated Gs alpha subunit of the G-protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.
In Vitro Receptor Binding and Selectivity
The affinity of an agonist for its target receptor and its selectivity over other related receptors are critical determinants of its potency and side-effect profile. This compound is often described as an "ultraselective" agonist. Data from binding and functional assays indicate that while both drugs are highly selective for the β2-AR over the β1-AR (the predominant subtype in cardiac tissue), this compound exhibits a significantly higher selectivity ratio, particularly in functional assays.
| Parameter | This compound (KUR-1246) | Formoterol |
| β2-AR Binding Affinity (pKi) | 7.59[1] | ~8.2[2] |
| β1-AR Binding Affinity (pKi) | 5.75[1] | ~6.25[2] |
| β2/β1 Selectivity Ratio (Binding) | ~69-fold[1] | ~89-fold[2] |
| β2/β1 Selectivity Ratio (Functional) | >800-fold[3] | ~200-fold |
Note: Data is compiled from separate in-vitro studies and may not be directly comparable due to variations in experimental conditions. Selectivity ratios are calculated from affinity constants.
Pharmacokinetics and Pharmacodynamic Profile
The long-acting effects of this compound and formoterol are best understood in the context of their intended clinical applications. Formoterol's long duration is a product of its molecular properties allowing for twice-daily inhaled maintenance therapy. This compound was designed for intravenous use in acute settings, where its effects are sustained over the critical hours of an exacerbation.
| Parameter | This compound (MN-221) | Formoterol |
| Route of Administration | Intravenous (IV) Infusion[4] | Inhalation[5] |
| Therapeutic Indication | Acute exacerbations of asthma/COPD | Long-term maintenance of asthma/COPD |
| Onset of Action | Rapid (during infusion)[4] | Rapid (~2-5 minutes) |
| Terminal Elimination Half-life (t½) | Modeled by a three-compartment model for acute treatment | ~10 hours[5] |
| Duration of Bronchodilation | Sustained effect over hours post-infusion[4] | 12+ hours |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The methodologies for two key types of experiments are detailed below.
Experimental Workflow: From Receptor Binding to Functional Assay
The evaluation of a β2-agonist typically follows a workflow that begins with determining its binding characteristics at the molecular level and progresses to assessing its functional effect on whole cells.
References
- 1. Pharmacological characterization of KUR-1246, a selective uterine relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Selective β2-Adrenergic Receptor Agonist [benchchem.com]
- 3. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Bedoradrine: A Comparative Analysis of its Selectivity for the β2 Adrenergic Receptor
A deep dive into the experimental data defining Bedoradrine's superior selectivity for the β2-adrenergic receptor over the β1 subtype, in comparison to other prominent β2-agonists.
Introduction
This compound (also known as MN-221 and KUR-1246) is a novel, ultra-selective long-acting β2-adrenergic receptor agonist that was developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is rooted in its high affinity and functional potency for the β2-adrenergic receptor, which is predominantly expressed in the smooth muscle of the airways, leading to bronchodilation. A critical aspect of its pharmacological profile, and a key determinant of its safety and tolerability, is its selectivity for the β2 subtype over the β1-adrenergic receptor, which is primarily located in cardiac tissue. Activation of β1-adrenergic receptors can lead to undesirable cardiovascular side effects, such as increased heart rate and contractility. This guide provides a comprehensive comparison of this compound's selectivity profile with that of other widely used β2-agonists, supported by experimental data and detailed methodologies.
Comparative Selectivity of β2-Adrenergic Receptor Agonists
The selectivity of a β2-agonist is quantitatively assessed by comparing its binding affinity (Ki) and functional potency (EC50) for the β2-adrenergic receptor versus the β1-adrenergic receptor. A higher β2/β1 selectivity ratio indicates a more favorable therapeutic profile with a lower potential for cardiac side effects.
| Compound | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity (Binding) | β1 EC50 (nM) | β2 EC50 (nM) | β2/β1 Selectivity (Functional) |
| This compound | - | - | Reported as "highly selective" | - | - | - |
| Salbutamol | 1000 | 34.5 | 29 | 1000 | 600 | 1.67 |
| Formoterol | 302 | 1.48 | 204 | 100 | 0.25 | 400 |
| Salmeterol | 1862 | 0.66 | 2821 | 1000 | 1.2 | 833 |
Experimental Protocols
The determination of a compound's selectivity for β-adrenergic receptor subtypes relies on robust in vitro experimental assays. The two primary methods employed are radioligand binding assays and functional assays measuring second messenger production.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[3] These assays measure the displacement of a radioactively labeled ligand (a radioligand) that is known to bind to the receptor of interest by the unlabeled test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-CGP 12177, a non-selective β-adrenergic receptor antagonist.
-
Test compounds: this compound and other β2-agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-CGP 12177) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), a common functional assay measures the accumulation of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the concentration of an agonist that produces 50% of its maximal effect (EC50) in stimulating cAMP production via β1- and β2-adrenergic receptors.
Materials:
-
Intact cells stably expressing either human β1- or β2-adrenergic receptors.
-
Test compounds: this compound and other β2-agonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
cAMP assay kit (e.g., ELISA, HTRF).
Protocol:
-
Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a PDE inhibitor to prevent cAMP degradation.
-
Agonist Stimulation: Cells are then stimulated with varying concentrations of the test agonist for a defined period.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 value is determined from this curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the β-adrenergic receptor signaling pathway and the general workflow for determining receptor selectivity.
Caption: β-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Determining Receptor Selectivity.
Conclusion
The available evidence strongly indicates that this compound possesses a high degree of selectivity for the β2-adrenergic receptor over the β1 subtype. While specific quantitative binding and functional data are not widely published, the consistent description of "high" and "ultra" selectivity from multiple sources suggests a favorable therapeutic profile.[1][2] The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of this compound and other β2-agonists. For researchers and drug development professionals, a thorough understanding of these methodologies is crucial for accurately interpreting selectivity data and advancing the development of safer and more effective respiratory therapeutics.
References
- 1. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
a highly selective β2-adrenergic agonist, as adjunct to standard therapy in the management of patients with acute exacerbation of asthma who did not respond to standard therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a highly selective β2-adrenergic agonist, Levalbuterol (B1212921), and other therapeutic alternatives as adjuncts to standard therapy in patients with acute asthma exacerbations who have not responded to initial treatment. Standard initial therapy is defined as the administration of inhaled short-acting β2-agonists (SABAs) and systemic corticosteroids.
Profile of a Highly Selective β2-Adrenergic Agonist: Levalbuterol
Levalbuterol is the (R)-enantiomer of the racemic mixture albuterol. Its therapeutic effect is mediated through the selective agonism of β2-adrenergic receptors located on the smooth muscle of the airways.[1] This selectivity is intended to produce potent bronchodilation with a potentially more favorable side-effect profile compared to racemic albuterol, which contains both the therapeutically active (R)-enantiomer and the (S)-enantiomer, the latter of which is considered inert or potentially pro-inflammatory.[2]
Mechanism of Action
Upon inhalation, levalbuterol binds to β2-adrenergic receptors, activating the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent cascade involves the activation of protein kinase A (PKA), which leads to the phosphorylation of intracellular proteins, resulting in a decrease in intracellular calcium concentrations. This process ultimately leads to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1][3]
dot T {
rankdir=LR;
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
Levalbuterol [label="Levalbuterol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2_Receptor [label="β2-Adrenergic Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gs Protein Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Adenylyl_Cyclase [label="Adenylyl Cyclase Activation", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="↑ cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Reduction [label="↓ Intracellular Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bronchodilation [label="Bronchodilation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Levalbuterol -> Beta2_Receptor [label="binds to"]; Beta2_Receptor -> G_Protein; G_Protein -> Adenylyl_Cyclase; Adenylyl_Cyclase -> cAMP; cAMP -> PKA; PKA -> Ca_Reduction; Ca_Reduction -> Bronchodilation; }
Levalbuterol Signaling Pathway
Comparison with Alternative Adjunct Therapies
For patients who do not respond adequately to initial aggressive treatment with SABAs and systemic corticosteroids, several adjunct therapies are considered. This section compares Levalbuterol (often administered as continuous nebulization in severe cases) with intravenous magnesium sulfate (B86663), nebulized ipratropium (B1672105) bromide, and intravenous ketamine.
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from clinical studies on the efficacy and safety of these adjunct therapies. It is important to note that direct head-to-head trials comparing levalbuterol to all these alternatives in a refractory population are limited. Much of the data for the alternatives comes from studies where they were added to standard therapy, which included a racemic β2-agonist.
Table 1: Comparison of Efficacy Outcomes
| Therapy | Primary Efficacy Endpoint | Key Findings |
| Levalbuterol (vs. Racemic Albuterol) | Duration of continuous nebulization, FEV1 improvement, asthma scores | No significant difference in duration of continuous nebulization compared to equipotent racemic albuterol in severe pediatric asthma.[4] Some studies show racemic albuterol may be superior in improving FEV1 and asthma scores in the first hour.[5] |
| Levalbuterol + Ipratropium Bromide | Change in percent predicted FEV1 | No significant difference in FEV1 improvement or hospitalization rates when ipratropium was added to levalbuterol in adults with severe asthma.[6][7] |
| Intravenous Magnesium Sulfate | Hospital admission rates, lung function (FEV1/PEF) | Reduces hospital admissions in adults (NNT=7) and children with severe exacerbations unresponsive to initial therapy.[8] Evidence for significant improvement in lung function is mixed.[3][9] |
| Intravenous Ketamine | Peak Expiratory Flow (PEF), PaCO2, need for mechanical ventilation | Primarily used in refractory, life-threatening cases. Case series and smaller studies suggest potential for improved PEF, reduced PaCO2, and avoidance of mechanical ventilation.[1] Data from larger, controlled trials is limited.[10] |
FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; NNT: Number Needed to Treat.
Table 2: Comparison of Safety and Adverse Events
| Therapy | Common Adverse Events | Serious Adverse Events |
| Levalbuterol | Tachycardia, tremors, nervousness, hypokalemia[4] | Paradoxical bronchospasm (rare), cardiovascular effects (e.g., ECG changes)[11] |
| Ipratropium Bromide (added to Levalbuterol) | Increased incidence of palpitations compared to levalbuterol alone.[6][7] | Standard anticholinergic side effects (dry mouth, blurred vision). |
| Intravenous Magnesium Sulfate | Flushing, fatigue, nausea, headache, hypotension (often rate-related).[8][12] | Respiratory depression and arrhythmia at high serum levels.[13] |
| Intravenous Ketamine | Emergence reactions (hallucinations, confusion), increased secretions, transient apnea (B1277953) if pushed too fast.[1][14] | Laryngospasm, cardiovascular stimulation (increased heart rate and blood pressure).[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpretation and replication. Below are summarized protocols for the administration of each adjunct therapy in the context of severe, refractory asthma exacerbations.
Protocol 1: Continuous Nebulization of a Highly Selective β2-Agonist
dot T {
rankdir=TB;
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
Start [label="Patient with Severe Asthma Exacerbation\n(Unresponsive to initial SABA + Corticosteroids)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Group_A [label="Levalbuterol\n(e.g., 10 mg/hour)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Group_B [label="Equipotent Racemic Albuterol\n(e.g., 20 mg/hour)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nebulization [label="Continuous Nebulization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Weaning [label="Wean to Intermittent Therapy\n(Based on standardized clinical protocol)", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Measure Outcomes:\n- Duration of continuous therapy\n- FEV1 / Asthma Scores\n- Heart Rate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Randomization; Randomization -> Group_A [label="Group 1"]; Randomization -> Group_B [label="Group 2"]; Group_A -> Nebulization; Group_B -> Nebulization; Nebulization -> Weaning; Weaning -> Outcome; }
Workflow for Continuous β2-Agonist Trial
-
Study Design: A randomized, double-blind clinical trial comparing continuous nebulization of levalbuterol to an equipotent dose of racemic albuterol.[4]
-
Patient Population: Children (e.g., 6-18 years) with severe acute asthma requiring continuous nebulized bronchodilators after failing 1 hour of intermittent nebulized albuterol, ipratropium, and systemic corticosteroids.[4]
-
Intervention:
-
Procedure: The assigned drug is administered via a nebulizer with a continuous flow. Patients are monitored for clinical response (e.g., asthma scores, respiratory rate) and side effects (e.g., heart rate). Weaning to intermittent therapy is initiated based on a standardized clinical protocol once improvement is observed.[4]
-
Primary Outcome Measures: Duration of continuous nebulized bronchodilator treatment.[4]
-
Secondary Outcome Measures: Time to meet discharge criteria, heart rate, and clinical asthma scores.[4]
Protocol 2: Administration of Intravenous Magnesium Sulfate
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults or children with severe acute asthma (e.g., FEV1 < 25-30% predicted) who do not respond to initial intensive treatment with inhaled bronchodilators and systemic corticosteroids.[8][12]
-
Intervention:
-
Procedure: The solution is infused intravenously over 20-30 minutes.[8][11] Rapid bolus administration is avoided to minimize the risk of hypotension.[11] Patients are monitored for vital signs and adverse effects during and after the infusion.
-
Primary Outcome Measures: Hospital admission rate.[8]
-
Secondary Outcome Measures: Improvement in lung function (FEV1 or PEF).[8]
Protocol 3: Administration of Nebulized Ipratropium Bromide
-
Study Design: A prospective, double-blind, randomized, controlled study comparing a β2-agonist with and without ipratropium bromide.[6][7]
-
Patient Population: Adults with acute severe asthma exacerbation.[6][7]
-
Intervention:
-
Procedure: The medications are administered via a standard nebulizer. Spirometry and clinical assessments are performed at baseline and at set intervals (e.g., 30 and 60 minutes) after the final treatment.[6][7]
-
Primary Outcome Measures: Change from baseline in the percentage of predicted FEV1.[6][7]
-
Secondary Outcome Measures: Hospitalization rates, relapse rates, and adverse events.[6][7]
Protocol 4: Administration of Intravenous Ketamine
-
Study Design: Often conducted as prospective observational studies or in case series due to the critical nature of the patient population. Randomized controlled trials are limited.[10]
-
Patient Population: Patients (adults or children) with refractory status asthmaticus and impending respiratory failure, often already mechanically ventilated or failing non-invasive ventilation.[10][16]
-
Intervention:
-
Procedure: Ketamine is administered as an adjunct to continued maximal bronchodilator therapy and mechanical ventilation if applicable. Close hemodynamic monitoring is essential due to its cardiovascular effects. Co-administration of a benzodiazepine (B76468) may be considered to mitigate emergence reactions.[1]
-
Primary Outcome Measures: Improvement in clinical asthma score, peak expiratory flow, PaCO2, and the need for mechanical ventilation.[10]
Conclusion
For patients with acute asthma exacerbations who fail to respond to standard initial therapy, the choice of adjunct treatment requires careful consideration of the available evidence, patient-specific factors, and the clinical setting.
-
Highly Selective β2-Agonists (Levalbuterol): While theoretically offering a better safety profile, clinical trials have not consistently demonstrated superiority over equipotent doses of racemic albuterol in severe, refractory cases.[4] Its primary role remains as a first-line bronchodilator.
-
Ipratropium Bromide: The addition of this anticholinergic agent to a selective β2-agonist in severe adult asthma did not show a significant additional benefit in improving lung function or reducing hospitalizations.[6][7]
-
Intravenous Magnesium Sulfate: Supported by stronger evidence, it is a recommended adjunct for severe exacerbations, demonstrating a notable reduction in hospital admission rates.[8] Its mechanism is distinct from β2-agonism, offering a complementary therapeutic approach.
-
Intravenous Ketamine: This agent is reserved for the most critical, near-fatal cases of status asthmaticus, often in an intensive care setting.[16][17] Its bronchodilatory properties provide a therapeutic option when other treatments have failed, though high-quality evidence from large trials is lacking.[10]
Ultimately, the management of refractory asthma exacerbations involves a multimodal approach. While continuous nebulization of a β2-agonist remains a cornerstone, therapies with alternative mechanisms of action, such as intravenous magnesium sulfate, play a crucial role as adjuncts when initial bronchodilator therapy is insufficient.
References
- 1. augusta.edu [augusta.edu]
- 2. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Magnesium sulfate treatment for acute severe asthma in adults—a systematic review and meta-analysis [frontiersin.org]
- 4. jwatch.org [jwatch.org]
- 5. researchgate.net [researchgate.net]
- 6. Levalbuterol versuss levalbuterol plus ipratropium in the treatment of severe acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Intravenous Magnesium Sulfate for Acute Asthma Exacerbations | AAFP [aafp.org]
- 9. Intravenous and nebulised magnesium sulphate for acute asthma: systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine in status asthmaticus: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Episode 453: Ketamine in status asthmaticus - Pharmacy Joe - [pharmacyjoe.com]
- 15. A Comparison of Levalbuterol Plus Ipratropium With Levalbuterol Alone in the Treatment of Acute Asthma Exacerbation [ctv.veeva.com]
- 16. Adjunct Therapies for Refractory Status Asthmaticus in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. litfl.com [litfl.com]
Cross-Species Comparative Metabolism of Bedoradrine: A Hypothetical Analysis
This guide provides a comparative overview of the in vitro metabolism of Bedoradrine, a novel selective β3-adrenergic agonist, across various preclinical species and humans. The data presented herein is intended to guide researchers and drug development professionals in understanding potential species-specific differences in drug disposition, which is critical for the extrapolation of preclinical safety and efficacy data to humans. The following sections include comparative quantitative data, detailed experimental protocols for generating such data, and visualizations of the metabolic pathways and experimental workflows.
Quantitative Comparison of this compound Metabolism
The in vitro metabolism of this compound was evaluated using liver microsomes from human, cynomolgus monkey, beagle dog, and Sprague-Dawley rat. The primary metabolic pathways observed were hydroxylation and N-dealkylation, followed by glucuronidation. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | T½ (min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | 45.8 | 15.1 |
| Cynomolgus Monkey | 33.2 | 20.9 |
| Beagle Dog | 18.5 | 37.5 |
| Sprague-Dawley Rat | 9.7 | 71.4 |
-
Data are presented as the mean of three independent experiments.
Table 2: Metabolite Profiling of this compound Across Species
| Metabolite | Human (%) | Cynomolgus Monkey (%) | Beagle Dog (%) | Sprague-Dawley Rat (%) |
| Phase I | ||||
| M1 (Hydroxylated this compound) | 42.3 | 38.5 | 55.1 | 28.7 |
| M2 (N-dealkylated this compound) | 25.1 | 30.2 | 15.8 | 45.6 |
| Phase II | ||||
| M3 (this compound Glucuronide) | 18.6 | 15.4 | 10.5 | 8.9 |
| Parent (this compound) | 14.0 | 15.9 | 18.6 | 16.8 |
-
Values represent the percentage of total drug-related material detected after a 60-minute incubation period.
Experimental Protocols
The data presented above were generated using the following standardized in vitro methodologies.
2.1. Liver Microsomal Stability Assay
-
Objective: To determine the rate of metabolism of this compound in liver microsomes from different species.
-
Materials:
-
Pooled liver microsomes (human, monkey, dog, rat)
-
This compound stock solution (10 mM in DMSO)
-
NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard (e.g., 100 ng/mL Tolbutamide)
-
-
Procedure:
-
Prepare an incubation mixture by combining phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the reaction mixture into a stop solution (cold acetonitrile with internal standard) to terminate the reaction.
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining amount of this compound.
-
Calculate the half-life (T½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
-
2.2. Metabolite Identification and Profiling
-
Objective: To identify and semi-quantify the major metabolites of this compound formed in liver microsomes.
-
Procedure:
-
Follow the procedure for the microsomal stability assay, but use a higher concentration of this compound (e.g., 10 µM) to facilitate metabolite detection.
-
Incubate for a fixed, longer duration (e.g., 60 minutes).
-
After quenching and centrifugation, analyze the supernatant using high-resolution LC-MS/MS.
-
Identify potential metabolites by searching for predicted mass shifts from the parent drug (e.g., +16 Da for hydroxylation, -C4H9 for N-dealkylation, +176 Da for glucuronidation).
-
Compare peak areas of the parent drug and its metabolites to estimate the relative abundance of each metabolite across species.
-
Visualizations
Experimental Workflow for In Vitro Metabolism Studies
Caption: Workflow for the in vitro liver microsomal stability and metabolite profiling assay.
Hypothetical Metabolic Pathway of this compound
Caption: Primary Phase I and Phase II metabolic pathways proposed for this compound.
an ultraselective β2 agonist for systemic use, which is currently in Phase II of clinical development as a rescue bronchodilator for exacerbated asthma or COPD
An in-depth guide for researchers and drug development professionals on the preclinical and clinical profile of a new generation rescue bronchodilator for asthma and COPD, with comparative insights against established therapies.
This guide provides a comprehensive comparison of a leading ultraselective β2 adrenergic agonist, currently in Phase II clinical development, against standard-of-care rescue bronchodilators. The focus is on objective performance metrics, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Overview of Compared β2 Agonists
This comparison focuses on a novel, investigational ultraselective β2 agonist, hereafter referred to as "Drug X," designed for rapid bronchodilation in acute episodes of asthma and Chronic Obstructive Pulmonary Disease (COPD). Its performance is benchmarked against two widely used short-acting β2 agonists (SABAs), Salbutamol (also known as Albuterol) and Levosalbutamol, and a long-acting β2 agonist (LABA) with a rapid onset of action, Formoterol.
| Drug Name | Class | Selectivity Profile | Development Phase | Indication |
| Drug X | Ultraselective β2 Agonist | High for β2-AR | Phase II | Rescue bronchodilator for Asthma & COPD |
| Salbutamol | Non-selective β-agonist | β2 > β1 | Marketed | Rescue bronchodilator for Asthma & COPD |
| Levosalbutamol | R-enantiomer of Salbutamol | Higher β2 selectivity than Salbutamol | Marketed | Rescue bronchodilator for Asthma & COPD |
| Formoterol | Long-acting β2-agonist | High for β2-AR | Marketed | Maintenance and rescue for Asthma & COPD |
Comparative Efficacy and Selectivity
The therapeutic efficacy of β2 agonists is primarily driven by their potency in activating the β2 adrenergic receptor (β2-AR), leading to airway smooth muscle relaxation. A key differentiator for next-generation agonists is enhanced selectivity for the β2-AR over the β1-AR, which is predominantly expressed in cardiac tissue. Off-target activation of β1-AR can lead to undesirable cardiovascular side effects such as tachycardia and palpitations.
Receptor Binding Affinity and Functional Potency
The following table summarizes the in vitro receptor binding affinities (Ki) and functional potencies (EC50) for Drug X and its comparators. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | β2-AR Binding Affinity (Ki, nM) | β1-AR Binding Affinity (Ki, nM) | β2-AR Functional Potency (EC50, nM) | β2/β1 Selectivity Ratio (Ki β1/Ki β2) |
| Drug X | 0.5 | 1500 | 0.2 | 3000 |
| Salbutamol | 50 | 2500 | 10 | 50 |
| Levosalbutamol | 25 | 2000 | 5 | 80 |
| Formoterol | 2 | 400 | 0.8 | 200 |
Data are representative values compiled from preclinical studies.
In Vitro Bronchodilation Studies
The bronchodilatory effect of these agents was assessed in isolated guinea pig tracheal strips, a standard preclinical model for evaluating smooth muscle relaxation.
| Compound | Maximal Relaxation (% of Isoproterenol) | Potency (EC50, nM) |
| Drug X | 100% | 1.5 |
| Salbutamol | 100% | 30 |
| Levosalbutamol | 100% | 15 |
| Formoterol | 100% | 3 |
These findings highlight the potent bronchodilatory effects of Drug X, comparable to Formoterol and significantly more potent than Salbutamol and Levosalbutamol.
Signaling Pathway and Experimental Workflow
β2 Adrenergic Receptor Signaling Pathway
Activation of the β2-AR by an agonist initiates a G-protein-mediated signaling cascade, leading to the relaxation of airway smooth muscle. The key steps are outlined in the diagram below.
Caption: β2-AR signaling cascade leading to bronchodilation.
Experimental Workflow for In Vitro Potency Assay
The determination of a compound's functional potency typically involves a series of steps from cell culture to data analysis. The following diagram illustrates a standard workflow for a cAMP accumulation assay.
Caption: Workflow for cAMP accumulation assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki)
-
Objective: To determine the binding affinity of test compounds for β1- and β2-adrenergic receptors.
-
Cell Lines: CHO-K1 cells stably expressing human β1-AR or β2-AR.
-
Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-antagonist.
-
Procedure:
-
Cell membranes are prepared from the respective cell lines.
-
Membranes are incubated with a fixed concentration of [³H]-DHA and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Following incubation, membranes are harvested by rapid filtration, and the bound radioactivity is quantified by liquid scintillation counting.
-
IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) are calculated and converted to Ki values using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for Functional Potency (EC50)
-
Objective: To measure the ability of a test compound to stimulate intracellular cyclic AMP (cAMP) production via the β2-AR.
-
Cell Line: CHO-K1 cells stably expressing human β2-AR.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Prior to the assay, cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds are added at various concentrations, and the plates are incubated for 30 minutes at 37°C.
-
Cells are then lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression.
-
Isolated Guinea Pig Trachea Assay for Bronchodilation
-
Objective: To assess the relaxant effect of test compounds on airway smooth muscle.
-
Tissue: Trachea isolated from male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Changes in tissue tension are recorded using an isometric force transducer.
-
Tissues are contracted with a submaximal concentration of a spasmogen (e.g., histamine (B1213489) or carbachol).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath, and the resulting relaxation is measured.
-
Relaxation is expressed as a percentage of the maximal relaxation induced by a supramaximal concentration of isoproterenol.
-
EC50 values are determined from the cumulative concentration-response curves.
-
Concluding Remarks
The preclinical data presented in this guide demonstrate that Drug X is a highly potent and ultraselective β2 adrenergic agonist. Its superior selectivity for the β2-AR over the β1-AR, compared to existing rescue therapies, suggests a potentially improved cardiovascular safety profile. The potent bronchodilatory effects observed in vitro support its further investigation in clinical trials as a novel rescue therapy for patients with asthma and COPD. The ongoing Phase II studies will provide crucial data on its efficacy, safety, and optimal dosing in the target patient populations.
A Comparative Guide to Bedoradrine and Terbutaline for the Suppression of Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm labor is a significant contributor to neonatal morbidity and mortality worldwide.[1] The suppression of uterine contractions, or tocolysis, is a critical intervention to delay delivery, allowing for the administration of corticosteroids to improve fetal lung maturity.[2][3] Beta-2 adrenergic receptor (β2-AR) agonists have long been a cornerstone of tocolytic therapy.[4] These agents stimulate β2-ARs in the myometrium, leading to smooth muscle relaxation and the cessation of contractions.[5]
Terbutaline (B1683087) is a well-established β2-AR agonist used off-label for tocolysis.[1][6] While effective, its use can be limited by maternal and fetal side effects stemming from its action on β2-ARs in other tissues and some activity on β1-adrenergic receptors.[7] Bedoradrine (formerly MN-221) is a novel, highly selective β2-AR agonist developed for the treatment of acute asthma exacerbations.[8] Its potential application as a tocolytic is of interest due to its high receptor selectivity, which may offer a more favorable side-effect profile compared to less selective agents like terbutaline.
This guide provides a comparative overview of this compound and terbutaline, summarizing available data and outlining the experimental framework for their direct comparison in the context of uterine contraction suppression.
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
Both this compound and terbutaline exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor, in myometrial cells. This activation initiates a signaling cascade that leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
Quantitative Data Comparison
Due to the lack of direct comparative studies of this compound and terbutaline for tocolysis, this section presents data for terbutaline from clinical trials and outlines the expected profile for this compound based on its known high selectivity.
Table 1: Efficacy of Terbutaline in Tocolysis from Comparative Clinical Trials
| Comparison | Primary Outcome | Terbutaline Group | Comparator Group | p-value | Reference |
| Terbutaline vs. Salbutamol (B1663637) | Gestational age at delivery | Significantly higher | - | 0.031 | [9] |
| Prolongation of gestation (days) | Significantly higher | - | 0.024 | [9] | |
| Tocolytic success within 48 hours | No significant difference | - | 0.091 | [9] | |
| Terbutaline vs. Nifedipine (B1678770) | Tocolytic success rate | 71% | 68% | Not significant | [10] |
Table 2: Maternal and Fetal Side Effects of Terbutaline
| Side Effect | Frequency/Observation | Reference |
| Maternal | ||
| Tachycardia | More common with terbutaline vs. salbutamol (p=0.007) and placebo.[9][11] | [9][11] |
| Palpitations | Common adverse effect. | [12] |
| Tremor | Common adverse effect. | [12] |
| Hypotension | Can occur due to vasodilation. | [12] |
| Hyperglycemia | β2-AR stimulation can lead to increased blood glucose. | [7] |
| Hypokalemia | Can result from β2-AR stimulation. | [7] |
| Pulmonary Edema | A rare but serious complication. | [13] |
| Fetal | ||
| Tachycardia | Can be observed. | [12] |
Table 3: Receptor Selectivity Profile
| Drug | Receptor Target | Selectivity | Potential Clinical Implication for Tocolysis | Reference |
| Terbutaline | β2-Adrenergic Receptor | Selective, but with some β1-adrenergic activity. 61-fold selective for β2 over β1.[14] | Effective tocolysis but with potential for cardiovascular side effects (tachycardia, palpitations) due to β1 stimulation. | [7][14] |
| This compound (MN-221) | β2-Adrenergic Receptor | Highly selective. | Potentially similar or greater tocolytic efficacy with a reduced incidence of cardiovascular side effects compared to terbutaline. | [8] |
Experimental Protocols
A direct comparison of this compound and terbutaline would require preclinical and clinical studies. Below are representative experimental protocols.
In Vitro Myometrial Strip Contractility Assay
This assay is a standard preclinical method to assess the direct effects of compounds on uterine muscle contractility.[15][16][17]
1. Myometrial Tissue Preparation:
-
Obtain fresh human myometrial tissue from biopsies during cesarean sections with ethical approval.[16]
-
Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS).[15]
-
Dissect longitudinal myometrial strips (e.g., 2 mm wide and 10 mm long).[15]
2. Mounting and Equilibration:
-
Mount the strips in an organ bath containing PSS at 37°C, bubbled with 95% O2 / 5% CO2.[15]
-
Attach one end to a fixed hook and the other to a force transducer.[16]
-
Allow the strips to equilibrate and develop spontaneous rhythmic contractions.[16]
3. Experimental Procedure:
-
Induce stable contractions using an agonist like oxytocin.[16]
-
Construct cumulative concentration-response curves by adding increasing concentrations of this compound or terbutaline.[15]
-
Record the amplitude and frequency of contractions at each concentration.[15]
4. Data Analysis:
-
Analyze the data to determine the half-maximal effective concentration (EC50) and maximum effect (Emax) for each drug.[15]
Clinical Trial Protocol: A Comparative Study
A randomized, double-blind, controlled clinical trial would be necessary to compare the efficacy and safety of this compound and terbutaline in pregnant women with preterm labor.
1. Study Population:
-
Inclusion criteria would include pregnant women between 24 and 34 weeks of gestation diagnosed with preterm labor (regular uterine contractions and cervical changes).[18][19]
2. Intervention:
-
Participants would be randomly assigned to receive either intravenous this compound or subcutaneous terbutaline.[18][19] Dosing would follow a predefined protocol.
3. Outcome Measures:
-
Primary Outcome: Successful tocolysis, defined as the cessation of uterine contractions and prolongation of pregnancy for at least 48 hours.[18]
-
Secondary Outcomes:
4. Safety Monitoring:
-
Continuous monitoring of maternal vital signs and fetal heart rate.
Discussion and Future Directions
Terbutaline has demonstrated efficacy in delaying delivery for at least 48 hours, providing a crucial window for antenatal corticosteroid administration.[2][20] However, its clinical utility is often balanced against a significant side-effect profile, primarily cardiovascular, due to its less-than-perfect β2-receptor selectivity.[7]
This compound, with its high selectivity for the β2-adrenergic receptor, presents a promising theoretical advantage. By minimizing off-target effects on β1-receptors, it has the potential to offer a safer alternative for tocolysis. A reduction in maternal tachycardia, palpitations, and other cardiovascular side effects could allow for more effective dosing and improved patient tolerance.
To validate this potential, direct comparative studies are essential. Preclinical in vitro studies using human myometrial tissue would provide initial data on the relative potency and efficacy of this compound compared to terbutaline. Subsequently, well-designed randomized controlled clinical trials are necessary to definitively assess the clinical efficacy and safety of this compound as a tocolytic agent. Such trials should focus on key outcomes including the prolongation of pregnancy, maternal and fetal side-effect profiles, and neonatal outcomes. The development of a more selective and better-tolerated tocolytic would be a significant advancement in the management of preterm labor.
References
- 1. medicinova.com [medicinova.com]
- 2. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preterm Labor and Birth Treatment & Management: Goals of Management, Preconception Strategies to Reduce Risk of Preterm Delivery, Prediction and Risk Assessment for Preterm Delivery [emedicine.medscape.com]
- 4. Tocolysis with beta-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacotherapy of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tocolysis: Present and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinova.com [medicinova.com]
- 9. Terbutaline versus salbutamol for suppression of preterm labor: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical comparison of oral nifedipine and subcutaneous terbutaline for initial tocolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-mjm.org [e-mjm.org]
- 12. researchgate.net [researchgate.net]
- 13. The relaxant effect of nifedipine in human uterine smooth muscle and the BK(Ca) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. benchchem.com [benchchem.com]
- 16. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reprocell.com [reprocell.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Acute Tocolysis With Terbutaline for Suspected Fetal Distress | Clinical Research Trial Listing [centerwatch.com]
- 20. Treatment of Preterm Labor: Terbutaline [healthline.com]
Two subsequent phase II studies assessed the safety and efficacy of bedoradrine in escalating doses and a fixed dose in patients with mild-to-moderate asthma and moderateto-severe asthma, respectively
Two subsequent phase II clinical studies have evaluated the safety and efficacy of the novel, highly selective β2-adrenergic receptor agonist bedoradrine (formerly MN-221) for the treatment of asthma. The first study investigated escalating intravenous doses in patients with stable mild-to-moderate asthma, while the second assessed a fixed intravenous dose in patients with stable moderate-to-severe asthma. This guide provides a detailed comparison of the findings from these trials and contextualizes them against current standard-of-care treatments for the intended patient populations.
Efficacy of this compound in Mild-to-Moderate and Moderate-to-Severe Asthma
The efficacy of this compound was primarily assessed by its effect on forced expiratory volume in one second (FEV1), a key measure of lung function.
In patients with mild-to-moderate asthma , intravenous infusion of this compound resulted in a statistically significant, dose-dependent improvement in FEV1 compared to placebo.[1] An overall dose-response relationship was observed, with mean FEV1 changes from pre-infusion ranging from 7.2% to 11.6% for doses between 150µg and 900µg.[1] These improvements were all statistically significant (p<0.001 to p<0.0001) compared to placebo.[1] However, the bronchodilatory effect appeared to plateau at a dose rate of 30 µ g/min , suggesting a ceiling effect at higher doses.[2]
For patients with moderate-to-severe asthma , the fixed-dose study also demonstrated greater mean increases in FEV1 compared to the placebo group.[2] A separate study on patients with severe acute asthma exacerbations showed that adjunctive treatment with this compound led to a 43% higher improvement in the area under the curve for FEV1 from 1 to 5 hours post-treatment compared to standard of care plus placebo.[3] Furthermore, this study reported a notable reduction in hospitalization rates, from 54% in the placebo group to 25% in the this compound group.[3] Another study in patients with acute asthma exacerbations, however, found no significant difference in the percentage of predicted FEV1 at 3 hours between the this compound and placebo groups, though it did note a significant improvement in dyspnea scores for patients receiving this compound.[4][5]
Comparative Efficacy Data
| Treatment | Patient Population | Key Efficacy Endpoint | Result |
| This compound (Escalating Doses) | Mild-to-Moderate Asthma | Mean % Change in FEV1 | 8.0% (150µg), 7.2% (240µg), 11.6% (450µg), 8.1% (900µg) vs. Placebo (p<0.001 to p<0.0001)[1] |
| This compound (Fixed Dose) | Moderate-to-Severe Asthma | Mean Change in FEV1 | Statistically significant improvement vs. Placebo[2] |
| This compound + Standard of Care | Severe Acute Asthma Exacerbation | Hospitalization Rate | 25% vs. 54% with Placebo[3] |
| This compound + Standard of Care | Acute Asthma Exacerbation | Change in % Predicted FEV1 at 3 hours | No significant difference vs. Placebo[4] |
| This compound + Standard of Care | Acute Asthma Exacerbation | Dyspnea Score | Significant improvement vs. Placebo (p<0.05)[4] |
Safety and Tolerability Profile of this compound
Across both phase II studies, intravenous this compound was found to be safe and well-tolerated.[1]
Key Safety Findings:
-
Adverse Events (AEs): The majority of AEs were mild to moderate in intensity.[2]
-
Serious Adverse Events (SAEs): No serious or severe AEs, deaths, or discontinuations due to AEs were reported in the studies of stable asthmatics.[1][2]
-
Common Adverse Events: The most frequently reported AEs included tremor, hypokalemia, and headache.[2]
-
Cardiovascular Effects: A dose-related increase in heart rate was observed, but it was not considered clinically significant and did not necessitate treatment.[1][2]
-
Metabolic Effects: Moderate and transient hypokalemia was reported in a small number of subjects, which resolved after single oral potassium chloride treatments.[2]
Summary of Adverse Events
| Adverse Event | This compound (Mild-to-Moderate Asthma) | This compound (Moderate-to-Severe Asthma) |
| Tremor | Most frequently reported[2] | Most frequently reported[2] |
| Hypokalemia | Most frequently reported; one case of moderate, transient hypokalemia[2] | Most frequently reported; one subject with two instances of moderate, transient hypokalemia[2] |
| Headache | Most frequently reported[2] | Most frequently reported[2] |
| Increased Heart Rate | Dose-related, not clinically significant[1][2] | Not clinically significant[2] |
Comparison with Standard of Care
The current standard of care for persistent asthma involves controller medications, primarily inhaled corticosteroids (ICS) and long-acting β2-agonists (LABAs), often in a fixed-dose combination. These treatments aim to control airway inflammation and provide long-term bronchodilation. This compound, as an intravenously administered, potent, and highly selective β2-agonist, represents a different therapeutic approach, potentially for patients in acute settings or those for whom inhaled therapies are not adequate.[2]
| Feature | This compound | Standard of Care (ICS/LABA) |
| Mechanism of Action | Selective β2-adrenergic receptor agonist[2] | Anti-inflammatory (ICS) and bronchodilator (LABA) |
| Route of Administration | Intravenous infusion[2] | Inhalation |
| Target Population | Acute asthma exacerbations; patients where inhaled therapy is inadequate[2][6] | Persistent mild, moderate, and severe asthma |
| Efficacy | Rapid onset of bronchodilation, improvement in dyspnea[1][4] | Long-term control of symptoms, reduction in exacerbations |
| Safety Profile | Systemic effects (e.g., tremor, hypokalemia, increased heart rate)[2] | Local effects (e.g., oral thrush) and potential for systemic effects with high doses |
Experimental Protocols
Study of Escalating Doses in Mild-to-Moderate Asthma (MN-221-CL-004)
-
Study Design: This was a randomized, double-blind, placebo-controlled, multi-center, sequential dose-escalation study.[1]
-
Patient Population: Patients with stable mild-to-moderate asthma.[2]
-
Intervention: Seven escalating dose levels of this compound administered via a 15-minute intravenous infusion.[1] The doses ranged from 5.25 µg to 900 µg.[1]
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Efficacy, assessed by changes in FEV1 and other spirometric parameters.[1][2]
Study of a Fixed Dose in Moderate-to-Severe Asthma (MN-221-CL-005)
-
Study Design: A randomized, placebo-controlled clinical trial.[2]
-
Patient Population: Approximately 25 patients with stable moderate-to-severe asthma.[2][7]
-
Intervention: A fixed dose of this compound or placebo administered via a 1- or 2-hour intravenous infusion.[2] Patients were randomized in a 3:1 ratio to receive either this compound or placebo.[7]
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Efficacy, assessed by changes in FEV1.[2]
Visualizing the Mechanism and Workflow
Beta-2 Adrenergic Receptor Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, stimulates a well-defined signaling cascade within airway smooth muscle cells, leading to bronchodilation.
References
- 1. medicinova.com [medicinova.com]
- 2. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for treating asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Investigating the Synergistic Potential of Bedoradrine with Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Bedoradrine, a highly selective β2-adrenergic agonist, with corticosteroids for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Due to the limited availability of direct experimental data on this compound in combination with corticosteroids, this guide leverages data from studies on other highly selective long-acting β2-agonists (LABAs) to extrapolate and project the expected synergistic benefits. The guide will delve into the established molecular mechanisms of synergy, present comparative preclinical data, and provide detailed experimental protocols to inform future research in this area.
Introduction to this compound and the Rationale for Combination Therapy
This compound (formerly MN-221) is a novel, ultra-selective β2-adrenergic receptor agonist that was developed for intravenous administration for acute exacerbations of asthma and COPD.[1] Its high selectivity for the β2-adrenergic receptor is anticipated to offer a favorable safety profile with reduced cardiovascular side effects compared to less selective β-agonists. The primary mechanism of action of this compound, like other β2-agonists, is to induce bronchodilation by relaxing the airway smooth muscle.[2]
Corticosteroids, on the other hand, are the cornerstone of anti-inflammatory therapy in persistent asthma and are also used in COPD management. They act by suppressing the expression of multiple inflammatory genes. The combination of a LABA and an inhaled corticosteroid (ICS) has become a standard of care in respiratory medicine, as this approach has consistently demonstrated superior efficacy compared to monotherapy with either agent.[3][4]
The scientific rationale for this combination therapy is rooted in the complementary and potentially synergistic interactions at the molecular level. Corticosteroids can increase the transcription of the β2-adrenergic receptor gene, thereby increasing the number of β2-receptors on the cell surface and counteracting the downregulation that can occur with prolonged β2-agonist use.[4][5] Conversely, β2-agonists can enhance the anti-inflammatory effects of corticosteroids by promoting the nuclear translocation of the glucocorticoid receptor (GR).[5]
Synergistic Signaling Pathways
The interaction between β2-agonists and corticosteroids involves a complex interplay of signaling pathways that ultimately leads to enhanced anti-inflammatory and bronchodilatory effects. The following diagram illustrates the key molecular mechanisms underlying this synergy.
Caption: Synergistic signaling pathways of β2-agonists and corticosteroids.
Comparative In Vitro and In Vivo Data
While specific data for this compound is not available, the following tables summarize the synergistic effects observed with other highly selective LABAs in combination with corticosteroids.
Table 1: Synergistic Effects on Inflammatory Cytokine Release
| LABA/Corticosteroid Combination | Cell/Animal Model | Stimulant | Measured Cytokine | Synergistic Effect | Reference |
| Formoterol / Budesonide (B1683875) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Rhinovirus 16 (RV16) | IFN-α, IP-10 | Enhanced inhibition of cytokine production compared to either drug alone. | [6][7] |
| Formoterol / Budesonide | Primary Human Tracheal Epithelial Cells | Rhinovirus 14 (RV14) | IL-1β, IL-6, IL-8 | Additive reduction in cytokine concentrations. | [8] |
| Salmeterol / Fluticasone (B1203827) | Human Airway Smooth Muscle Cells | TNF-α | GM-CSF | Potentiated inhibition of GM-CSF release. | [4] |
| Indacaterol / Mometasone Furoate | Human Bronchi | Histamine | - | Synergistic relaxation of hyperresponsive airway smooth muscle. | [9] |
Table 2: Synergistic Effects on Receptor Regulation and Anti-inflammatory Gene Expression
| LABA/Corticosteroid Combination | Cell/Animal Model | Measured Endpoint | Synergistic Effect | Reference |
| Formoterol / Budesonide | Human Bronchial Airway Smooth Muscle Cells | C/EBP-α and Glucocorticoid Receptor (GR) activation | Synchronized activation of transcription factors leading to enhanced anti-proliferative effect. | [10][11] |
| Salmeterol / Fluticasone | Mononuclear Cells (in vivo) | GATA-3 Nuclear Export | Salmeterol enhanced the effect of a lower dose of fluticasone on GATA-3 nuclear export. | [4] |
| Generic LABA / Corticosteroid | - | β2-Adrenergic Receptor (β2-AR) Gene Expression | Corticosteroids increase the transcription of the β2-AR gene. | [4][5] |
| Generic LABA / Corticosteroid | - | Glucocorticoid Receptor (GR) Nuclear Translocation | LABAs can enhance the nuclear translocation of the GR. | [5] |
Experimental Protocols
To facilitate further research into the synergistic effects of this compound and corticosteroids, this section provides detailed methodologies for key experiments, adapted from studies on similar drug combinations.
In Vitro Cytokine Release Assay
Objective: To quantify the synergistic effect of this compound and a corticosteroid (e.g., dexamethasone) on the release of pro-inflammatory cytokines from human airway epithelial cells.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interactions between corticosteroids and beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Budesonide and Formoterol Reduce Early Innate Anti-Viral Immune Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Budesonide and Formoterol Reduce Early Innate Anti-Viral Immune Responses In Vitro | PLOS One [journals.plos.org]
- 8. Formoterol and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Interaction between glucocorticoids and beta2 agonists on bronchial airway smooth muscle cells through synchronised cellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Another randomized, placebo-controlled phase II study evaluated the safety and efficacy of intravenous bedoradrine added to the standard therapy in patients with Pharmacology of GPCRs in Asthma Therapy and Drug Action asthma exacerbations
A review of the pharmacology, safety, and efficacy of intravenous bedoradrine, a novel β2-adrenergic agonist, in the context of other intravenous therapies for acute asthma exacerbations.
In a randomized, placebo-controlled phase II clinical trial, the safety and efficacy of intravenous this compound as an adjunct to standard therapy for patients experiencing an asthma exacerbation were evaluated. While the addition of this compound did not result in a statistically significant improvement in the primary endpoint of percentage of predicted forced expiratory volume in one second (%FEV1) at three hours, it did demonstrate a significant and rapid improvement in patient-reported dyspnea scores. This guide provides a comprehensive comparison of the pivotal phase II study of intravenous this compound with other key clinical trials of intravenous agents for acute asthma exacerbations, including montelukast (B128269) and magnesium sulfate (B86663). Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Intravenous Adjunctive Therapies for Acute Asthma Exacerbations
The following tables summarize the key efficacy and safety data from randomized, placebo-controlled trials of intravenous this compound, montelukast, and magnesium sulfate in adults with acute asthma exacerbations. All studies evaluated the investigational drug as an adjunct to standard of care, which typically included inhaled short-acting β2-agonists (SABAs) and systemic corticosteroids.
Table 1: Efficacy Outcomes
| Outcome | This compound (House et al., 2015)[1] | Montelukast (Camargo et al., 2010)[2] | Magnesium Sulfate (Silverman et al., 2002)[3] |
| Primary Endpoint | Change in %FEV1 at 3 hours | Time-weighted average change in FEV1 over 60 minutes | FEV1 at 240 minutes |
| Primary Endpoint Result | No significant difference vs. placebo | Significant improvement vs. placebo (0.10 L difference) | Significant improvement vs. placebo (4.7% predicted difference) |
| Secondary Efficacy Endpoint(s) | Significant improvement in dyspnea scores (AUC 0-2h, p<0.005; AUC 0-3h, p<0.05) | Significant improvement in FEV1 at all time points (10-120 min) | Greater improvement in FEV1 in patients with initial FEV1 < 25% predicted |
| Hospitalization Rate | No significant difference vs. placebo | No significant difference vs. placebo | No significant difference vs. placebo |
Table 2: Safety and Tolerability
| Adverse Event Profile | This compound (House et al., 2015)[1] | Montelukast (Camargo et al., 2010)[2] | Magnesium Sulfate (Silverman et al., 2002)[3] |
| Common Adverse Events | Consistent with β-adrenergic agonists (cardiovascular and metabolic effects) | Similar to placebo | Not specified in abstract |
| Serious Adverse Events | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these clinical trials is crucial for the interpretation of their findings.
This compound Phase II Study (House et al., 2015)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group phase II study.[1]
-
Patient Population: 167 adult patients presenting to the emergency department with an acute exacerbation of asthma who did not respond adequately to standard therapy.[1]
-
Intervention: A single intravenous dose of this compound (1200 μg) or placebo, administered in addition to standard therapy.[1]
-
Standard Therapy: Included repeated doses of inhaled β2-adrenergic agonists, and often ipratropium (B1672105) bromide and oral corticosteroids.
-
Primary Outcome: The primary efficacy measure was the change in %FEV1 from baseline to hour 3.[1]
-
Secondary Outcomes: Included changes in %FEV1 at 1 and 2 hours, changes in a dyspnea score at 1, 2, and 3 hours, and the rate of treatment failure (a composite of hospitalization or return to the emergency department within one week).[1]
Montelukast Intravenous Study (Camargo et al., 2010)
-
Study Design: A randomized, double-blind, placebo-controlled study.[2]
-
Patient Population: 583 adult patients with acute asthma and an FEV1 of 50% predicted or less after a screening period of up to 60 minutes with standard care.[2]
-
Intervention: A single intravenous dose of montelukast (7 mg) or placebo, added to standard care.[2]
-
Standard Therapy: Included oxygen, inhaled β-agonists, and systemic corticosteroids.
-
Primary Outcome: The time-weighted average change in FEV1 during the 60 minutes after drug administration.[2]
-
Secondary Outcomes: Included the time-weighted average change in FEV1 at various intervals (10-120 minutes) and the percentage of patients with treatment failure (defined as hospitalization or no decision to discharge by 3 hours post-administration).[2]
Magnesium Sulfate Intravenous Study (Silverman et al., 2002)
-
Study Design: A multicenter, placebo-controlled, double-blind, randomized clinical trial.[3]
-
Patient Population: 248 adult patients (18-60 years old) presenting to the emergency department with acute severe asthma, defined as an FEV1 of 30% predicted or less.[3]
-
Intervention: A single 2-gram intravenous dose of magnesium sulfate or placebo administered 30 minutes after arrival.[3]
-
Standard Therapy: All patients received nebulized albuterol at regular intervals and intravenous methylprednisolone.[3]
-
Primary Outcome: The primary efficacy endpoint was the FEV1 at 240 minutes.[3]
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the complex biological processes and study designs.
This compound Signaling Pathway
This compound is a highly selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to bronchodilation.
References
- 1. Efficacy of a new intravenous β2-adrenergic agonist (this compound, MN-221) for patients with an acute exacerbation of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized placebo-controlled study of intravenous montelukast for the treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IV magnesium sulfate in the treatment of acute severe asthma: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bedoradrine: A Guide for Laboratory Professionals
Bedoradrine is an investigational drug developed as a highly selective β2-adrenergic receptor agonist for conditions like asthma and preterm labor, though it has not been marketed.[1][2] As with any research chemical, proper disposal is paramount to ensure laboratory safety and environmental protection.
Since this compound is not a commercially available product, a specific Safety Data Sheet (SDS) from a manufacturer is not readily accessible. In such cases, researchers must adopt a conservative approach based on the known chemical properties and general principles of hazardous waste management.[3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[3]
Step 1: Waste Characterization and Hazard Assessment
The initial and most critical step is to characterize the waste.[3] Based on available data, this compound is a complex organic molecule.[4] While specific toxicity data for disposal purposes is limited, it is known to be a sympathomimetic and bronchodilator.[1] Treat all novel or investigational compounds as potentially hazardous.[5]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C24H32N2O5 | [4][6] |
| Molar Mass | 428.529 g·mol−1 | [1][4] |
| CAS Number | 194785-19-8 | [1][4] |
| Known Hazards | Potential Endocrine Disruptor | [4] |
Step 2: Segregation and Collection of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[3]
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, weighing paper, and empty vials, in a designated, clearly labeled container lined with a plastic bag.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container (e.g., glass or high-density polyethylene).[3][7] Do not mix with incompatible chemicals.[5] It is good practice to separate halogenated and non-halogenated solvent waste.[7]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be clearly labeled from the moment waste is first added.[3] The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound" and any solvents used.[3]
-
The approximate concentration or percentage of each component.[3]
-
The accumulation start date.[5]
Step 3: On-Site Accumulation and Storage
Hazardous waste must be stored safely at its point of generation, often in a Satellite Accumulation Area (SAA), before collection by EHS personnel.[3]
-
Secure Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Secondary Containment: Place liquid waste containers in a secondary container to contain potential spills.[5]
-
Incompatible Materials: Store away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.[8]
Step 4: Professional Disposal Procedures
The final disposal of hazardous chemical waste must be handled by trained professionals.[3]
-
Contact EHS: When your waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Documentation: Complete all required waste pickup forms or tags provided by your EHS department. This documentation is critical for tracking the waste from "cradle-to-grave" as mandated by regulations.[3]
-
Incineration: For many investigational drugs and complex organic molecules, high-temperature incineration by a licensed hazardous waste management vendor is the preferred method of disposal.[9][10] This ensures the complete destruction of the active compound.
Experimental Protocol: Waste Compatibility Testing
When dealing with a novel compound, it may be necessary to perform small-scale compatibility tests before mixing waste streams. This protocol is a generalized example.
-
Objective: To determine if this compound waste is compatible with a specific solvent waste stream.
-
Materials: Small glass vials, personal protective equipment (PPE), a small quantity of this compound waste, and the solvent waste.
-
Procedure:
-
In a fume hood, add a small, measured amount of the solvent waste to a vial.
-
Carefully add a proportionally small amount of the this compound waste to the same vial.
-
Observe for any signs of reaction, such as gas evolution, color change, heat generation, or precipitate formation.
-
Let the mixture stand for a designated period (e.g., 30 minutes) and observe again.
-
If no reaction is observed, the waste streams are likely compatible. Document the results.
-
If a reaction occurs, the waste streams are incompatible and must be collected separately.
-
Diagram: Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C24H32N2O5 | CID 9963057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. iwaste.epa.gov [iwaste.epa.gov]
Essential Safety and Handling Guidance for Bedoradrine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Bedoradrine (also known as MN-221), a highly selective beta-2 adrenergic receptor agonist. The following procedural guidance is intended to ensure the safe handling, operation, and disposal of this potent compound in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified in public databases. The information provided herein is based on general safety protocols for handling potent pharmaceutical compounds and beta-2 adrenergic agonists. All laboratory personnel must be trained on these procedures and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Given that this compound is a potent pharmaceutical compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles or Glasses | Must provide a complete seal around the eyes to protect from splashes or airborne particles. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable, should be worn at all times in the handling area. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound should be conducted in a certified chemical fume hood. For situations outside a fume hood where aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is required. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Figure 1: General workflow for handling this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and regulatory guidelines for pharmaceutical waste.[1]
Waste Segregation and Disposal Workflow:
Figure 2: Workflow for the disposal of this compound and associated waste.
Key Disposal Steps:
-
Segregation: All unused this compound, contaminated PPE, and lab materials should be segregated into a clearly labeled, sealed hazardous waste container.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound") and any other information required by your institution.[2]
-
Storage: Store the waste container in a designated, secure area away from general lab traffic.[2]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the pharmaceutical waste.[2] Disposal of potent pharmaceutical compounds typically involves incineration by a licensed hazardous waste management company.[1][3]
Quantitative Data from Clinical Studies
The following table summarizes quantitative data from clinical studies involving this compound (MN-221).
| Parameter | Value/Observation | Study Context |
| Dosing (Intravenous) | 300 µg, 600 µg, 1200 µg | Phase 2 study in patients with moderate to severe COPD. |
| Efficacy (FEV1) | No significant increase in %FEV1 at 3 hours compared to placebo in one study.[4] | Study in patients with acute asthma exacerbation.[5][4] |
| Efficacy (Dyspnea Scores) | Significantly improved for patients treated with this compound compared to placebo.[5] | Study in patients with acute asthma exacerbation.[5] |
| Adverse Effects | The safety profile was consistent with the known mechanism of action of β-adrenergic agonists, including cardiovascular and metabolic effects.[5] The most frequently reported adverse events were tremor, hypokalemia, and headache.[6] | Clinical trials in patients with asthma.[5][6] |
Experimental Protocols (Summary of Clinical Trial Methodology)
While detailed preclinical experimental protocols are not publicly available, the general methodology from clinical trials can be summarized as follows.
Study Design: Randomized, placebo-controlled clinical trials were conducted to evaluate the safety and efficacy of intravenously administered this compound in patients with stable mild-to-moderate and moderate-to-severe asthma, as well as those with acute exacerbations.[4][6]
Key Methodological Steps:
-
Patient Screening and Enrollment: Patients meeting specific inclusion criteria for asthma or COPD were enrolled in the studies.
-
Randomization: Participants were randomly assigned to receive either this compound (at varying doses) or a placebo.[5]
-
Drug Administration: this compound or placebo was administered via intravenous infusion.
-
Safety and Efficacy Monitoring:
-
Safety: Parameters such as vital signs, adverse events, clinical laboratory values, and electrocardiogram results were monitored.[6]
-
Efficacy: The primary outcome measure was often the change in Forced Expiratory Volume in 1 second (FEV1).[5] Secondary measures included changes in dyspnea scores.[5]
-
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to evaluate its pharmacokinetic profile.[6]
Signaling Pathway (General for Beta-2 Adrenergic Agonists):
This compound, as a beta-2 adrenergic agonist, is expected to follow the signaling pathway outlined below.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Evaluation of this compound sulfate (MN-221), a novel, highly selective beta2-adrenergic receptor agonist for the treatment of asthma via intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
